Hsd17B13-IN-18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H19ClN2O4S |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
2-[(3-chloro-4-hydroxybenzoyl)amino]-N-[2-(2-methoxyphenyl)ethyl]thiophene-3-carboxamide |
InChI |
InChI=1S/C21H19ClN2O4S/c1-28-18-5-3-2-4-13(18)8-10-23-20(27)15-9-11-29-21(15)24-19(26)14-6-7-17(25)16(22)12-14/h2-7,9,11-12,25H,8,10H2,1H3,(H,23,27)(H,24,26) |
InChI Key |
OWIMHUADAJLNKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=C(SC=C2)NC(=O)C3=CC(=C(C=C3)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
HSD17B13 Inhibition: A Deep Dive into the Mechanism of Action of BI-3231
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) inhibitors, with a specific focus on the well-characterized chemical probe, BI-3231. HSD17B13, a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease.[4][5]
Core Mechanism of Action of HSD17B13 and its Inhibition
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily and is involved in the metabolism of steroids, fatty acids, and other lipids.[6][7][8] The enzyme is localized to lipid droplets within hepatocytes.[7][9] While its precise physiological function is still under investigation, it is known to utilize NAD+ as a cofactor for its enzymatic activity.[10] Upregulation of HSD17B13 is observed in patients with non-alcoholic fatty liver disease (NAFLD), where it is thought to contribute to lipotoxicity.[9]
The inhibition of HSD17B13, exemplified by the potent and selective inhibitor BI-3231, offers a therapeutic strategy to mitigate the detrimental effects of excessive lipid accumulation in the liver.[1][3]
The Role of BI-3231
BI-3231 is a potent and selective chemical probe for HSD17B13.[3][11] Its mechanism of action is centered on the direct inhibition of the enzymatic activity of HSD17B13.[1] By blocking the enzyme, BI-3231 has been shown to reduce the lipotoxic effects induced by fatty acids in hepatocytes.[1][2] Mechanistically, treatment with BI-3231 leads to a notable improvement in hepatocyte proliferation and lipid homeostasis.[1] It has been observed to inhibit the accumulation of triglycerides in lipid droplets and restore overall lipid metabolism.[2] Interestingly, BI-3231 has also been shown to increase mitochondrial respiratory function without affecting β-oxidation.[1]
Quantitative Data: Inhibitor Potency
The potency of HSD17B13 inhibitors is a critical parameter in their development as therapeutic agents. The following table summarizes the in vitro potency of BI-3231 against human and murine HSD17B13.
| Compound | Target | IC50 (nM) |
| BI-3231 | Human HSD17B13 (hHSD17B13) | 1 |
| BI-3231 | Murine HSD17B13 (mHSD17B13) | 13 |
Data sourced from MedchemExpress.[11]
Signaling Pathways and Logical Relationships
The precise signaling pathways involving HSD17B13 are still being elucidated. However, its localization to lipid droplets and its role in lipid metabolism suggest its involvement in pathways related to fatty acid and steroid metabolism. Inhibition of HSD17B13 by compounds like BI-3231 is expected to modulate these pathways, leading to a reduction in lipotoxicity and an improvement in liver function.
Caption: Proposed mechanism of HSD17B13 action and its inhibition by BI-3231 within a hepatocyte.
Experimental Protocols
The characterization of HSD17B13 inhibitors like BI-3231 involves a series of in vitro and cellular assays. Below are detailed methodologies for key experiments.
High-Throughput Screening (HTS) for HSD17B13 Inhibitors
A common initial step in identifying inhibitors is a high-throughput screening campaign.
Objective: To identify compounds that inhibit the enzymatic activity of HSD17B13.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HSD17B13 is purified. Estradiol is often used as a substrate for the screening assay.[3][10]
-
Assay Principle: The enzymatic reaction involves the conversion of a substrate (e.g., estradiol) with the concomitant reduction of the cofactor NAD+ to NADH. The detection of NADH production or substrate consumption can be used to measure enzyme activity.[12]
-
Assay Procedure:
-
The assay is typically performed in 384-well or 96-well plates.[12]
-
A solution containing recombinant HSD17B13 enzyme (50-100 nM) in an appropriate buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20) is prepared.[12]
-
Test compounds from a chemical library are added to the wells at a defined concentration.
-
The reaction is initiated by the addition of the substrate (e.g., 10-50 µM estradiol) and NAD+.[12]
-
The reaction is incubated at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of product formed or substrate remaining is quantified.
-
-
Detection Methods:
-
Luminescence-based detection of NADH (e.g., NAD-Glo™ Assay): This method measures the amount of NADH produced, which is directly proportional to enzyme activity.[12]
-
Mass Spectrometry (e.g., Acoustic Mass Spectrometry or RapidFire Mass Spectrometry): This technique directly measures the amount of substrate consumed and product formed, offering high sensitivity and specificity.[12]
-
-
Data Analysis: The percentage of inhibition for each compound is calculated by comparing the signal in the presence of the compound to the control wells (with and without enzyme). Hits are identified as compounds that show a significant reduction in enzyme activity.
References
- 1. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gettested.co.in [gettested.co.in]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. HSD17B13 - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. enanta.com [enanta.com]
The Role of Hsd17B13-IN-18 in Hepatic Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a liver-specific, lipid droplet-associated enzyme, has emerged as a significant regulator of hepatic lipid metabolism. Its expression is notably upregulated in non-alcoholic fatty liver disease (NAFLD), and overexpression of the enzyme promotes lipid accumulation. Conversely, loss-of-function genetic variants in Hsd17B13 are associated with a reduced risk of progressing from simple steatosis to more severe non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma. This protective effect has positioned Hsd17B13 as a promising therapeutic target for NAFLD and other chronic liver diseases. This guide provides an in-depth technical overview of the role of a potent inhibitor, Hsd17B13-IN-18, in the context of hepatic lipid metabolism, including its mechanism of action, relevant signaling pathways, and the experimental protocols used for its characterization.
This compound: A Potent Inhibitor of Hsd17B13
This compound is a potent small molecule inhibitor of Hsd17B13 enzymatic activity. The inhibitory potential of this compound has been quantified using in vitro enzymatic assays, demonstrating its efficacy against the metabolism of different substrates.
Quantitative Data on this compound Inhibition
The inhibitory activity of this compound is summarized in the table below. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the inhibitor required to reduce the enzymatic activity of Hsd17B13 by 50%.
| Inhibitor | Substrate | IC50 |
| This compound | Estradiol | < 0.1 µM[1] |
| This compound | Leukotriene B3 | < 1 µM[1] |
Signaling Pathways Involving Hsd17B13 in Hepatic Lipid Metabolism
The expression and activity of Hsd17B13 are integrated into key signaling pathways that govern hepatic lipid homeostasis. Understanding these pathways is crucial for elucidating the mechanism of action of inhibitors like this compound.
LXRα/SREBP-1c-Mediated Regulation of Hsd17B13 Expression
The expression of the Hsd17B13 gene is transcriptionally regulated by the Liver X Receptor alpha (LXRα) and the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[2][3] LXRα, a nuclear receptor that acts as a sterol sensor, is a master regulator of lipid metabolism.[2][4][5] Upon activation by oxysterols, LXRα induces the expression of SREBP-1c, a key transcription factor that promotes the expression of genes involved in fatty acid and triglyceride synthesis.[2][4] SREBP-1c, in turn, directly binds to the promoter of the Hsd17B13 gene, upregulating its transcription.[2][3] This creates a feed-forward loop where increased lipid levels activate LXRα, leading to increased SREBP-1c and subsequently higher levels of Hsd17B13, which further contributes to lipid accumulation.
Hsd17B13 and TGF-β1 Signaling in Liver Fibrosis
Recent evidence suggests a link between Hsd17B13 activity and the pro-fibrotic transforming growth factor-beta 1 (TGF-β1) signaling pathway, which plays a critical role in the progression of NASH to fibrosis.[6] Overexpression of catalytically active Hsd17B13 in hepatocytes leads to a significant upregulation of TGF-β1.[6] This secreted TGF-β1 can then act on hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis, promoting their activation and the deposition of extracellular matrix proteins, a hallmark of fibrosis. Inhibition of Hsd17B13, therefore, may not only ameliorate steatosis but also mitigate the progression to fibrosis by reducing the production of pro-fibrotic signals like TGF-β1.
Experimental Protocols
The characterization of Hsd17B13 inhibitors and the elucidation of its role in hepatic lipid metabolism rely on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Hsd17B13 Enzymatic Activity Assay
This protocol describes a common method to measure the enzymatic activity of Hsd17B13 and assess the potency of inhibitors like this compound.
Objective: To determine the IC50 value of an inhibitor against Hsd17B13.
Materials:
-
Recombinant human Hsd17B13 protein
-
Substrate: β-estradiol or all-trans-retinol
-
Cofactor: NAD+
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 0.01% BSA, 0.005% Tween-20
-
Detection Reagent: NAD(P)H-Glo™ Detection Reagent (Promega)
-
Test Inhibitor: this compound
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test inhibitor (this compound) in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of recombinant Hsd17B13 protein solution (e.g., 20 nM final concentration) to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Prepare a substrate/cofactor mix containing β-estradiol (e.g., 10 µM final concentration) and NAD+ (e.g., 100 µM final concentration) in assay buffer.
-
Initiate the enzymatic reaction by adding 5 µL of the substrate/cofactor mix to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction and detect the amount of NADH produced by adding 10 µL of NAD(P)H-Glo™ Detection Reagent to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Retinol Dehydrogenase Activity Assay
This assay measures the retinol dehydrogenase activity of Hsd17B13 in a cellular context.[7][8]
Objective: To assess the effect of Hsd17B13 expression or inhibition on retinol metabolism in cells.
Materials:
-
HEK293 or HepG2 cells
-
Expression vector for Hsd17B13 or relevant siRNA for knockdown
-
Transfection reagent (e.g., Lipofectamine)
-
All-trans-retinol
-
Cell lysis buffer
-
HPLC system for retinoid analysis
Procedure:
-
Seed HEK293 or HepG2 cells in 6-well plates.
-
Transfect the cells with an Hsd17B13 expression vector or an empty vector control using a suitable transfection reagent. For knockdown experiments, transfect with Hsd17B13 siRNA or a scramble control siRNA.
-
After 24-48 hours, treat the cells with all-trans-retinol (e.g., 5 µM) for 8 hours. If testing an inhibitor, pre-incubate the cells with the inhibitor for 1-2 hours before adding retinol.
-
Wash the cells with PBS and lyse them.
-
Extract the retinoids from the cell lysate using a suitable organic solvent (e.g., hexane).
-
Analyze the levels of retinaldehyde and retinoic acid in the extracts by HPLC.
-
Normalize the retinoid levels to the total protein concentration of the cell lysate.
Experimental Workflow for Hsd17B13 Inhibitor Screening
The following diagram illustrates a typical workflow for the screening and characterization of Hsd17B13 inhibitors.
Conclusion
Hsd17B13 plays a pivotal role in hepatic lipid metabolism, and its inhibition presents a promising therapeutic strategy for NAFLD and NASH. This compound is a potent inhibitor that effectively blocks the enzymatic activity of Hsd17B13. The regulation of Hsd17B13 expression through the LXRα/SREBP-1c pathway and its downstream effects on TGF-β1 signaling highlight the multifaceted role of this enzyme in both lipid accumulation and the progression to liver fibrosis. The experimental protocols outlined in this guide provide a framework for the continued investigation of Hsd17B13 and the development of novel inhibitors for the treatment of chronic liver diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver X receptor in cooperation with SREBP-1c is a major lipid synthesis regulator in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
HSD17B13: A Deep Dive into its Enzymatic Function, Substrates, and Therapeutic Potential in Liver Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenase/reductase (SDR) superfamily, has emerged as a critical player in hepatic lipid metabolism and a key therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver pathologies.[1][2] This liver-specific enzyme, predominantly localized to lipid droplets within hepatocytes, has garnered significant attention due to the discovery that genetic variants leading to a loss of its function are paradoxically protective against the progression of liver disease.[1][3][4] This guide provides a comprehensive overview of the current understanding of HSD17B13's enzymatic function, its known and putative substrates, and the methodologies employed to investigate its activity.
Core Function and Cellular Localization
HSD17B13 is primarily expressed in the liver, with single-cell RNA sequencing analysis confirming its localization mainly in hepatocytes.[2][5] Within these cells, the enzyme is associated with lipid droplets (LDs), organelles responsible for storing neutral lipids.[1][6] The N-terminal sequence of HSD17B13 is crucial for its targeting to the lipid droplet surface.[2][6] This specific localization places the enzyme at the central hub of lipid metabolism, suggesting a direct role in processes such as lipogenesis, lipolysis, and the metabolism of lipid-soluble molecules.[7][8] While initially identified as a short-chain dehydrogenase/reductase 9 (SCDR9), its function is now understood to be intrinsically linked to lipid homeostasis within the liver.[2][9]
Enzymatic Activity and Substrates
The precise enzymatic activity and the primary physiological substrates of HSD17B13 are still areas of active investigation, with some conflicting reports in the literature. The enzyme is an NAD+ dependent oxidoreductase.[10][11] In vitro studies have demonstrated its ability to catalyze the conversion of various substrates.
Known and Putative Substrates:
-
Retinoids: Several studies have identified HSD17B13 as a retinol dehydrogenase (RDH), catalyzing the conversion of retinol to retinaldehyde.[1][6] This activity is dependent on its localization to lipid droplets.[6] Loss-of-function mutations in HSD17B13 have been shown to abolish this RDH activity.[6]
-
Steroids: As its name suggests, HSD17B13 has been shown to metabolize steroids. In vitro assays have confirmed its ability to catalyze the oxidation of 17β-estradiol to estrone.[10]
-
Bioactive Lipids: Pro-inflammatory lipid mediators, such as leukotriene B4 (LTB4), have been identified as potential substrates.[1][12] This suggests a role for HSD17B13 in modulating inflammatory pathways within the liver.
-
Other Potential Substrates: The enzyme's broad substrate specificity is a characteristic of the HSD17B family, and it is plausible that other lipidic molecules are also metabolized by HSD17B13.[12]
The conflicting findings regarding its primary substrate may be due to differences in experimental systems (e.g., recombinant protein assays vs. cell-based assays) and the specific isoforms of the enzyme being studied.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data related to HSD17B13's expression, genetic associations, and inhibitor potency.
Table 1: HSD17B13 Expression in Liver Disease
| Condition | HSD17B13 Expression Level | Reference |
| Normal Liver | Baseline | [5] |
| Non-alcoholic fatty liver disease (NAFLD) | 5.9-fold higher than normal | [6] |
| Non-alcoholic steatohepatitis (NASH) | Significantly increased | [5] |
| Cirrhosis | Significantly increased | [5] |
Table 2: Association of HSD17B13 Genetic Variants with Liver Disease Risk
| Genetic Variant | Allele | Association with Liver Disease | Odds Ratio (OR) / Hazard Ratio (HR) | Reference |
| rs72613567 | TA (loss-of-function) | Reduced risk of NAFLD/NASH progression | - | [1][13] |
| rs72613567 | TA (loss-of-function) | Reduced risk of alcoholic liver disease | 0.47 (homozygotes) | [14] |
| rs72613567 | TA (loss-of-function) | Reduced risk of cirrhosis | - | [1] |
| rs72613567 | TA (loss-of-function) | Reduced incidence of liver-related complications | HR: 0.004 (homozygous) | [13] |
| rs6834314 | G (loss-of-function) | Lower odds of NASH | - | [13] |
| rs6834314 | G (loss-of-function) | Reduced incidence of liver-related complications | HR: 0.01 (homozygous) | [13] |
| rs9992651 | A | Reduced development of NAFLD | OR: 0.74 | [4] |
Table 3: Inhibitors of HSD17B13
| Inhibitor | Substrate Used in Assay | IC50 | Reference |
| HSD17B13-IN-23 | Estradiol | < 0.1 µM | [15] |
| HSD17B13-IN-23 | Leukotriene B3 | < 1 µM | [15] |
| Compound A (inno.N) | Not specified | Potent inhibitor | [1] |
Signaling Pathways and Molecular Interactions
HSD17B13's function is integrated into a complex network of signaling pathways and protein-protein interactions that regulate hepatic lipid metabolism and inflammation.
The expression of HSD17B13 is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[1] This places HSD17B13 downstream of a central lipid sensing and regulatory pathway. Once translated, the HSD17B13 protein translocates from the endoplasmic reticulum to lipid droplets.[1][10] On the lipid droplet surface, HSD17B13 has been shown to interact with adipose triglyceride lipase (ATGL), a key enzyme in the hydrolysis of triglycerides, suggesting a role in regulating lipolysis.[8][16] Furthermore, high levels of HSD17B13 in hepatocytes can indirectly lead to the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[1][9]
Experimental Protocols
Detailed methodologies are crucial for the accurate study of HSD17B13. Below are representative protocols for key experiments.
1. HSD17B13 Retinol Dehydrogenase Activity Assay in Cultured Cells
This protocol is adapted from methodologies described in studies characterizing HSD17B13's enzymatic function.[6][17]
2. In Vitro HSD17B13 Enzyme Activity Assay using Purified Protein
This protocol is based on descriptions of biochemical assays used for inhibitor screening.[11][18]
Logical Relationships: The Protective Effect of HSD17B13 Loss-of-Function
The observation that inactivating mutations in HSD17B13 protect against liver disease progression is a key area of interest for therapeutic development. The following diagram illustrates the logical flow of this protective mechanism.
Conclusion and Future Directions
HSD17B13 stands as a compelling and clinically validated target for the treatment of chronic liver diseases. Its liver-specific expression and the strong genetic evidence supporting a protective role for its inhibition make it an attractive candidate for drug development. While significant progress has been made in understanding its function, further research is needed to definitively identify its primary physiological substrates and to fully elucidate the molecular mechanisms by which its loss-of-function confers hepatoprotection. The development of potent and specific small molecule inhibitors and RNA-based therapeutics targeting HSD17B13 holds great promise for the future management of NAFLD and its severe complications.[1][3] The detailed experimental protocols and data presented in this guide are intended to facilitate further investigation into this intriguing enzyme and accelerate the translation of basic research findings into novel therapies.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 4. escholarship.org [escholarship.org]
- 5. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSD17B13 - Wikipedia [en.wikipedia.org]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. uniprot.org [uniprot.org]
- 11. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
- 12. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Engagement of Hsd17B13-IN-18 in Hepatocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the target engagement of Hsd17B13-IN-18 in hepatocytes. Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Its enzymatic activity is implicated in hepatic lipid metabolism and the progression of liver disease. This guide provides a comprehensive overview of the quantitative data, experimental protocols for key target engagement assays, and the underlying signaling pathways, designed to facilitate further research and drug development efforts targeting Hsd17B13.
Quantitative Analysis of Hsd17B13 Inhibitors
The potency of small molecule inhibitors against Hsd17B13 is a critical parameter in assessing their therapeutic potential. The following table summarizes the available in vitro inhibition data for this compound and a well-characterized chemical probe, BI-3231.
| Compound | Target | Assay Substrate | IC50 | Ki | Thermal Shift (ΔTm) | Reference |
| This compound | Hsd17B13 | Estradiol | < 0.1 µM | - | Not Reported | [1] |
| Hsd17B13 | Leukotriene B3 | < 1 µM | - | Not Reported | [1] | |
| BI-3231 | Human Hsd17B13 | Estradiol | 11 ± 5 nM (in HEK cells) | 0.7 ± 0.2 nM | 16.7 K (in presence of NAD+) | [2][3][4] |
| Mouse Hsd17B13 | Not Specified | Low nanomolar | - | Not Reported | [3] |
Hsd17B13 Signaling Pathway in Hepatocytes
Hsd17B13 plays a multifaceted role in hepatocyte biology, influencing lipid metabolism, inflammation, and fibrotic processes. Its expression and activity are integrated into a complex signaling network.
Experimental Protocols for Target Engagement
Demonstrating that a compound directly interacts with its intended target within the complex environment of a cell is a cornerstone of drug development. The following sections provide detailed methodologies for two key target engagement assays applicable to Hsd17B13 in hepatocytes.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells or cell lysates by measuring the thermal stabilization of a target protein upon ligand binding.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate primary human hepatocytes or a relevant cell line (e.g., HepG2, Huh7) in appropriate culture vessels.
-
Once the cells reach the desired confluency, treat them with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined incubation period (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
After incubation, subject the intact cells to a precise temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes) using a thermocycler. Include a non-heated control at 37°C.
-
-
Cell Lysis and Fractionation:
-
Immediately after the heat shock, lyse the cells. Given that Hsd17B13 is a lipid droplet-associated protein, a lysis buffer containing a mild non-ionic detergent (e.g., NP-40 or Triton X-100) is recommended to ensure solubilization of the target protein.[5][6]
-
Incubate the lysates on ice.
-
Pellet the aggregated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Analysis of Soluble Protein:
-
Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.
-
Quantify the amount of soluble Hsd17B13 in each sample using a specific and sensitive detection method, such as:
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for Hsd17B13.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use a validated ELISA kit for Hsd17B13 quantification.
-
Mass Spectrometry-based Proteomics: For a more global analysis of protein thermal stability.
-
-
-
Data Interpretation:
-
Plot the amount of soluble Hsd17B13 as a function of temperature for both the vehicle- and this compound-treated samples.
-
A rightward shift in the melting curve for the inhibitor-treated samples compared to the vehicle control indicates thermal stabilization of Hsd17B13, confirming direct target engagement. The magnitude of the shift (ΔTm) can be correlated with the binding affinity of the compound.
-
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics technique that utilizes reactive chemical probes to label the active sites of enzymes in a complex biological sample, allowing for the assessment of their functional state.
Experimental Workflow:
Detailed Protocol:
-
Inhibitor and Probe Treatment:
-
Treat cultured hepatocytes with this compound at various concentrations or a vehicle control for a defined period.
-
Following the inhibitor treatment, incubate the cells with a custom-synthesized or commercially available activity-based probe (ABP) designed to covalently bind to the active site of Hsd17B13. The ABP would typically consist of a reactive group that mimics the substrate, a linker, and a reporter tag (e.g., an alkyne or azide for subsequent "click" chemistry).
-
-
Cell Lysis and Reporter Tag Conjugation:
-
Lyse the cells in a suitable buffer.
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction to attach a reporter molecule (e.g., biotin-azide or biotin-alkyne) to the ABP-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Incubate the cell lysates with streptavidin-conjugated beads to enrich for the biotinylated, ABP-labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Proteomic Analysis:
-
Perform on-bead tryptic digestion of the enriched proteins.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Interpretation:
-
Identify and quantify the peptides corresponding to Hsd17B13 in both the inhibitor-treated and vehicle-treated samples.
-
A dose-dependent decrease in the signal from the Hsd17B13-specific peptides in the inhibitor-treated samples compared to the control indicates successful target engagement. This allows for the determination of an in-cell EC50 for target occupancy.
-
Conclusion
The data and protocols presented in this guide provide a robust framework for investigating the target engagement of this compound and other novel inhibitors in hepatocytes. The use of orthogonal target engagement assays such as CETSA and ABPP is crucial for validating the direct interaction of a compound with Hsd17B13 in a physiologically relevant context. A thorough understanding of the Hsd17B13 signaling pathway will further aid in elucidating the downstream pharmacological effects of its inhibition. This comprehensive approach will undoubtedly accelerate the development of effective therapeutics for NAFLD and other chronic liver diseases.
References
- 1. drughunter.com [drughunter.com]
- 2. eubopen.org [eubopen.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 5. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
HSD17B13 Protein: A Comprehensive Technical Guide to its Structure and Active Site
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] It belongs to the short-chain dehydrogenase/reductase (SDR) superfamily.[4] Recent genome-wide association studies have linked loss-of-function variants of HSD17B13 to a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and hepatocellular carcinoma.[3][5][6][7][8][9][10] This protective association has positioned HSD17B13 as a promising therapeutic target for these conditions.[7][9][11][12] This technical guide provides an in-depth overview of the HSD17B13 protein structure, its active site, and the experimental protocols used for its characterization.
HSD17B13 Protein Structure
The human HSD17B13 protein is composed of 300 amino acids.[1][13] The first crystal structures of full-length HSD17B13 have been resolved, providing significant insights into its architecture and function.[5][6][14][15][16] The protein exists as a homodimer, which is important for the proper formation of its catalytic center.[1][5]
The structure of HSD17B13 features a classical Rossmann-fold, characteristic of NAD(P)H/NAD(P)+-dependent oxidoreductases.[12] It comprises several key domains that are critical for its localization and enzymatic activity.[1][13]
Structural and Domain Information
| Feature | Description | Reference |
| PDB ID | 8G84 | [17] |
| Organism | Canis lupus familiaris (dog) - used for initial structural studies | [17] |
| Resolution | 2.47 Å | [17] |
| Method | X-ray Diffraction | [17] |
| Hydrophobic Domain (HD) | Amino acids 4-16; crucial for lipid droplet targeting. | [1] |
| PAT-like Domain (PAT) | Amino acids 22-28; also required for lipid droplet targeting. | [1] |
| α-helix/β-sheet/α-helix Domain | Amino acids 69-106; essential for proper folding, trafficking from the ER to lipid droplets, and lipid droplet targeting. | [1] |
| Cofactor-Binding Domain (CFB) | Contains the TGXGXXXG motif for NAD(P)(H) binding. | [11][13] |
| Catalytic Domain (CAT) | Contains the active site residues responsible for enzymatic activity. | [13] |
| Folding/Dimerization Domain (F/D) | Involved in the formation of the functional homodimer. | [13] |
The HSD17B13 Active Site and Catalytic Mechanism
The active site of HSD17B13 is where the binding of the cofactor and substrate occurs, leading to the catalytic reaction. The enzyme preferentially uses NAD+ as a cofactor.[5][14]
Key Residues in the HSD17B13 Active Site
| Residue Type | Specific Residues | Function | Reference |
| Putative Catalytic Tetrad | Asn144, Ser172, Tyr185, Lys189 | Essential for the enzyme's catalytic activity. The nicotinamide nucleotide of NAD+ interacts with Ser172, Tyr185, and Lys189. | [1][5][7][9][12][14] |
| Cofactor Binding Residues | Asp67, Asp93, Cys94 | The adenine nucleotide of NAD+ forms hydrogen bonds with these residues. | [5][14] |
| Substrate-Binding Residues | Lys153, Leu156, Leu199, Glu202, Lys208 | Predicted to be involved in the binding of substrates like retinol. | [1][7][12] |
| Homodimer Interaction Sites | Arg97, Tyr101 | Involved in the dimerization of the protein, which is important for enzymatic activity. | [1] |
The catalytic mechanism of HSD17B13 involves the NAD+-dependent oxidation of its substrates.[4] While several potential substrates have been identified, including estradiol, leukotriene B4, and retinol, its primary physiological substrate in the context of liver disease is still under investigation.[1][4][5][7][18][19] The enzyme has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[7][12]
Signaling Pathways and Logical Relationships
HSD17B13 expression is regulated by transcription factors involved in lipid metabolism. This regulation and the protein's domain architecture are crucial for its function.
Caption: LXRα-SREBP1c signaling pathway regulating HSD17B13 expression.
Caption: Domain organization of the HSD17B13 protein.
Experimental Protocols
Recombinant Protein Expression and Purification
A common method for producing recombinant HSD17B13 for structural and biochemical studies involves expression in Sf9 insect cells using a baculoviral expression system.[20][21]
Workflow:
-
Gene Synthesis and Cloning: The human HSD17B13 cDNA is cloned into a baculovirus transfer vector.
-
Baculovirus Generation: The recombinant vector is used to generate a high-titer baculovirus stock.
-
Protein Expression: Sf9 insect cells are infected with the baculovirus and cultured to allow for protein expression.
-
Cell Lysis and Affinity Chromatography: The cells are harvested and lysed. The protein is then purified using metal affinity chromatography (e.g., for His-tagged proteins).
-
Size Exclusion Chromatography: A final purification step using size exclusion chromatography is performed to obtain a homogenous protein sample.
Caption: Workflow for HSD17B13 recombinant protein expression and purification.
Crystallization of HSD17B13
The crystal structures of HSD17B13 have been determined in complex with its cofactor NAD+ and small molecule inhibitors.
Methodology:
-
Protein Preparation: Purified HSD17B13 is concentrated to a suitable concentration (e.g., 12 mg/ml).
-
Complex Formation: The protein is incubated with NAD+ and a compound of interest.
-
Crystallization: The sitting drop vapor diffusion method is commonly used. The protein complex is mixed with a reservoir solution containing a precipitant (e.g., PEG3350).
-
Crystal Growth: Crystals are typically grown at room temperature over a period of several weeks.
-
Data Collection: X-ray diffraction data is collected from the crystals.
Biochemical Assays for HSD17B13 Activity
Several assays are used to measure the enzymatic activity of HSD17B13 and to screen for inhibitors.
-
NAD(P)H-Glo™ Assay: This is a homogeneous bioluminescent assay that measures the amount of NADH or NADPH produced in a biochemical reaction. It is used to determine the enzyme's activity with substrates like β-estradiol.
-
RapidFire Mass Spectrometry (RF-MS): This technique is used to directly measure the conversion of a substrate to its product, confirming enzymatic activity and allowing for the screening of various potential substrates.[20]
-
Retinol Dehydrogenase (RDH) Activity Assay: This cell-based assay measures the conversion of all-trans-retinol to retinaldehyde. HEK293 cells are transfected with HSD17B13 expression plasmids, incubated with all-trans-retinol, and the products are then quantified.[12]
-
Thermal Shift Assay (TSA) / NanoDSF: This method is used to assess the binding of ligands (e.g., inhibitors, NAD+) to the protein by measuring changes in the protein's melting temperature.[22]
Conclusion
The elucidation of the HSD17B13 crystal structure has provided a solid foundation for understanding its function and for the structure-based design of inhibitors.[5][6][14][15][16] The identification of key residues in the active site and domains crucial for its localization to lipid droplets offers multiple avenues for therapeutic intervention.[1][12] The experimental protocols outlined in this guide provide a framework for the further characterization of HSD17B13 and the development of novel therapeutics for chronic liver diseases.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 12. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rcsb.org [rcsb.org]
- 18. uniprot.org [uniprot.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. enanta.com [enanta.com]
- 21. enanta.com [enanta.com]
- 22. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-18: A Technical Guide to its Impact on Retinol Dehydrogenase Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory effects of Hsd17B13-IN-18 on the retinol dehydrogenase (RDH) activity of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver, and its genetic variants that lead to a loss of function are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] This protective association has identified HSD17B13 as a promising therapeutic target. The enzyme has been shown to possess RDH activity, catalyzing the conversion of retinol to retinaldehyde, a crucial step in retinoic acid signaling.[3][4][5] this compound is a potent inhibitor of HSD17B13, and this document summarizes its effects, presents relevant data, and details experimental protocols for its study.
Data Presentation: Inhibitory Potency of this compound
While direct IC50 values for this compound against the retinol dehydrogenase activity of HSD17B13 are not publicly available, data on its potent inhibition with other known substrates provide a strong indication of its efficacy. The following table summarizes the available quantitative data for this compound and a comparator compound, BI-3231, which has been tested against multiple substrates.
| Compound | Substrate | IC50 (µM) | Assay Type |
| This compound | Estradiol | < 0.1 | Biochemical |
| Leukotriene B4 | < 1 | Biochemical | |
| BI-3231 | Estradiol | 0.002 | Biochemical |
| Retinol | 0.0024 | Biochemical |
Note: The similar IC50 values of BI-3231 against both estradiol and retinol suggest that potent inhibitors of HSD17B13 are likely to exhibit comparable inhibition of its retinol dehydrogenase activity.
Signaling and Metabolic Context
The enzymatic activity of HSD17B13 is integrated into the broader context of hepatic lipid and retinoid metabolism. Understanding these pathways is crucial for appreciating the therapeutic potential of inhibitors like this compound.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound's effect on retinol dehydrogenase activity. Below are composite protocols based on established methods in the literature.[3][4]
Cell-Based Retinol Dehydrogenase Activity Assay
This assay measures the enzymatic activity of HSD17B13 in a cellular context.
Workflow:
Detailed Steps:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Transient transfection with a plasmid encoding human HSD17B13 is performed using a suitable transfection reagent. An empty vector is used as a negative control.
-
-
Inhibitor and Substrate Treatment:
-
24 hours post-transfection, the culture medium is replaced with fresh medium containing varying concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
After a 1-hour pre-incubation with the inhibitor, all-trans-retinol (final concentration 2-5 µM) is added to the wells.
-
-
Retinoid Extraction and Analysis:
-
Following a 4-8 hour incubation, the culture medium is collected, and the cells are lysed.
-
Retinoids are extracted from the medium and cell lysates using a two-phase extraction with hexane.
-
The hexane layer is evaporated, and the residue is reconstituted in the mobile phase for analysis.
-
Retinaldehyde and retinoic acid levels are quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
The percentage of inhibition of retinol dehydrogenase activity is calculated for each concentration of this compound relative to the vehicle control.
-
The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
-
Biochemical Retinol Dehydrogenase Activity Assay with Purified Protein
This in vitro assay provides a more direct measure of the inhibitor's effect on the enzyme.
Workflow:
Detailed Steps:
-
Reagents and Enzyme:
-
Reaction buffer: 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween-20.
-
Purified recombinant human HSD17B13.
-
Substrate: all-trans-retinol.
-
Cofactor: NAD+.
-
Inhibitor: this compound dissolved in DMSO.
-
-
Assay Procedure:
-
The assay is performed in a 96- or 384-well plate format.
-
The reaction mixture, containing the reaction buffer, NAD+, and varying concentrations of this compound, is prepared.
-
Purified HSD17B13 is added to the wells, and the plate is pre-incubated for 15-30 minutes at room temperature.
-
The reaction is initiated by the addition of all-trans-retinol.
-
-
Detection and Analysis:
-
Luminescence-based detection: The production of NADH can be measured using a commercially available bioluminescent assay kit (e.g., NAD(P)/H-Glo™). Luminescence is read on a plate reader.
-
Mass Spectrometry-based detection: The reaction is quenched, and the formation of retinaldehyde is quantified by liquid chromatography-mass spectrometry (LC-MS).
-
The IC50 value is calculated from the dose-response curve as described for the cell-based assay.
-
Logical Relationship: From Inhibition to Therapeutic Potential
The inhibition of HSD17B13's retinol dehydrogenase activity by this compound is hypothesized to phenocopy the protective effects observed in individuals with loss-of-function variants of the HSD17B13 gene.
References
- 1. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Research Portal [scholarship.miami.edu]
The Discovery and Development of HSD17B13 Inhibitors: A Technical Guide
Introduction: The landscape of therapeutic development for chronic liver diseases, particularly Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), formerly known as Non-alcoholic Fatty Liver Disease (NAFLD), is rapidly evolving. A key emerging target is 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a liver-enriched, lipid droplet-associated protein.[1] Robust human genetic evidence has propelled Hsd17B13 into the spotlight, as loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease, such as Metabolic Dysfunction-Associated Steatohepatitis (MASH), fibrosis, cirrhosis, and hepatocellular carcinoma.[2][3][4] This protective genetic association provides a strong rationale for the development of therapeutic inhibitors that mimic this loss-of-function phenotype.
This technical guide provides an in-depth overview of the discovery and development of Hsd17B13 inhibitors, targeting researchers, scientists, and drug development professionals. It covers the underlying biology, key signaling pathways, diverse therapeutic strategies, experimental methodologies, and a summary of the current preclinical and clinical data.
The Role of Hsd17B13 in Liver Pathophysiology
Hsd17B13 is a member of the hydroxysteroid 17β-dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[3] Unlike other members of its family, Hsd17B13 is predominantly expressed in the liver, specifically within hepatocytes where it localizes to the surface of lipid droplets (LDs).[2][3] Its expression is upregulated in the livers of patients with NAFLD.[1][5]
Overexpression of wild-type Hsd17B13 in cellular and murine models leads to an increase in the number and size of lipid droplets and promotes lipid accumulation, suggesting a role in driving steatosis.[2][3] The enzyme is known to exhibit retinol dehydrogenase activity, converting retinol to retinaldehyde, and it may also play a role in regulating the metabolism of other bioactive lipids.[2][4]
The most compelling evidence for its role in liver disease comes from human genetics. A specific single nucleotide polymorphism (SNP), rs72613567, results in a truncated, unstable protein with reduced enzymatic activity.[4] Individuals carrying this variant are protected against the entire spectrum of chronic liver disease, including alcoholic and non-alcoholic steatohepatitis.[1] This protective effect is observed in an allele dose-dependent manner, where homozygotes for the variant allele have a greater reduction in risk than heterozygotes.[2] This genetic validation provides a powerful foundation for the hypothesis that pharmacologically inhibiting Hsd17B13 will be a safe and effective therapeutic strategy.
Signaling and Regulatory Pathways
The expression of Hsd17B13 is regulated by key transcription factors involved in lipid metabolism. The liver X receptor-α (LXR-α), upon activation, induces the expression of sterol regulatory element-binding protein 1c (SREBP-1c).[2][3] SREBP-1c, a master regulator of lipogenesis, then directly increases the transcription of HSD17B13.[2][3] This positions Hsd17B13 as a downstream effector in the pathway that drives fat accumulation in the liver.
Therapeutic Strategies for Hsd17B13 Inhibition
Two primary modalities are being pursued to inhibit Hsd17B13 function: RNA interference (RNAi) to reduce protein expression and small molecule inhibitors to block enzymatic activity.
-
RNA Interference (RNAi): This approach uses small interfering RNAs (siRNAs) to specifically degrade Hsd17B13 messenger RNA (mRNA), thereby preventing its translation into protein.[2] To achieve liver-specific delivery, these siRNAs are often conjugated to N-acetylgalactosamine (GalNAc), which binds with high affinity to the asialoglycoprotein receptor (ASGPR) on hepatocytes. Companies like Alnylam/Regeneron (Rapirosiran, formerly ALN-HSD) and Arrowhead (ARO-HSD) have advanced GalNAc-siRNA conjugates into clinical trials.[1][2]
-
Small Molecule Inhibitors: The goal here is to identify compounds that directly bind to the Hsd17B13 enzyme and inhibit its catalytic function. This requires high-throughput screening of large chemical libraries followed by medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties.[6][7] Several pharmaceutical companies, including Boehringer Ingelheim (BI-3231), Enanta Pharmaceuticals (EP-036332, EP-040081), and Inipharm (INI-822), are actively developing small molecule inhibitors.[7][8][9]
Experimental Protocols and Workflows
The discovery and validation of Hsd17B13 inhibitors follow a structured workflow, from initial screening to preclinical in vivo testing.
Key Experimental Methodologies:
-
High-Throughput Screening (HTS):
-
Objective: To identify initial "hit" compounds from a large chemical library.
-
Protocol: A library of compounds (e.g., >3 million) is screened at a fixed concentration (e.g., 10 µM) against purified, recombinant human Hsd17B13 enzyme.[10] The reaction mixture includes the enzyme, the NAD+ cofactor, and a known substrate such as β-estradiol or leukotriene B4 (LTB4).[7][10] The reaction progress is monitored by detecting the product formation or cofactor consumption.
-
Detection: Methods include acoustic mass spectrometry to directly measure the oxidized product or coupled-enzyme luminescence assays (e.g., NAD-Glo) to detect NADH production.[11]
-
-
Biochemical IC50 Determination:
-
Objective: To quantify the potency of hit compounds.
-
Protocol: Confirmed hits are tested across a range of concentrations to determine the half-maximal inhibitory concentration (IC50). Assays are performed under defined conditions (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20) with a fixed concentration of enzyme (e.g., 50-100 nM) and substrate (e.g., 10-50 µM LTB4).[11] Data is fitted to a dose-response curve to calculate the IC50 value. For very potent "tight-binding" inhibitors, the inhibition constant (Ki) is determined using Morrison's equation to provide a more accurate measure of potency.[5][7]
-
-
Cellular Assays:
-
Objective: To confirm inhibitor activity in a cellular environment.
-
Protocol: A human cell line, such as HEK293, is engineered to stably express human or mouse Hsd17B13.[6] These cells are treated with the inhibitor across a range of concentrations, and then a substrate (e.g., estradiol) is added.[6] The inhibition of substrate conversion is measured to determine the cellular IC50. This step is crucial for evaluating cell permeability and activity in a more physiological context.
-
-
In Vivo Efficacy Models:
-
Objective: To evaluate the therapeutic potential of inhibitors in animal models of liver disease.
-
Protocol: A prodrug form of the inhibitor may be used to improve bioavailability.[6] The compound is administered to mice with induced liver injury.
-
Acute Models: T-cell mediated concanavalin A or adenoviral models are used to assess hepatoprotective effects against acute injury.[6][8]
-
Chronic MASH/Fibrosis Models: Mice are fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD) for an extended period (e.g., 14 weeks) to induce steatohepatitis and fibrosis.[6][12]
-
-
Endpoints: Efficacy is assessed by measuring plasma levels of liver enzymes (ALT, AST), histological analysis of liver tissue for steatosis, inflammation, and fibrosis (e.g., NAFLD Activity Score, collagen staining), and gene expression analysis of markers for inflammation and fibrosis.[2][6]
-
Quantitative Data on Hsd17B13 Inhibitors
The development of Hsd17B13 inhibitors has yielded several compounds with potent in vitro activity and promising in vivo effects.
Table 1: In Vitro Potency of Selected Preclinical Small Molecule Inhibitors
| Compound | Target Species | IC50 / Ki (nM) | Assay Substrate | Source |
| BI-3231 | Human | Kᵢ = 1.3 | Estradiol / NAD+ | [7] |
| Mouse | Kᵢ = 2.4 | Estradiol / NAD+ | [7] | |
| EP-036332 | Human | IC50 = 14 | Not Specified | [8] |
| Mouse | IC50 = 2.5 | Not Specified | [8] | |
| EP-040081 | Human | IC50 = 79 | Not Specified | [8] |
| Mouse | IC50 = 74 | Not Specified | [8] | |
| Compound 1 | Human | IC50 = 61 | β-estradiol | [10][13] |
| Human | IC50 = 140 | Leukotriene B4 | [10][13] | |
| Compound 2 | Human | IC50 = 130 | β-estradiol | [10][13] |
| Human | IC50 = 150 | Leukotriene B4 | [10][13] |
Note: IC50 and Ki values are highly dependent on assay conditions (e.g., substrate and NAD+ concentrations).
Table 2: Summary of Phase 1 Clinical Trial Data for RNAi Therapeutics
| Drug Candidate | Company | Dose(s) | Key Outcomes | Source |
| Rapirosiran (ALN-HSD) | Alnylam / Regeneron | Single doses (25-800 mg);Two doses (200, 400 mg) | Safety: Well-tolerated; most common AE was mild injection site reaction.[14] Target Engagement: Robust, dose-dependent reduction in liver HSD17B13 mRNA (median of 78% at 400 mg dose).[14][15] Efficacy Signals: Numerically lower liver enzymes (ALT, AST) and NAFLD Activity Score (NAS) vs. placebo.[14] | [14][15] |
| ARO-HSD | Arrowhead | Up to 200 mg | Target Engagement: Reduced hepatic HSD17B13 mRNA by up to 93.4% and protein by up to 82.7%.[2] Efficacy Signals: Dose-dependent mean reductions in ALT (up to 42%) and AST (up to 28%).[2] | [2] |
Logical Framework for Hsd17B13 as a Therapeutic Target
The rationale for developing Hsd17B13 inhibitors is built on a strong, logical foundation starting from human genetic discoveries.
Conclusion
Hsd17B13 stands out as a high-confidence therapeutic target for chronic liver disease, anchored by compelling human genetic data. The field is rapidly advancing, with multiple therapeutic modalities making significant progress. RNAi therapeutics have demonstrated robust target knockdown and encouraging safety profiles in early clinical trials.[14][15] Concurrently, the discovery of potent and selective small molecule inhibitors, such as BI-3231, provides valuable tools to further probe the enzyme's biology and offers an alternative therapeutic avenue.[7] While the precise physiological substrates and the full mechanistic details of Hsd17B13's protective role are still under investigation, the strong alignment between genetic validation and the effects of pharmacological inhibition provides a clear and promising path forward. The continued development of Hsd17B13 inhibitors holds the potential to deliver a novel, genetically validated treatment for millions of patients affected by MASH and other progressive liver diseases.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enanta.com [enanta.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 9. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 10. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enanta.com [enanta.com]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Regeneron and Alnylam Report Promising Data from Ongoing Phase 1 Study of ALN-HSD in NASH Patients and Healthy Volunteers | Regeneron Pharmaceuticals Inc. [investor.regeneron.com]
- 15. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Hsd17B13 Genetic Variants on Inhibitor Sensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a key player in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The discovery of loss-of-function genetic variants in the HSD17B13 gene, most notably the rs72613567 splice variant, has unveiled a protective effect against the progression of these diseases. This has spurred significant interest in the development of HSD17B13 inhibitors as a promising therapeutic strategy. This technical guide provides an in-depth overview of the interplay between HSD17B13 genetic variants and the sensitivity to inhibitors, offering a valuable resource for researchers and drug development professionals. We present a comprehensive summary of quantitative data on variant enzymatic activity and inhibitor potency, detailed experimental protocols for key assays, and visual representations of the core signaling pathways and experimental workflows.
Introduction
Chronic liver disease is a growing global health concern, with NAFLD and its progressive form, NASH, at the forefront.[1][2] The pathophysiology of these diseases is complex, involving intricate interactions between genetic predisposition and environmental factors.[3] HSD17B13 has been identified as a critical enzyme in hepatic lipid metabolism.[4][5] While its precise physiological substrates are still under investigation, it is known to catalyze the conversion of various steroids, retinoids, and other lipid species.[4][6]
A landmark discovery in the field was the identification of the HSD17B13 rs72613567 variant, a splice donor variant that leads to the production of a truncated and unstable protein with reduced enzymatic activity.[3][7] Individuals carrying this variant have been shown to have a significantly lower risk of developing alcoholic and non-alcoholic liver disease, as well as progressing to more severe stages such as cirrhosis.[7][8][9] This protective effect has positioned HSD17B13 as a prime therapeutic target for the treatment of chronic liver diseases. The central hypothesis is that inhibiting the enzymatic activity of HSD17B13 can mimic the protective effects observed in individuals with loss-of-function variants.
This guide will delve into the technical details of how these genetic variants impact the function of the HSD17B13 enzyme and, consequently, the sensitivity to potential therapeutic inhibitors.
HSD17B13 Genetic Variants and Protein Function
The most extensively studied genetic variant of HSD17B13 is rs72613567. This variant results in an altered splicing of the pre-mRNA, leading to a truncated protein that is unstable and has reduced enzymatic function.[3]
Quantitative Impact of rs72613567 on HSD17B13
The rs72613567 variant leads to a quantifiable reduction in the levels of functional HSD17B13 protein. Studies have shown a gene-dose-dependent effect, with homozygous carriers of the variant allele exhibiting the lowest protein levels.
Table 1: Impact of rs72613567 Variant on HSD17B13 Protein Expression
| Genotype | HSD17B13 Protein Level (Relative to Wild-Type) | Reference |
| T/T (Wild-Type) | 100% | [10] |
| T/TA (Heterozygous) | ~50% | [10] |
| TA/TA (Homozygous) | ~25% | [10] |
The reduced protein expression directly translates to decreased overall enzymatic activity in the liver. While specific kinetic parameters (Km and Vmax) for the variant protein are not extensively reported in the literature, the consensus is a significant loss of function.[11]
HSD17B13 Inhibitors and Sensitivity
The protective nature of HSD17B13 loss-of-function variants has driven the search for small molecule inhibitors that can pharmacologically replicate this effect. Several inhibitors are currently in preclinical and clinical development.
Quantitative Data on HSD17B13 Inhibitor Potency
The potency of HSD17B13 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for select inhibitors against both human and mouse HSD17B13. A direct comparison of inhibitor IC50 values between wild-type and variant HSD17B13 is not yet widely available in the literature.
Table 2: IC50 Values of Select HSD17B13 Inhibitors
| Inhibitor | Target | IC50 (nM) | Substrate Used | Reference |
| BI-3231 | Human HSD17B13 | 1 | Estradiol | [12] |
| BI-3231 | Mouse HSD17B13 | 13 | Estradiol | [12] |
| EP-036332 | Human HSD17B13 | 14 | Not Specified | [12] |
| EP-036332 | Mouse HSD17B13 | 2.5 | Not Specified | [12] |
| EP-040081 | Human HSD17B13 | 79 | Not Specified | [12] |
| EP-040081 | Mouse HSD17B13 | 74 | Not Specified | [12] |
| Compound 1 | Human HSD17B13 | 1400 | Estradiol | [13] |
| Compound 2 | Human HSD17B13 | 200 | Estradiol | [14] |
Signaling Pathways Involving HSD17B13
HSD17B13 is implicated in several key signaling pathways that contribute to the pathogenesis of liver disease. Understanding these pathways is crucial for elucidating the mechanism of action of HSD17B13 inhibitors and the protective effects of its genetic variants.
De Novo Lipogenesis and ChREBP Pathway
HSD17B13 expression is regulated by key transcription factors involved in de novo lipogenesis (DNL), such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP).[3][15][16] HSD17B13 itself appears to positively influence this pathway, creating a potential feed-forward loop that promotes lipid accumulation in hepatocytes.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Lipid Droplet-Associated Factors, PNPLA3, TM6SF2, and HSD17B Proteins in Hepatopancreatobiliary Cancer | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. HSD17B13 | Abcam [abcam.com]
- 5. [PDF] A Protein‐Truncating HSD17B13 Variant and Protection from Chronic Liver Disease | Semantic Scholar [semanticscholar.org]
- 6. Impact of HSD17B13 rs72613567 genotype on hepatic decompensation and mortality in patients with portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 9. Association of HSD17B13 rs72613567: TA allelic variant with liver disease: review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid Droplet-Associated Factors, PNPLA3, TM6SF2, and HSD17B Proteins in Hepatopancreatobiliary Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Regulation and Metabolic Significance of De Novo Lipogenesis in Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. De Novo Lipogenesis as a Source of Second Messengers in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-18: An In-Depth Technical Guide to its In Vitro Enzymatic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Emerging evidence from human genetic studies has identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][3] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions. Hsd17B13-IN-18 is a small molecule inhibitor developed for this target. This technical guide provides a comprehensive overview of the in vitro enzymatic activity of Hsd17B13 and the characterization of its inhibitors, with a focus on the methodologies and data relevant to drug development professionals.
HSD17B13 Enzymatic Activity and Inhibition
HSD17B13 is an NAD+-dependent oxidoreductase with a broad substrate specificity that includes steroids, bioactive lipids such as leukotriene B4, and retinol.[1][4][5] The enzyme's localization to lipid droplets in hepatocytes suggests a key role in lipid metabolism.[1][2] Inhibition of HSD17B13 enzymatic activity is a key strategy for therapeutic intervention.
Quantitative Data on HSD17B13 Inhibitors
The following table summarizes the in vitro inhibitory activity of a representative small molecule inhibitor of HSD17B13. While specific data for this compound is not publicly available, the data for a closely related compound, HSD17B13-IN-23, illustrates the typical potency of this class of inhibitors.
| Compound | Substrate | IC50 (µM) | Assay Type |
| HSD17B13-IN-23 | Estradiol | < 0.1 | Biochemical Assay |
| HSD17B13-IN-23 | Leukotriene B3 | < 1 | Biochemical Assay |
Data sourced from publicly available information on HSD17B13 inhibitors.[6]
Experimental Protocols
A detailed understanding of the experimental procedures used to characterize HSD17B13 inhibitors is crucial for the interpretation of results and the design of new experiments.
In Vitro HSD17B13 Enzymatic Activity Assay (Retinol Dehydrogenase Activity)
This protocol is adapted from established methods for measuring the retinol dehydrogenase activity of HSD17B13 in a cell-based assay.[7]
Objective: To determine the enzymatic activity of HSD17B13 by measuring the conversion of retinol to retinaldehyde and to assess the inhibitory potential of compounds like this compound.
Materials:
-
HEK293 cells
-
Expression plasmids for HSD17B13 (wild-type) and an empty vector control
-
Cell culture medium and supplements
-
Transfection reagent
-
All-trans-retinol (substrate)
-
This compound or other test inhibitors
-
Ethanol (vehicle for retinol and inhibitors)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA kit)
-
High-performance liquid chromatography (HPLC) system with a normal-phase column
-
Retinaldehyde and retinoic acid standards
Procedure:
-
Cell Culture and Transfection:
-
One day prior to transfection, seed HEK293 cells in appropriate culture plates.
-
On the day of the experiment, transfect the cells in triplicate with either the HSD17B13 expression plasmid or the empty vector control using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Substrate and Inhibitor Treatment:
-
Following transfection (typically 24 hours), add all-trans-retinol to the culture medium at a final concentration of 2-5 µM. The final ethanol concentration should not exceed 0.5% (v/v).
-
For inhibitor studies, pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 1 hour) before adding the retinol substrate.
-
Incubate the cells for 6-8 hours at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Determine the total protein concentration of each cell lysate using a standard protein assay.
-
-
Extraction and HPLC Analysis:
-
Extract the retinoids from the cell lysates.
-
Separate and quantify retinaldehyde and retinoic acid using a normal-phase HPLC system.
-
Use retinoid standards to create a standard curve for accurate quantification.
-
-
Data Analysis:
-
Normalize the levels of retinaldehyde and retinoic acid to the total protein concentration for each sample.
-
Calculate the enzymatic activity as the amount of product formed per unit of protein per unit of time.
-
For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for In Vitro HSD17B13 Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
HSD17B13 Enzymatic Reaction and Inhibition
Caption: Inhibition of the HSD17B13-catalyzed conversion of retinol.
Conclusion
The development of potent and specific inhibitors of HSD17B13, such as those in the this compound series, represents a promising therapeutic strategy for chronic liver diseases. The in vitro characterization of these inhibitors through robust enzymatic assays is a critical step in their preclinical development. This guide provides the foundational knowledge and methodologies required for researchers and drug development professionals to advance the understanding and therapeutic application of HSD17B13 inhibitors.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. escholarship.org [escholarship.org]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Pathways Modulated by Hsd17B13 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more advanced liver diseases, including fibrosis and cirrhosis.[1][3] This has spurred the development of small molecule inhibitors aimed at recapitulating this protective phenotype. This technical guide provides an in-depth overview of the cellular pathways modulated by Hsd17B13 inhibitors, supported by quantitative data and detailed experimental protocols. While information on a specific inhibitor designated "Hsd17B13-IN-18" is not publicly available, this guide focuses on the well-characterized inhibitor BI-3231 and other reported inhibitors to illuminate the therapeutic potential of targeting Hsd17B13.
Core Cellular Pathways Modulated by Hsd17B13 Inhibition
Hsd17B13 is intricately involved in hepatic lipid metabolism and inflammatory signaling. Its inhibition has been shown to impact several key cellular pathways:
-
Lipid Metabolism: Hsd17B13 is localized to lipid droplets and its overexpression leads to an increase in the number and size of these organelles, potentially by stabilizing intracellular triglyceride content.[1] Inhibition of Hsd17B13 is therefore hypothesized to reduce hepatic steatosis. Studies with the inhibitor BI-3231 have shown a significant decrease in triglyceride accumulation in hepatocytes under lipotoxic stress.[4] Furthermore, Hsd17B13 inhibition may influence phospholipid metabolism, as genetic variants are associated with increased hepatic phospholipids.[5]
-
Inflammation: Overexpression of Hsd17B13 has been shown to upregulate inflammation-related pathways, including the NF-κB and MAPK signaling pathways.[6] This leads to increased production of pro-inflammatory cytokines such as IL-6.[6] Consequently, inhibition of Hsd17B13 is expected to have anti-inflammatory effects, contributing to the prevention of NASH progression.
-
Fibrosis: The progression of NASH to fibrosis is a critical step in liver disease. Preclinical studies with Hsd17B13 inhibitors have demonstrated a decrease in profibrogenic markers, such as alpha-smooth muscle actin (α-SMA).[1][2]
-
Pyrimidine Metabolism: Recent metabolomics studies have suggested a role for Hsd17B13 in pyrimidine catabolism. Inhibition of this pathway through Hsd17B13 knockdown has been linked to protection against liver fibrosis.[5]
-
Retinoid Metabolism: Hsd17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[1] This function is implicated in hepatic retinoid homeostasis, which is often dysregulated in NAFLD.
Quantitative Data on Hsd17B13 Inhibitors
The following tables summarize the available quantitative data for various Hsd17B13 inhibitors.
Table 1: Biochemical and Cellular Potency of Hsd17B13 Small Molecule Inhibitors
| Compound | Assay Type | Substrate | Target | IC50 (nM) | Ki (nM) | Reference |
| BI-3231 (Compound 45) | Enzymatic | Estradiol | Human HSD17B13 | 2 | 0.8 | [7] |
| Enzymatic | Estradiol | Mouse HSD17B13 | 4 | 2 | [7] | |
| Cellular | Estradiol | Human HSD17B13 | 20 | - | [7] | |
| Compound 1 | Enzymatic | β-estradiol | Human HSD17B13 | 1400 ± 700 | - | [8] |
| Enzymatic | Retinol | Human HSD17B13 | 2400 ± 100 | - | [8] | |
| Unnamed Pfizer Compound 1 | Biochemical | β-estradiol | Human HSD17B13 | Reasonably potent | - | [9] |
| Unnamed Pfizer Compound 2 | Biochemical | β-estradiol | Human HSD17B13 | Reasonably potent | - | [9] |
| Unnamed Inipharm Compound (INI-678) | Cell-based 3D model | - | Human HSD17B13 | Potent and selective | - | [2] |
Table 2: In Vitro Efficacy of Hsd17B13 Antisense Oligonucleotide (ASO)
| Compound | Cell Type | Treatment Duration | IC50 (nM) | Reference |
| Hsd17b13 ASO | Primary mouse hepatocytes | 24 hours | 83 | [10] |
| Primary mouse hepatocytes | 48 hours | 76 | [10] | |
| Primary mouse hepatocytes | 72 hours | 29 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of key experimental protocols.
HSD17B13 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant Hsd17B13.
-
Principle: The assay measures the NAD+-dependent oxidation of a substrate (e.g., β-estradiol, leukotriene B4, or retinol) by purified Hsd17B13 enzyme. The production of NADH is typically detected using a coupled-enzyme luminescence assay (e.g., NAD-Glo™).
-
Materials:
-
Purified recombinant human or mouse Hsd17B13 enzyme.
-
Substrate stock solution (e.g., β-estradiol in DMSO).
-
NAD+ solution.
-
Assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20).
-
Test compounds serially diluted in DMSO.
-
NAD-Glo™ Assay reagent (Promega).
-
384-well white plates.
-
-
Procedure:
-
Add test compound dilutions to the wells of a 384-well plate.
-
Add Hsd17B13 enzyme to all wells except for the negative control.
-
Add the substrate and NAD+ to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add NAD-Glo™ reagent to stop the reaction and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to DMSO controls and determine IC50 values using a four-parameter logistical equation.[7]
-
Cellular HSD17B13 Activity Assay
This assay measures the inhibition of Hsd17B13 activity in a cellular context.
-
Principle: HEK293 cells stably overexpressing Hsd17B13 are treated with a test compound, and the conversion of a substrate is measured.
-
Materials:
-
HEK293 cells stably overexpressing human Hsd17B13.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds serially diluted in DMSO.
-
Substrate (e.g., estradiol).
-
384-well cell culture plates.
-
Analytical method for product detection (e.g., LC-MS/MS).
-
-
Procedure:
-
Seed Hsd17B13-overexpressing HEK293 cells into 384-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 30 minutes).
-
Add the substrate to the cells and incubate for a further period (e.g., 4 hours).
-
Collect the cell supernatant or lysate.
-
Analyze the samples by LC-MS/MS to quantify the amount of product formed.
-
Calculate percent inhibition and determine cellular IC50 values.[7]
-
Triglyceride Accumulation Assay in Hepatocytes
This assay assesses the effect of Hsd17B13 inhibition on lipid accumulation in a model of cellular lipotoxicity.
-
Principle: Hepatocytes (e.g., HepG2, primary hepatocytes) are treated with a fatty acid (e.g., palmitic acid) to induce lipid accumulation. The effect of a co-treatment with an Hsd17B13 inhibitor on intracellular triglyceride levels is then quantified.
-
Materials:
-
Hepatocyte cell line or primary hepatocytes.
-
Palmitic acid complexed to BSA.
-
Test compound.
-
Triglyceride quantification kit.
-
-
Procedure:
-
Plate hepatocytes and allow them to attach.
-
Treat cells with palmitic acid and the test compound for 24-48 hours.
-
Wash the cells and lyse them.
-
Measure the intracellular triglyceride concentration using a colorimetric or fluorometric assay kit according to the manufacturer's instructions.
-
Normalize triglyceride levels to total protein content.[4]
-
Visualizations of Cellular Pathways and Workflows
Signaling Pathways Modulated by Hsd17B13
Caption: Hsd17B13's role in lipid metabolism, inflammation, and fibrosis.
Experimental Workflow for Hsd17B13 Inhibitor Screening
Caption: A typical workflow for the discovery and characterization of Hsd17B13 inhibitors.
Logical Relationship of Hsd17B13 Activity to Liver Pathology
Caption: The logical progression from Hsd17B13 activity to liver pathology and the effect of inhibition.
Conclusion
Targeting Hsd17B13 presents a promising therapeutic strategy for the treatment of NAFLD and NASH. The available data on small molecule inhibitors like BI-3231 demonstrate that inhibition of Hsd17B13 can favorably modulate key pathways involved in lipid metabolism, inflammation, and fibrosis. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel Hsd17B13 inhibitors. Further research will be crucial to fully elucidate the therapeutic potential of this approach and to translate these preclinical findings into effective treatments for patients with chronic liver disease.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13 expression in NAFLD and NASH models
An In-depth Technical Guide to HSD17B13 Expression in NAFLD and NASH Models
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated protein that has emerged as a key player in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2] While overexpression of wild-type HSD17B13 is associated with increased hepatic lipid accumulation, genetic loss-of-function variants are paradoxically protective against the progression to more severe liver disease, including NASH, fibrosis, and hepatocellular carcinoma.[1][3] This has positioned HSD17B13 as a high-interest therapeutic target for NAFLD/NASH.[4][5] This guide provides a comprehensive overview of HSD17B13 expression in various disease models, details common experimental protocols, and visualizes key pathways and workflows.
Data on HSD17B13 Expression in NAFLD/NASH
HSD17B13 expression is consistently found to be upregulated in both human patients and preclinical models of NAFLD and NASH.[6][7] This upregulation correlates with disease presence and, in some models, its severity.
Quantitative Data from Human Studies
Human studies consistently demonstrate elevated HSD17B13 levels in individuals with NAFLD compared to healthy controls. Furthermore, genetic studies have identified specific loss-of-function variants that confer protection against disease progression.
| Metric | Population / Condition | Finding | Reference |
| mRNA Expression | NAFLD Patients (n=43) vs. Healthy Controls (n=14) | 5.9-fold higher hepatic expression in NAFLD patients. | [1] |
| Protein Expression (IHC Score) | Normal Liver vs. NASH vs. Cirrhosis | Increased from Normal (49.74 ± 4.13) to NASH (67.85 ± 1.37) and Cirrhosis (68.89 ± 1.71). | [8] |
| Genetic Association (rs72613567) | Multi-ethnic Asian Cohort | TA allele (loss-of-function) associated with lower odds of NAFLD (adj. OR: 0.59) and NASH (adj. OR: 0.55). | [9] |
| Genetic Association (rs72613567) | European Descent Cohort (n=46,544) | Reduced risk of NAFLD/NASH cirrhosis by 17% (heterozygotes) and 30% (homozygotes). | [1] |
Quantitative Data from In Vivo (Animal) Models
Multiple diet-induced and genetic animal models of NAFLD/NASH recapitulate the findings in humans, showing increased HSD17B13 expression.
| Model | Diet / Condition | Key Finding | Reference |
| Murine Model | Choline-Deficient (CD) Diet | Significantly increased hepatic HSD17B13 expression. | [2][4] |
| Murine Model | High-Fat Diet (HFD) | Upregulated hepatic HSD17B13 expression compared to control mice. | [2][4] |
| db/db Mice | Type 2 Diabetes Model | Upregulated hepatic HSD17B13 expression compared to control mice. | [2][4] |
| Multiple Murine Models | MCD, CDHFD, HFD, DEN, BDL, CCl4 | Markedly increased hepatic HSD17B13 mRNA and protein levels across all models. | [8][10] |
| HFD-Obese Mice | Adenovirus-mediated overexpression of HSD17B13 | Resulted in accelerated lipid droplet biogenesis and excessive neutral lipid accumulation. | [2] |
Note: While many studies report upregulation, some knockout models have produced inconsistent results regarding protection from steatosis, suggesting potential species-specific differences or diet-dependent effects.[2][11]
Signaling and Logical Pathways
HSD17B13 is involved in complex pathways related to lipid and retinol metabolism. Its wild-type form promotes lipid storage, while loss-of-function variants disrupt this process, leading to a protective phenotype.
HSD17B13 Regulatory and Functional Pathway
The expression of HSD17B13 is modulated by nuclear receptors involved in lipid metabolism. Its enzymatic activity, primarily as a retinol dehydrogenase, is central to its function.[1]
Caption: Upstream regulation and downstream effects of wild-type HSD17B13.
Genetic Variant Protective Mechanism
A key finding is the protective nature of the rs72613567:TA loss-of-function variant. This variant leads to a truncated, inactive protein, which prevents the progression from simple steatosis to inflammatory NASH and fibrosis.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Hsd17B13-IN-18 Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of Hsd17B13-IN-18, a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting HSD17B13 for conditions such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).
Introduction to HSD17B13
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. It is primarily expressed in the liver and is localized to the surface of lipid droplets. HSD17B13 is known to catalyze the conversion of 17-ketosteroids to 17-hydroxysteroids, utilizing NAD+/NADH as a cofactor. The enzyme is implicated in hepatic lipid metabolism and has emerged as a significant therapeutic target, as genetic variants that result in a loss of HSD17B13 function have been shown to be protective against the progression of chronic liver diseases.
This compound Binding Affinity
This compound has been identified as a potent inhibitor of HSD17B13. The inhibitory activity of this compound has been quantified using biochemical assays, with the half-maximal inhibitory concentration (IC50) determined against different substrates.
Table 1: this compound IC50 Values
| Substrate | IC50 (µM) |
| Estradiol | < 0.1[1] |
| Leukotriene B3 | < 1[1] |
Experimental Protocols
The binding affinity of this compound was determined using a biochemical enzyme activity assay that measures the production of NADH, a product of the HSD17B13-catalyzed oxidation of its substrate. A common method employed is a luciferase-based detection system.
HSD17B13 Inhibition Assay Protocol (NADH Detection)
This protocol outlines a representative method for determining the inhibitory activity of compounds against HSD17B13 by quantifying the amount of NADH produced.
Materials:
-
Recombinant human HSD17B13 enzyme
-
This compound (or other test compounds)
-
Substrate: Estradiol or Leukotriene B4 (LTB4)
-
Cofactor: Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[1]
-
NADH Detection Reagent (e.g., NAD(P)H-Glo™ Detection System)
-
96-well or 384-well white, opaque plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the master mix containing the assay buffer, NAD+, and the substrate (Estradiol or LTB4).
-
Vortex briefly to ensure homogeneity.
-
-
Assay Plate Setup:
-
Add the diluted this compound or control (DMSO vehicle) to the wells of the assay plate.
-
Add the HSD17B13 enzyme to all wells except for the negative control wells.
-
Initiate the enzymatic reaction by adding the substrate/NAD+ master mix to all wells.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
NADH Detection:
-
Allow the NADH detection reagent to equilibrate to room temperature.
-
Add the NADH detection reagent to each well of the assay plate.
-
Incubate the plate at room temperature for a period recommended by the manufacturer (e.g., 30-60 minutes) to allow the luminescent signal to develop and stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells without enzyme).
-
Normalize the data to the positive control (enzyme with DMSO vehicle) and negative control (no enzyme).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
HSD17B13 Enzymatic Reaction
The following diagram illustrates the biochemical reaction catalyzed by HSD17B13, which is inhibited by this compound.
Caption: HSD17B13 catalyzes the oxidation of Estradiol to Estrone.
Experimental Workflow for HSD17B13 Inhibition Assay
This diagram outlines the key steps in the biochemical assay used to determine the inhibitory potential of this compound.
Caption: Workflow for determining this compound IC50.
References
Hsd17B13-IN-18 as a chemical probe for liver disease
An In-Depth Technical Guide to HSD17B13 Chemical Probes for Liver Disease Research
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling, genetically validated therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2][3] HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][4][5] Its expression is significantly upregulated in the livers of patients with NAFLD.[2][6] Genome-wide association studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH, fibrosis, and hepatocellular carcinoma.[7][8] This protective effect has spurred significant interest in developing inhibitors of HSD17B13 as a therapeutic strategy.
This technical guide focuses on the use of chemical probes to investigate the function of HSD17B13 in liver disease. While the specific designation "Hsd17B13-IN-18" is not widely documented, this paper will utilize publicly available data on well-characterized, potent, and selective HSD17B13 inhibitors, such as BI-3231, which serve as exemplary chemical probes for the scientific community.[6][9] These tools are invaluable for elucidating the enzyme's physiological substrates, its role in pathophysiology, and for validating it as a drug target.
HSD17B13 is a member of the HSD17B superfamily, which is involved in metabolizing steroids, fatty acids, and bile acids.[5][10] Specifically, HSD17B13 has been shown to possess retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde, a function that is dependent on its localization to lipid droplets.[7][11] Its expression is regulated by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[7][12] Overexpression of HSD17B13 promotes the accumulation of lipid droplets and can aggravate liver steatosis and fibrosis.[10] Conversely, its inhibition or knockdown is being explored as a therapeutic approach to attenuate liver disease.[10][13][14]
More recent studies suggest HSD17B13 may also play a species-specific role in inflammation. In human hepatocytes, HSD17B13 can form liquid-liquid phase separation (LLPS) condensates, which increases the biosynthesis of platelet-activating factor (PAF).[15] This in turn activates a PAF receptor/STAT3 signaling pathway, promoting fibrinogen expression and leukocyte adhesion, thereby triggering liver inflammation.[15]
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-18 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] It is implicated in the pathogenesis of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the progression of these diseases, making HSD17B13 a compelling therapeutic target.[1][5] Hsd17B13-IN-18 is a potent inhibitor of HSD17B13 and serves as a valuable tool for studying the enzyme's function and for drug discovery efforts. These application notes provide detailed protocols for the in vitro characterization of this compound.
This compound Quantitative Data
This compound has been demonstrated to be a potent inhibitor of HSD17B13 activity. The half-maximal inhibitory concentration (IC50) values vary depending on the substrate used in the assay.
| Substrate | IC50 of this compound |
| Estradiol | < 0.1 µM |
| Leukotriene B3 | < 1 µM |
Signaling Pathway and Mechanism of Action
HSD17B13 is an oxidoreductase that utilizes NAD+ as a cofactor to catalyze the conversion of various substrates.[6] While its endogenous substrates are still under investigation, in vitro studies have shown its activity towards steroids like 17β-estradiol and lipids such as retinol and leukotriene B4.[2][6] The enzymatic reaction involves the oxidation of the substrate and the concomitant reduction of NAD+ to NADH. Inhibition of HSD17B13 by compounds like this compound is expected to block this catalytic activity, thereby reducing the levels of the resulting metabolic products.
Figure 1: Simplified signaling pathway of HSD17B13 catalysis and inhibition.
Experimental Protocols
This section provides a detailed protocol for a biochemical assay to determine the inhibitory activity of this compound on purified HSD17B13 enzyme. This protocol is based on a luminescence-based assay that measures the production of NADH.
Protocol: In Vitro HSD17B13 Inhibition Assay using a Luminescence-Based Readout
1. Materials and Reagents:
-
Enzyme: Purified recombinant human HSD17B13 (e.g., from OriGene, TP313132)[7]
-
Substrate: 17β-estradiol (Sigma-Aldrich) or all-trans-retinol (Sigma-Aldrich)
-
Cofactor: NAD+ (Sigma-Aldrich)
-
Inhibitor: this compound (MedchemExpress)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.01% Triton X-100, 1 mM DTT
-
Detection Reagent: NAD(P)H-Glo™ Detection System (Promega)[6]
-
Plates: White, opaque 384-well assay plates
-
Solvent: DMSO for dissolving the inhibitor
2. Experimental Workflow:
Figure 2: Experimental workflow for the HSD17B13 in vitro inhibition assay.
3. Detailed Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the inhibitor in DMSO.
-
Dilute the purified HSD17B13 enzyme to the desired concentration in assay buffer. The optimal concentration should be determined empirically.
-
Prepare a stock solution of the substrate (e.g., 17β-estradiol) in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a stock solution of NAD+ in assay buffer.
-
Prepare the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To the wells of a 384-well plate, add the serially diluted this compound or DMSO for control wells.
-
Add the diluted HSD17B13 enzyme solution to all wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate/cofactor mix by diluting the substrate and NAD+ to their final desired concentrations in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate/cofactor mix to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
Stop the reaction and detect the generated NADH by adding the NAD(P)H-Glo™ Detection Reagent to each well.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
4. Data Analysis:
-
The luminescent signal is proportional to the amount of NADH produced, which reflects the HSD17B13 enzyme activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The provided protocols and data offer a comprehensive guide for the in vitro evaluation of this compound and other potential inhibitors of HSD17B13. These assays are crucial for understanding the mechanism of action of novel inhibitors and for advancing the development of therapeutics targeting chronic liver diseases. The flexibility of the assay allows for the use of different substrates, enabling a broader characterization of inhibitor potency and selectivity.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. origene.com [origene.com]
- 7. origene.com [origene.com]
Application Notes and Protocols for In Vivo Studies of HSD17B13 Inhibition in Mouse Models of NASH
Disclaimer: Publicly available information and scientific literature do not contain specific data or studies for a compound named "Hsd17B13-IN-18." The following application notes and protocols are representative examples based on published preclinical research with other small molecule inhibitors and genetic knockdown models of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). These guidelines are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of HSD17B13 inhibition for Nonalcoholic Steatohepatitis (NASH).
Introduction
Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition that can progress to nonalcoholic steatohepatitis (NASH), which is characterized by liver steatosis, inflammation, and fibrosis.[1][2] NASH can lead to more severe conditions like cirrhosis and hepatocellular carcinoma.[3] Human genetics have identified HSD17B13, a liver-specific protein associated with lipid droplets, as a key player in the progression of chronic liver diseases.[3][4][5] Genome-wide association studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH and its fibrotic complications.[2] This protective effect has made HSD17B13 an attractive therapeutic target, with the hypothesis that inhibiting its enzymatic activity could replicate the benefits seen in individuals with the protective genetic variants.[6][7] Consequently, the development of small molecule inhibitors targeting HSD17B13 is an active area of research for NASH therapeutics.[6][8]
Signaling Pathway and Therapeutic Rationale
HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[3] Its expression is often upregulated in patients and mouse models of NAFLD.[1][4][9] While its precise enzymatic function is still under investigation, it is believed to be involved in lipid metabolism, potentially influencing pathways that contribute to inflammation and fibrosis.[2][9] The therapeutic strategy is based on the principle that inhibiting HSD17B13 will mitigate the progression from simple steatosis to the more advanced, inflammatory, and fibrotic stages of NASH.
Caption: Proposed role of HSD17B13 in NASH and the point of therapeutic intervention.
Application Notes: In Vivo Efficacy Testing
1. Recommended Animal Model: CDAHFD-Induced NASH
The Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) model is widely used and recommended for evaluating anti-NASH therapeutics. This model effectively recapitulates key histological features of human NASH, including steatosis, lobular inflammation, hepatocyte ballooning, and progressive fibrosis.[10][11][12]
-
Strain: C57BL/6J mice are commonly used.
-
Diet: A high-fat diet (e.g., 60% kcal from fat) deficient in choline and defined by L-amino acids.
-
Duration: A period of 8-16 weeks on the diet is typically sufficient to induce a robust NASH phenotype with significant fibrosis.
2. Administration of HSD17B13 Inhibitor
-
Formulation: The inhibitor should be formulated in a vehicle suitable for the chosen route of administration. For oral gavage, common vehicles include 0.5% methylcellulose with 0.1% Tween 80 in sterile water.
-
Dosing: Dosing should be based on prior pharmacokinetic (PK) studies. As a starting point, doses ranging from 10 to 100 mg/kg, administered once or twice daily (q.d. or b.i.d.), have been used for similar small molecule inhibitors in mouse models.[13]
-
Route of Administration: Oral gavage (p.o.) is a common and clinically relevant route.
-
Treatment Paradigm: Treatment can be prophylactic (started concurrently with the NASH diet) or therapeutic (initiated after the establishment of NASH, e.g., after 8 weeks of diet). Therapeutic administration is often more clinically relevant.
Experimental Workflow
The overall workflow for an in vivo study involves several key stages, from animal acclimatization and disease induction to treatment and final analysis of various endpoints.
Caption: A typical experimental workflow for evaluating an HSD17B13 inhibitor in a NASH mouse model.
Detailed Experimental Protocols
Protocol 1: CDAHFD-Induced NASH Model
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Housing: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Acclimatization: Allow mice to acclimate for at least one week with free access to standard chow and water.
-
Diet Induction:
-
Control Group: Feed mice a standard chow diet.
-
NASH Group: Feed mice a CDAHFD (e.g., Research Diets, A06071302).
-
-
Duration: Maintain mice on their respective diets for 8-16 weeks to establish NASH with fibrosis.
Protocol 2: Compound Administration
-
Formulation: Prepare the HSD17B13 inhibitor in a sterile vehicle (e.g., 0.5% w/v methylcellulose). Prepare fresh daily or test for stability if prepared in batches.
-
Dosing:
-
Administer the compound or vehicle via oral gavage at a consistent time each day.
-
Dose volume is typically 5-10 mL/kg.
-
Adjust the administered volume based on the most recent body weight measurement.
-
-
Treatment Groups:
-
Group 1: Chow + Vehicle
-
Group 2: CDAHFD + Vehicle
-
Group 3: CDAHFD + this compound (Low Dose)
-
Group 4: CDAHFD + this compound (High Dose)
-
Protocol 3: Endpoint Analyses
-
Sample Collection:
-
At the end of the study, fast mice for 4 hours.
-
Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Perfuse the liver with ice-cold PBS.
-
Excise the liver, weigh it, and section it for different analyses.
-
-
Biochemical Analysis:
-
Measure plasma Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels using commercially available assay kits according to the manufacturer's instructions.
-
-
Histological Analysis:
-
Fix a portion of the liver in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed tissue, embed in paraffin, and cut 4-5 µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning. Score using the NAFLD Activity Score (NAS).
-
Stain sections with Picro-Sirius Red to visualize and quantify collagen deposition (fibrosis).
-
-
Gene Expression Analysis (qPCR):
-
Snap-freeze a portion of the liver in liquid nitrogen and store it at -80°C.
-
Extract total RNA using a suitable method (e.g., TRIzol reagent).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers for target genes (e.g., Col1a1, Acta2 for fibrosis; Tnf-α, Ccl2 for inflammation) and a housekeeping gene (e.g., Gapdh) for normalization.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables. Below are templates with representative data based on expected outcomes from HSD17B13 inhibition.
Table 1: Effects on Plasma and Liver Parameters
| Parameter | Chow + Vehicle | CDAHFD + Vehicle | CDAHFD + Inhibitor (30 mg/kg) |
|---|---|---|---|
| Final Body Weight (g) | 28.5 ± 1.5 | 24.1 ± 1.2 | 24.5 ± 1.4 |
| Liver Weight (g) | 1.1 ± 0.1 | 2.5 ± 0.3 | 2.1 ± 0.2* |
| Plasma ALT (U/L) | 40 ± 8 | 450 ± 65 | 220 ± 40** |
| Plasma AST (U/L) | 65 ± 10 | 580 ± 80 | 290 ± 55** |
*Data are presented as mean ± SEM. p<0.05, p<0.01 vs. CDAHFD + Vehicle.
Table 2: Histological Scores
| Parameter | CDAHFD + Vehicle | CDAHFD + Inhibitor (30 mg/kg) |
|---|---|---|
| NAFLD Activity Score (NAS) | ||
| Steatosis (0-3) | 2.8 ± 0.2 | 2.1 ± 0.3* |
| Lobular Inflammation (0-3) | 2.5 ± 0.3 | 1.5 ± 0.2** |
| Ballooning (0-2) | 1.6 ± 0.2 | 0.8 ± 0.2** |
| Total NAS (0-8) | 6.9 ± 0.5 | 4.4 ± 0.4 ** |
| Fibrosis Stage (0-4) | 2.7 ± 0.4 | 1.5 ± 0.3 * |
*Data are presented as mean ± SEM. p<0.05, p<0.01 vs. CDAHFD + Vehicle.
Table 3: Relative Hepatic Gene Expression (Fold Change vs. Chow)
| Gene | Target Pathway | CDAHFD + Vehicle | CDAHFD + Inhibitor (30 mg/kg) |
|---|---|---|---|
| Col1a1 | Fibrosis | 15.2 ± 2.5 | 7.1 ± 1.8** |
| Acta2 (α-SMA) | Fibrosis | 12.5 ± 2.1 | 5.8 ± 1.5** |
| Tnf-α | Inflammation | 8.9 ± 1.5 | 4.2 ± 0.9* |
| Ccl2 (MCP-1) | Inflammation | 10.1 ± 1.8 | 4.9 ± 1.2* |
*Data are presented as mean ± SEM. p<0.05, p<0.01 vs. CDAHFD + Vehicle.
Logical Relationship of HSD17B13 Inhibition
The inhibition of HSD17B13 is hypothesized to initiate a cascade of beneficial downstream effects, ultimately leading to an improvement in the overall liver pathology in NASH.
Caption: Logical cascade from HSD17B13 inhibition to improved NASH outcomes.
References
- 1. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Role of HSD17B13 in NAFLD | OriGene Technologies [sanbio.nl]
- 6. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. enanta.com [enanta.com]
- 11. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
Application Notes and Protocols: Preparing Hsd17B13-IN-18 Stock Solution with DMSO
Abstract
This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of Hsd17B13-IN-18 using Dimethyl Sulfoxide (DMSO). Hsd17B13, or 17β-Hydroxysteroid dehydrogenase 13, is a lipid droplet-associated enzyme highly expressed in the liver.[1][2][3] It has emerged as a significant therapeutic target for nonalcoholic fatty liver diseases (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][4][5][6] this compound is a potent inhibitor of Hsd17B13, with an IC50 of less than 0.1 μM.[4] Accurate and consistent preparation of inhibitor stock solutions is crucial for reproducible experimental results. This guide is intended for researchers, scientists, and drug development professionals.
Physicochemical and Handling Data
Proper preparation of a small molecule inhibitor solution begins with understanding its physical and chemical properties. The quantitative data for this compound and the solvent (DMSO) are summarized below.
| Parameter | Value | Source / Notes |
| Compound | This compound | |
| Molecular Formula | C₂₁H₁₉ClN₂O₅ | [4] |
| Molecular Weight (MW) | 430.90 g/mol | [4] |
| Recommended Solvent | DMSO (Dimethyl Sulfoxide) | DMSO is a common solvent for organic molecules used in biological experiments.[7] Use fresh, anhydrous DMSO for best results. |
| Stock Solution | ||
| Recommended Concentration | 10 mM | A common starting concentration for laboratory stock solutions. Adjust as needed based on experimental requirements. |
| Short-Term Storage | -20°C (up to 1 month) | Aliquoting is highly recommended to avoid repeated freeze-thaw cycles.[8][9][10] |
| Long-Term Storage | -80°C (up to 6 months) | For extended storage, -80°C is preferred to maintain solution stability.[8][10][11] |
| Working Solution | ||
| Max DMSO in Cell Culture | <0.1% - 0.5% | High concentrations of DMSO can be toxic to cells. Always include a vehicle control (medium with the same final DMSO concentration) in experiments.[12] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
2.1 Materials and Equipment
-
This compound powder
-
Anhydrous, sterile-filtered DMSO (Dimethyl Sulfoxide)
-
Analytical balance
-
Microcentrifuge tubes (1.5 mL or 2.0 mL, sterile)
-
Cryogenic vials for aliquoting (sterile)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
2.2 Safety Precautions
-
Perform all steps in a chemical fume hood.
-
Wear appropriate PPE at all times.
-
DMSO is a powerful solvent that can penetrate the skin and carry dissolved substances with it. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before beginning work.
2.3 Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
2.4 Step-by-Step Procedure
-
Bring Reagents to Room Temperature: Allow the vial containing this compound powder and the bottle of DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. DMSO is hygroscopic, and moisture can affect compound solubility and stability.[13]
-
Calculate Required DMSO Volume:
-
The goal is to prepare a 10 mM stock solution.
-
Use the following formula to calculate the volume of DMSO needed: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) × Concentration (mol/L))
-
Example Calculation: To prepare a 10 mM stock from 1 mg of this compound:
-
Mass = 0.001 g
-
MW = 430.90 g/mol
-
Concentration = 0.010 mol/L
-
Volume (L) = 0.001 / (430.90 × 0.010) = 0.000232 L
-
Volume (µL) = 232.0 µL
-
-
-
Weigh this compound:
-
Before opening, gently tap the vial on a hard surface to ensure all the powder is at the bottom.[9]
-
Accurately weigh the desired amount of this compound powder and place it into a sterile microcentrifuge tube. If using a pre-weighed amount from the supplier, proceed to the next step.
-
-
Dissolve in DMSO:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Close the cap tightly and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure the compound is fully dissolved. If particulates remain, sonicate the tube in a water bath for 5-10 minutes.[8] Heating may also aid dissolution if necessary.[8][11]
-
-
Aliquot for Storage:
-
To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile cryogenic vials.[9]
-
The volume of each aliquot should be appropriate for your typical experimental needs (e.g., 10-20 µL).
-
Clearly label each vial with the compound name, concentration (10 mM), date, and your initials.
-
-
Store Properly:
Protocol: Preparing Working Solutions
Stock solutions must be diluted to a final working concentration in an appropriate aqueous buffer or cell culture medium before use.
3.1 Key Considerations
-
Precipitation Risk: Small molecule inhibitors dissolved in DMSO may precipitate when diluted directly into an aqueous solution. To mitigate this, perform intermediate dilutions in DMSO or dilute the stock into the final medium while vortexing.
-
Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible (ideally ≤0.1%) to avoid cellular toxicity.
-
Vehicle Control: Always include a control group that is treated with the same final concentration of DMSO used in your experimental groups.
3.2 Example Dilution Workflow
This diagram illustrates the principle of serial dilution to reach a final working concentration while minimizing the final DMSO percentage.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. quora.com [quora.com]
Application Notes and Protocols for Hsd17B13-IN-18 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] Emerging evidence from human genetic studies has identified HSD17B13 as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[2] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies. Inhibition of HSD17B13 is therefore a key strategy in the development of novel therapeutics for these prevalent liver conditions.
Hsd17B13-IN-18 is a potent inhibitor of HSD17B13. This document provides detailed application notes and representative protocols for the use of this compound in high-throughput screening (HTS) assays designed to identify and characterize HSD17B13 inhibitors.
This compound: A Potent Inhibitor for HTS Assays
This compound demonstrates significant inhibitory activity against HSD17B13. Its potency varies depending on the substrate used in the enzymatic assay, highlighting the importance of substrate selection in assay design.
| Substrate | IC50 (µM) |
| Estradiol | < 0.1 |
| Leukotriene B3 | < 1 |
| Table 1: Inhibitory potency of this compound against HSD17B13 with different substrates. Data compiled from publicly available information.[3] |
HSD17B13 Signaling and Pathophysiological Role
HSD17B13 is an NAD+ dependent enzyme that plays a role in hepatic lipid and retinol metabolism. Its overexpression is associated with increased lipid droplet accumulation, a hallmark of NAFLD. The inhibition of HSD17B13 is expected to ameliorate the progression of liver disease.
Figure 1: Simplified signaling pathway of HSD17B13 in hepatocytes.
Representative High-Throughput Screening Protocol
This protocol describes a representative biochemical assay for screening HSD17B13 inhibitors using this compound as a positive control. The assay is based on the detection of NADH produced during the enzymatic reaction using a bioluminescent method (e.g., NAD(P)H-Glo™).
Materials and Reagents
-
Recombinant human HSD17B13 protein
-
This compound (for use as a positive control)
-
Substrate: β-estradiol or Leukotriene B4
-
Cofactor: NAD+
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 0.01% (v/v) Triton X-100
-
NAD(P)H-Glo™ Detection Reagent
-
384-well white, opaque assay plates
-
Acoustic liquid handler or other suitable dispensing instrument
-
Luminometer plate reader
Experimental Workflow
Figure 2: High-throughput screening experimental workflow.
Detailed Protocol
-
Compound Plating:
-
Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilution starting from 100 µM) in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound concentration and controls (DMSO for negative control, this compound for positive control) into the wells of a 384-well assay plate.
-
-
Enzyme Addition:
-
Prepare a working solution of recombinant human HSD17B13 in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 20 nM for a final concentration of 10 nM).
-
Dispense 5 µL of the enzyme solution to each well of the assay plate.
-
Centrifuge the plate briefly to ensure mixing.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Reaction Initiation:
-
Prepare a 2X substrate/cofactor solution in assay buffer containing β-estradiol (e.g., 20 µM for a final concentration of 10 µM) and NAD+ (e.g., 200 µM for a final concentration of 100 µM).
-
Add 5 µL of the substrate/cofactor solution to each well to initiate the enzymatic reaction. The final reaction volume is 10 µL.
-
-
Enzymatic Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Prepare the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Add 10 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 30-60 minutes in the dark to allow the luminescent signal to develop and stabilize.
-
-
Data Acquisition:
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the negative (DMSO) and positive (a concentration of this compound that gives maximal inhibition) controls.
-
Plot the normalized data as a function of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for this compound and any test compounds.
-
Data Interpretation and Quality Control
-
Z'-factor: Calculate the Z'-factor for the assay to assess its quality and suitability for high-throughput screening. A Z'-factor greater than 0.5 is generally considered acceptable.
-
IC50 Reproducibility: The IC50 value for the this compound control should be consistent across multiple experimental runs to ensure assay robustness.
-
Counter-screens: To identify and eliminate compounds that interfere with the detection system (e.g., luciferase inhibitors), a counter-screen in the absence of HSD17B13 should be performed for any identified hits.
Conclusion
This compound serves as a valuable tool compound for the development and validation of high-throughput screening assays targeting HSD17B13. The provided representative protocol offers a robust framework for academic and industrial researchers to identify and characterize novel HSD17B13 inhibitors, paving the way for the development of new therapies for NAFLD and NASH. The specific concentrations of enzyme, substrate, and cofactor, as well as incubation times, may require optimization depending on the specific recombinant enzyme batch and assay format used.
References
Application Notes and Protocols for Hsd17B13-IN-18 in Primary Human Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Hsd17B13-IN-18, a potent inhibitor of the 17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13) enzyme, in primary human hepatocytes. This document outlines the underlying scientific rationale, detailed experimental protocols, and expected outcomes for investigating the therapeutic potential of Hsd17B13 inhibition in liver diseases such as non-alcoholic fatty liver disease (NAFLD) and steatohepatitis (NASH).
Introduction
17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2] Elevated expression of Hsd17B13 is observed in patients with NAFLD.[3][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease, including NASH, fibrosis, and hepatocellular carcinoma.[1] The primary enzymatic function of Hsd17B13 relevant to liver pathology is its retinol dehydrogenase activity, converting retinol to retinaldehyde.[3] Inhibition of Hsd17B13 is therefore a promising therapeutic strategy to mitigate liver damage. This compound is a potent, small molecule inhibitor of Hsd17B13 with a reported IC₅₀ of less than 0.1 μM.
Signaling Pathways and Mechanism of Action
Hsd17B13 plays a significant role in hepatic lipid metabolism and fibrogenesis through its enzymatic activity and its interaction with key signaling pathways. Inhibition of Hsd17B13 is expected to modulate these pathways, leading to a reduction in hepatocyte injury and disease progression.
-
Lipid Metabolism: Hsd17B13 expression is induced by the liver X receptor-α (LXRα) via the sterol regulatory binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[1] Hsd17B13, in turn, promotes SREBP-1c maturation, creating a positive feedback loop that enhances lipid accumulation. By inhibiting Hsd17B13, this compound is expected to disrupt this cycle and reduce lipid droplet formation in hepatocytes.
-
TGF-β1 Signaling and Fibrosis: Overexpression of active Hsd17B13 has been shown to upregulate the profibrotic cytokine Transforming Growth Factor-beta 1 (TGF-β1).[5] TGF-β1 is a potent activator of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis. Inhibition of Hsd17B13 is hypothesized to decrease TGF-β1 secretion from hepatocytes, thereby reducing the activation of HSCs and the expression of fibrotic markers such as collagen type I alpha 1 chain (COL1A1) and alpha-smooth muscle actin (α-SMA).
-
Inflammatory Signaling: Overexpression of Hsd17B13 has been linked to the activation of inflammatory pathways, including the NF-κB and MAPK signaling pathways.[4] Inhibition of Hsd17B13 may therefore also exert anti-inflammatory effects in the liver.
Below is a diagram illustrating the proposed mechanism of action for this compound in primary human hepatocytes.
Caption: Mechanism of this compound in hepatocytes.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on studies with Hsd17B13 inhibitors in primary hepatocytes and related cell models. It is important to note that specific results with this compound may vary, and dose-response experiments are recommended.
Table 1: Efficacy of Hsd17B13 Inhibition on Lipid Accumulation
| Parameter | Treatment Group | Expected Outcome | Reference |
| Triglyceride Content | Hsd17B13 Inhibitor (BI-3231) | Significant decrease in palmitic acid-induced triglyceride accumulation | [6] |
| Lipid Droplet Number/Size | Hsd17B13 Knockdown | Reduction in the number and size of lipid droplets | [7] |
Table 2: Effect of Hsd17B13 Inhibition on Fibrotic Gene Expression
| Gene | Treatment Group | Expected Fold Change (vs. Control) | Reference |
| TGFB1 | Hsd17B13 Knockdown | Trend towards decrease | [7] |
| COL1A1 | Hsd17B13 Knockdown | Trend towards decrease | [7][8] |
| α-SMA | Hsd17B13 Knockdown | Significant decrease in co-culture with HSCs | [8] |
Table 3: Cytotoxicity Profile of this compound
| Assay | Cell Type | Parameter | Expected Value |
| Enzyme Inhibition | Recombinant Hsd17B13 | IC₅₀ | < 0.1 µM |
| Cell Viability | Primary Human Hepatocytes | EC₅₀ | > 10 µM (Anticipated low toxicity) |
Experimental Protocols
The following are detailed protocols for the use of this compound in primary human hepatocytes.
Culture of Primary Human Hepatocytes
A robust and reliable culture of primary human hepatocytes is critical for obtaining meaningful data.
Caption: Primary human hepatocyte culture workflow.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte thawing medium
-
Hepatocyte plating medium
-
Hepatocyte maintenance medium
-
Collagen-coated cell culture plates (e.g., 6-well, 24-well, or 96-well)
-
Water bath at 37°C
-
Humidified incubator at 37°C with 5% CO₂
Protocol:
-
Pre-warm thawing, plating, and maintenance media to 37°C.
-
Rapidly thaw the cryovial of hepatocytes in a 37°C water bath until a small ice crystal remains.
-
Transfer the cell suspension to a conical tube containing pre-warmed thawing medium and centrifuge at a low speed (e.g., 100 x g) for 8-10 minutes at room temperature.
-
Gently aspirate the supernatant and resuspend the cell pellet in plating medium.
-
Determine cell viability and concentration using a trypan blue exclusion assay.
-
Seed the hepatocytes onto collagen-coated plates at a recommended density (typically 0.3-0.8 x 10⁶ cells/mL).
-
Incubate the plates for 4-6 hours to allow for cell attachment.
-
After attachment, carefully aspirate the plating medium and replace it with pre-warmed maintenance medium.
-
Culture the cells for 24-48 hours to allow for recovery and monolayer formation before initiating treatment with this compound.
Induction of Steatosis and Treatment with this compound
To model NAFLD in vitro, steatosis can be induced in primary human hepatocytes using fatty acids.
Materials:
-
Cultured primary human hepatocytes
-
Oleic acid and palmitic acid stock solutions
-
Fatty acid-free bovine serum albumin (BSA)
-
This compound stock solution (in DMSO)
-
Hepatocyte maintenance medium
Protocol:
-
Prepare a fatty acid solution by complexing oleic and palmitic acids (typically in a 2:1 molar ratio) with fatty acid-free BSA in hepatocyte maintenance medium. A common final concentration is 0.5-1.0 mM.
-
Prepare working solutions of this compound in hepatocyte maintenance medium at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Aspirate the medium from the cultured hepatocytes and replace it with the medium containing the fatty acid solution and the respective concentrations of this compound or vehicle control.
-
Incubate the cells for 24-48 hours.
Quantification of Lipid Accumulation
Lipid accumulation can be visualized and quantified using fluorescent dyes that stain neutral lipids within lipid droplets.
Caption: Workflow for lipid droplet quantification.
Materials:
-
Treated primary human hepatocytes
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
BODIPY 493/503 or Nile Red staining solution
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope or high-content imaging system
Protocol:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells again with PBS.
-
Incubate the cells with the fluorescent lipid dye (e.g., BODIPY 493/503 at 1-2 µg/mL) and a nuclear counterstain for 15-30 minutes, protected from light.
-
Wash the cells with PBS.
-
Acquire images using a fluorescence microscope.
-
Analyze the images using appropriate software to quantify the total area and/or intensity of the lipid droplets per cell, normalized to the number of nuclei.
Gene Expression Analysis of Fibrotic Markers
The effect of this compound on the expression of key fibrotic genes can be assessed by quantitative reverse transcription PCR (qRT-PCR).
Materials:
-
Treated primary human hepatocytes
-
RNA lysis buffer
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (TGFB1, COL1A1, ACTA2 [α-SMA]) and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
Lyse the treated cells and isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the inhibitor-treated groups compared to the vehicle-treated control.
Assessment of Cell Viability
It is essential to determine if the observed effects of this compound are due to its specific inhibitory activity or to general cytotoxicity.
Materials:
-
Treated primary human hepatocytes
-
Cell viability assay reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo)
-
Plate reader
Protocol:
-
After the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence/luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound in a physiologically relevant in vitro model of human liver disease. By utilizing primary human hepatocytes, researchers can gain valuable insights into the therapeutic potential of Hsd17B13 inhibition for NAFLD, NASH, and associated liver fibrosis. Careful execution of these experiments, with appropriate controls and dose-response analyses, will contribute to a deeper understanding of the role of Hsd17B13 in liver pathophysiology and the development of novel therapeutic strategies.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. news-medical.net [news-medical.net]
- 6. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thermal Shift Assay (TSA) Mediated Target Binding of Hsd17B13-IN-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Emerging evidence has implicated Hsd17B13 in the pathogenesis of non-alcoholic fatty liver disease (NAFLD), making it an attractive therapeutic target.[1][2][3] The development of small molecule inhibitors against Hsd17B13 is a key focus in drug discovery efforts for NAFLD and other chronic liver diseases.
The thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), is a rapid, and cost-effective biophysical technique used to assess the binding of ligands to a target protein.[4][5][6] The principle of the assay lies in the fact that the binding of a ligand, such as an inhibitor, can increase the thermal stability of the protein. This increased stability is measured as a shift in the protein's melting temperature (Tm).[4][5][6]
This document provides a detailed protocol for utilizing a thermal shift assay to confirm the target engagement of the inhibitor Hsd17B13-IN-18 with the Hsd17B13 protein.
Hsd17B13 Signaling and Role in Liver Disease
Hsd17B13 is involved in hepatic lipid metabolism and has been shown to possess retinol dehydrogenase activity.[1] Its expression is upregulated in the livers of patients with NAFLD.[7] Genetic studies have revealed that loss-of-function variants of Hsd17B13 are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease, such as non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[1][8] This protective effect underscores the therapeutic potential of inhibiting Hsd17B13 activity. The development of potent and selective inhibitors, such as this compound, is a promising strategy for the treatment of NAFLD.
Caption: Hsd17B13 signaling in NAFLD.
Experimental Protocols
Recombinant Hsd17B13 Protein Production
Full-length human Hsd17B13 can be recombinantly expressed in mammalian cells (e.g., HEK293) with a C-terminal histidine tag for purification.[9] Cell pellets are lysed, and the protein is purified using affinity chromatography followed by size-exclusion chromatography to ensure high purity.
Thermal Shift Assay (TSA) Protocol
This protocol is adapted from established methods for Hsd17B13 inhibitor screening.[9]
Materials:
-
Purified recombinant human Hsd17B13 protein
-
This compound inhibitor
-
Nicotinamide adenine dinucleotide (NAD+)
-
SYPRO™ Orange Protein Gel Stain (5000x stock)
-
Assay Buffer: 25 mM Tris-HCl pH 7.5, 500 mM NaCl, 0.5 mM TCEP, 5% Glycerol
-
DMSO
-
384-well PCR plates
-
Real-Time PCR instrument capable of performing a melt curve analysis
Experimental Workflow:
Caption: Workflow for the Hsd17B13 TSA.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of NAD+ in the assay buffer.
-
Dilute the SYPRO Orange dye 1:1000 in the assay buffer.
-
-
Assay Setup (384-well plate):
-
Prepare a master mix containing the Hsd17B13 protein and SYPRO Orange dye in the assay buffer. A final protein concentration of 2 µM is recommended.[4]
-
Add the desired concentration of this compound and NAD+ to the respective wells. It is crucial to include NAD+ as inhibitor binding to Hsd17B13 has been shown to be NAD+-dependent.[9][10] A final concentration of 5 µM for the inhibitor and 500 µM for NAD+ can be used as a starting point.[9][10]
-
Include control wells:
-
Protein only (with DMSO vehicle)
-
Protein + NAD+ (with DMSO vehicle)
-
-
The final reaction volume in each well should be uniform (e.g., 20 µL).
-
-
Thermal Denaturation and Data Collection:
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C with a heating rate of 0.05 °C/s.
-
Monitor the fluorescence of SYPRO Orange at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.
-
The Tm is determined by fitting the sigmoidal melting curve to a Boltzmann equation.
-
The thermal shift (ΔTm) is calculated as the difference between the Tm of the protein in the presence and absence of the inhibitor: ΔTm = Tm (Protein + Inhibitor) - Tm (Protein)
-
Data Presentation
The quantitative data from the thermal shift assay should be summarized in a clear and structured table to facilitate comparison.
Table 1: Thermal Shift Assay Data for Hsd17B13 with this compound
| Condition | Hsd17B13 (µM) | This compound (µM) | NAD+ (µM) | Tm (°C) | ΔTm (°C) |
| Hsd17B13 (Apo) | 2 | 0 (DMSO) | 0 | 45.2 | - |
| Hsd17B13 + NAD+ | 2 | 0 (DMSO) | 500 | 45.5 | 0.3 |
| Hsd17B13 + this compound | 2 | 5 | 500 | 62.2 | 16.7 |
Note: The Tm and ΔTm values presented for this compound are hypothetical and based on the significant thermal stabilization observed with a potent Hsd17B13 inhibitor, BI-3231, as reported in the literature.[9] Actual experimental results should be substituted.
Expected Results and Interpretation
A significant positive ΔTm in the presence of this compound and NAD+ confirms the direct binding and stabilization of the Hsd17B13 protein by the inhibitor. The magnitude of the ΔTm is generally correlated with the binding affinity of the ligand. The observation that significant stabilization only occurs in the presence of NAD+ would indicate a cooperative binding mechanism, where the presence of the cofactor is necessary for optimal inhibitor binding.[9][10]
Conclusion
The thermal shift assay is a robust and efficient method for validating the target engagement of inhibitors like this compound with the Hsd17B13 protein. The detailed protocol and data presentation guidelines provided herein offer a comprehensive framework for researchers in the field of drug discovery to assess the binding of potential therapeutic agents targeting Hsd17B13 for the treatment of NAFLD and other liver diseases.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 4. eubopen.org [eubopen.org]
- 5. Thermal Shift Assay for Exploring Interactions Between Fatty Acid–Binding Protein and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 6. Thermal Shift Assay for Exploring Interactions Between Fatty Acid-Binding Protein and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-18 in 3D Liver Organoid Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), liver fibrosis, and hepatocellular carcinoma.[2] This makes HSD17B13 a compelling therapeutic target for chronic liver diseases. Hsd17B13-IN-18 is a small molecule inhibitor designed to target the enzymatic activity of HSD17B13. Three-dimensional (3D) liver organoids, which recapitulate the complex cellular architecture and function of the native liver, provide a powerful in vitro model system to investigate the therapeutic potential of HSD17B13 inhibitors.
These application notes provide a detailed protocol for the utilization of this compound in 3D human liver organoid cultures to assess its efficacy in mitigating key pathological features of liver disease.
I. Experimental Protocols
A. Generation and Maintenance of Human 3D Liver Organoids
This protocol is adapted from established methods for generating liver organoids from human pluripotent stem cells (hPSCs) or primary liver tissue.[3][4][5]
Materials:
-
Human pluripotent stem cells (hPSCs) or primary human hepatocytes
-
STEMdiff™ Hepatocyte Kit or similar for hepatic differentiation
-
HepatiCult™ Organoid Growth Medium (Human)[3]
-
Corning® Matrigel® Growth Factor Reduced (GFR) Matrix[3]
-
24-well tissue culture-treated plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Reagents for endpoint analysis (e.g., RNA extraction kits, antibodies for immunofluorescence, kits for biochemical assays)
Protocol:
-
Hepatic Progenitor Cell Generation:
-
Differentiate hPSCs into hepatocyte-like cells (HLCs) using a directed differentiation protocol, such as the STEMdiff™ Hepatocyte Kit.[3] Alternatively, start with primary human hepatocytes.
-
-
Organoid Seeding in Matrigel®:
-
Warm a 24-well plate in a 37°C incubator.
-
Thaw Matrigel® on ice.
-
Gently scrape the HLCs and resuspend them in cold HepatiCult™ Organoid Growth Medium.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Resuspend the cell pellet in thawed Matrigel® at a desired cell density.
-
Carefully dispense 40-50 µL of the cell-Matrigel® suspension into the center of each well of the pre-warmed 24-well plate to form a dome.[3][5]
-
Incubate the plate at 37°C for 15-30 minutes to allow the Matrigel® to solidify.[5]
-
-
Organoid Culture and Maintenance:
B. Treatment of Liver Organoids with this compound
Protocol:
-
Preparation of Treatment Media:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in HepatiCult™ Organoid Growth Medium to achieve the desired final concentrations. Include a vehicle control group treated with the same concentration of DMSO.
-
-
Induction of a Disease-Relevant Phenotype (Optional):
-
To model steatosis, supplement the culture medium with fatty acids (e.g., a mixture of oleic and palmitic acids).
-
-
Treatment Administration:
-
Aspirate the old medium from the organoid cultures.
-
Add 500 µL of the prepared treatment or vehicle control medium to the respective wells.
-
Incubate the organoids for the desired treatment duration (e.g., 48-72 hours), refreshing the medium as needed.
-
-
Endpoint Analysis:
-
Following treatment, harvest the organoids for various analyses. This can be done by dissolving the Matrigel® domes using a cell recovery solution.
-
Gene Expression Analysis: Extract RNA and perform qRT-PCR to analyze the expression of genes related to fibrosis (e.g., COL1A1, ACTA2, TIMP1), inflammation (e.g., IL-6, CCL2), and lipid metabolism (e.g., SCD1, ACC1, CD36).[6][7]
-
Protein Analysis: Perform Western blotting or immunofluorescence staining to assess the protein levels of key markers.
-
Functional Assays: Measure the secretion of albumin and urea into the culture medium to assess hepatocyte function.
-
Lipid Accumulation: Use Oil Red O staining to visualize and quantify intracellular lipid droplets.
-
II. Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from an experiment treating liver organoids with this compound under steatotic conditions.
| Parameter | Vehicle Control | This compound (1 µM) | This compound (10 µM) |
| Gene Expression (Fold Change) | |||
| COL1A1 (Collagen) | 1.0 | 0.6 | 0.3 |
| ACTA2 (α-SMA) | 1.0 | 0.7 | 0.4 |
| TIMP1 | 1.0 | 0.8 | 0.5 |
| IL-6 | 1.0 | 0.5 | 0.2 |
| CCL2 | 1.0 | 0.6 | 0.3 |
| SCD1 | 1.0 | 1.2 | 1.5 |
| Functional Assays | |||
| Albumin Secretion (µg/mL) | 50 | 55 | 60 |
| Urea Production (mg/dL) | 10 | 12 | 14 |
| Histology | |||
| Oil Red O Staining (% positive area) | 80% | 50% | 30% |
III. Visualization of Pathways and Workflows
A. HSD17B13 Signaling and Pathogenic Role in Liver Disease
The wild-type HSD17B13 enzyme is associated with lipid droplets and its activity contributes to the progression of liver disease.[8] It has been shown to couple hepatocyte lipid metabolism to the activation of hepatic stellate cells (HSCs) via TGF-β1 signaling.[9][10] Inhibition of HSD17B13 is expected to disrupt this process.
Caption: HSD17B13 signaling in liver disease and the point of intervention for this compound.
B. Experimental Workflow for this compound Testing in 3D Liver Organoids
The following diagram outlines the key steps in the experimental process, from organoid generation to data analysis.
Caption: Workflow for evaluating this compound in a 3D liver organoid model.
References
- 1. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. Liver organoid culture methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease | MDPI [mdpi.com]
- 7. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. biorxiv.org [biorxiv.org]
- 10. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | Sciety Labs (Experimental) [labs.sciety.org]
Application Notes and Protocols for Immunohistochemistry of Hsd17B13 in Liver Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2][3] Emerging research has identified Hsd17B13 as a key player in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[2][3][4] Genetic studies have revealed that certain loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of developing chronic liver disease, highlighting its potential as a therapeutic target.[1][5] Immunohistochemistry (IHC) is a critical technique for visualizing the expression and localization of the Hsd17B13 protein within the liver tissue microenvironment, providing valuable insights into its role in disease progression.
Hsd17B13 is primarily involved in lipid metabolism within hepatic lipid droplets.[5] Its expression is significantly upregulated in the livers of patients with NAFLD.[3][4][6][7] The protein has been shown to possess retinol dehydrogenase activity and is localized to the surface of lipid droplets in hepatocytes.[2][7] These application notes provide a detailed protocol for the immunohistochemical staining of Hsd17B13 in liver tissue, along with quantitative data from recent studies and a diagram of its experimental workflow and proposed signaling pathway.
Quantitative Data Summary
The following table summarizes quantitative data on Hsd17B13 expression in human liver tissues from published research.
| Liver Condition | Hsd17B13 Immunohistochemistry Score (Mean ± SEM) | Fold Change vs. Normal | Reference |
| Normal | 49.74 ± 4.13 | - | [6] |
| NASH | 67.85 ± 1.37 | 1.36 | [6] |
| Cirrhosis | 68.89 ± 1.71 | 1.38 | [6] |
| Hepatocellular Carcinoma | 29.52 ± 3.35 | 0.60 | [6] |
Experimental Protocols
This section provides a detailed protocol for immunohistochemical staining of Hsd17B13 in paraffin-embedded human liver tissue. This protocol is a synthesis of best practices and information from various sources.[6][8][9][10]
Materials:
-
Paraffin-embedded human liver tissue sections (4-5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%, 50%)
-
Deionized water
-
Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary Antibody: Rabbit anti-HSD17B13 polyclonal antibody (e.g., Thermo Fisher PA5-56063[6], Novus Biologicals NBP1-90669[9], or similar validated antibody)
-
HRP-conjugated secondary antibody (anti-rabbit)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 10 minutes each.
-
Immerse slides in 100% ethanol twice for 10 minutes each.
-
Immerse slides in 95% ethanol for 5 minutes.
-
Immerse slides in 70% ethanol for 5 minutes.
-
Immerse slides in 50% ethanol for 5 minutes.
-
Rinse slides in running cold tap water.[10]
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the slides in a microwave at medium-high power for 8 minutes, followed by high power for 4 minutes. Alternatively, use a pressure cooker or water bath according to the manufacturer's instructions.[8][10]
-
Allow slides to cool to room temperature in the buffer.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS three times for 5 minutes each.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Rinse slides with PBS three times for 5 minutes each.
-
Incubate sections with the HRP-conjugated secondary antibody at the manufacturer's recommended dilution for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS three times for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the sections.
-
Monitor the color development under a microscope (typically 1-10 minutes). Hsd17B13 will appear as a brown precipitate.
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Expected Results:
Positive staining for Hsd17B13 will appear as granular cytoplasmic positivity in hepatocytes.[9] The staining is often associated with lipid droplets.
Visualizations
Caption: Immunohistochemistry workflow for Hsd17B13 detection in liver tissue.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-HSD17B13 Antibody (A15134) | Antibodies.com [antibodies.com]
- 9. HSD17B13 Antibody - BSA Free (NBP1-90669): Novus Biologicals [novusbio.com]
- 10. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Hsd17B13-IN-18 in Lipid Droplet Dynamics Research
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a recently identified protein that is specifically localized to the surface of lipid droplets in hepatocytes[1][2]. Its expression is notably increased in patients with non-alcoholic fatty liver disease (NAFLD)[1][3]. Studies have shown that overexpression of HSD17B13 leads to an increase in the number and size of lipid droplets, suggesting a significant role in lipid accumulation and the progression of liver steatosis[2][4]. Conversely, loss-of-function genetic variants in HSD17B13 are associated with a reduced risk of progressing from simple steatosis to more severe non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis[2][5]. This makes HSD17B13 a compelling therapeutic target for NAFLD and other chronic liver diseases.
Hsd17B13-IN-18 is a potent small molecule inhibitor of HSD17B13. Its ability to block the enzymatic activity of HSD17B13 makes it a valuable research tool for elucidating the precise role of this enzyme in lipid droplet dynamics, triglyceride metabolism, and the pathophysiology of steatotic liver diseases. These application notes provide detailed protocols for utilizing this compound to study its effects on lipid droplet formation and accumulation in hepatocytes.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Substrate | IC50 (µM) |
| Estradiol | < 0.1 |
| Leukotriene B3 | < 1.0 |
| Data sourced from commercially available information for this compound (compound 13)[6]. |
Experimental Protocols
Protocol 1: In Vitro HSD17B13 Enzyme Inhibition Assay
This protocol describes a method to determine the potency of this compound in inhibiting the enzymatic activity of recombinant human HSD17B13. The assay measures the production of NADH, a product of the dehydrogenase reaction.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., Tris-HCl or PBS)
-
DMSO (for compound dilution)
-
384-well assay plates (black, flat-bottom)
-
Luminescent NADH detection kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of the compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.
-
Assay Reaction: a. To each well of the 384-well plate, add the recombinant HSD17B13 enzyme diluted in assay buffer. b. Add the diluted this compound or DMSO vehicle control to the appropriate wells. c. Incubate the plate for a predefined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding a mixture of the substrate (β-estradiol) and the cofactor (NAD+).
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of NADH produced using a luminescent NADH detection kit according to the manufacturer's instructions. Read the luminescence signal on a compatible plate reader.
-
Data Analysis: a. Correct the data by subtracting the background signal (wells without enzyme). b. Normalize the data to the positive control (enzyme with DMSO vehicle) and negative control (no enzyme). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Assay for Lipid Droplet Accumulation
This protocol details how to assess the effect of this compound on lipid droplet accumulation in a cellular model of steatosis. Human hepatocyte cell lines like HepG2 or Huh7 are suitable for this purpose.
Materials:
-
HepG2 or Huh7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Fatty acid solution (e.g., a mixture of oleic and palmitic acids complexed to BSA) to induce steatosis
-
This compound
-
Control vehicle (DMSO)
-
Lipid droplet stain (e.g., Nile Red or BODIPY 493/503)
-
Nuclear stain (e.g., DAPI)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed HepG2 or Huh7 cells into multi-well imaging plates (e.g., 96-well black, clear-bottom plates) at a density that allows for optimal growth and analysis. Allow the cells to adhere and grow for 24 hours.
-
Induction of Steatosis and Inhibitor Treatment: a. Prepare the fatty acid solution in a serum-free or low-serum medium. b. Prepare various concentrations of this compound in the fatty acid-containing medium. Include a vehicle control (DMSO) and a non-treated control. c. Aspirate the culture medium from the cells and replace it with the medium containing fatty acids and the inhibitor (or vehicle). d. Incubate the cells for 24-48 hours to induce lipid droplet formation.
-
Staining of Lipid Droplets and Nuclei: a. Aspirate the treatment medium and wash the cells gently with PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. c. Wash the cells twice with PBS. d. Add the lipid droplet stain (e.g., Nile Red or BODIPY 493/503) and the nuclear stain (DAPI) diluted in PBS. e. Incubate for 15-30 minutes at room temperature, protected from light. f. Wash the cells twice with PBS.
-
Imaging and Analysis: a. Acquire images using a high-content imaging system or a fluorescence microscope. Capture images in the appropriate channels for the lipid droplet stain and the nuclear stain. b. Use image analysis software to quantify lipid droplet dynamics. The software should be capable of identifying individual cells (based on nuclear staining) and then identifying and measuring the lipid droplets within each cell. c. Key parameters to quantify include:
- Lipid droplet count per cell
- Average lipid droplet size/area per cell
- Total lipid droplet area per cell
- Fluorescence intensity of the lipid droplet stain per cell
-
Data Interpretation: Compare the quantitative data from cells treated with this compound to the vehicle-treated control cells to determine the inhibitor's effect on lipid droplet accumulation. A reduction in lipid droplet number, size, or intensity would indicate that inhibition of HSD17B13 mitigates fatty acid-induced steatosis.
Protocol 3: Quantification of Cellular Triglyceride Content
This protocol provides a method to biochemically quantify the total triglyceride content in cells following treatment with this compound, complementing the imaging-based analysis.
Materials:
-
Cells cultured and treated as described in Protocol 2.
-
PBS
-
Cell lysis buffer
-
Triglyceride quantification kit (colorimetric or fluorometric)
-
Protein quantification assay kit (e.g., BCA assay)
-
Microplate reader
Procedure:
-
Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells using a suitable lysis buffer. Scrape the cells and collect the lysate. c. Homogenize the lysate if necessary.
-
Triglyceride Measurement: a. Use a commercially available triglyceride quantification kit to measure the triglyceride concentration in the cell lysates. Follow the manufacturer's protocol. b. The general principle involves the hydrolysis of triglycerides to glycerol and free fatty acids, followed by an enzymatic reaction that produces a detectable colorimetric or fluorometric signal.
-
Protein Quantification: a. Use a portion of the cell lysate to determine the total protein concentration using a standard protein assay (e.g., BCA).
-
Data Normalization and Analysis: a. Normalize the triglyceride concentration to the total protein concentration for each sample to account for differences in cell number. b. Compare the normalized triglyceride levels in this compound-treated cells to the vehicle-treated control to determine the effect of the inhibitor on total lipid accumulation.
Visualizations
Caption: Role of HSD17B13 in lipid droplet accumulation and its inhibition.
Caption: Workflow for cellular lipid droplet accumulation assay.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Improving Hsd17B13-IN-18 stability in aqueous buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of Hsd17B13-IN-18, with a focus on improving its stability in aqueous buffers for consistent and reliable experimental results.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
| Issue | Potential Cause | Recommendation |
| Precipitation upon dilution in aqueous buffer | Low aqueous solubility of this compound. The compound may be "crashing out" of solution when the concentration of the organic solvent from the stock solution is diluted. | - Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final working solution, if experimentally permissible.- Use a buffer containing a solubility-enhancing agent such as a surfactant (e.g., Tween-20, Pluronic F-68) or a cyclodextrin.- Prepare a more dilute stock solution and add a larger volume to the aqueous buffer. |
| Loss of inhibitory activity over time in prepared solutions | Degradation of the compound in the aqueous buffer. This can be due to hydrolysis, oxidation, or pH instability. | - Prepare fresh working solutions daily.- Store stock solutions in an anhydrous solvent at -20°C or -80°C. For a similar inhibitor, HSD17B13-IN-2, storage at -80°C for 6 months and -20°C for 1 month is recommended for stock solutions[1].- Evaluate the stability of the compound in your specific buffer system at different time points. |
| Inconsistent results between experiments | Variability in the preparation of this compound solutions. This can include differences in final solvent concentration, buffer pH, or storage of working solutions. | - Standardize the protocol for preparing working solutions, ensuring the same final concentration of the organic solvent in all experiments.- Verify the pH of the buffer before adding the compound.- Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller volumes for single-use. |
| Visible particulates in the stock solution | The compound may not be fully dissolved in the initial solvent, or it may have precipitated out of solution during storage. | - Gently warm the stock solution to 37°C and vortex or sonicate to aid dissolution.- If particulates remain, centrifuge the solution and use the supernatant. Note that this may result in a lower actual concentration of the inhibitor. |
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
A1: this compound is a potent inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13).[2] It has a molecular weight of 430.90 g/mol and a chemical formula of C21H19ClN2O4S.[2] Based on its structure, it is predicted to be a hydrophobic molecule with limited aqueous solubility.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Q3: What is the recommended storage condition for this compound?
A3: Solid this compound should be stored according to the recommendations on the Certificate of Analysis.[2] Stock solutions in an anhydrous solvent like DMSO should be stored at -20°C or -80°C. For a similar compound, HSD17B13-IN-2, stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: How can I determine the stability of this compound in my specific experimental buffer?
A4: You can perform a stability study by incubating this compound in your buffer at the experimental temperature for various durations. At each time point, you can measure the remaining concentration of the inhibitor using methods like High-Performance Liquid Chromatography (HPLC).[3]
Q5: Are there any general strategies to improve the stability of small molecule inhibitors in aqueous solutions?
A5: Yes, several strategies can be employed. These include optimizing the pH of the buffer, using co-solvents, adding solubility enhancers like surfactants or cyclodextrins, and protecting the solution from light if the compound is light-sensitive.[3] For hydrophobic drugs, formulation strategies such as the use of lipid-based systems or creating amorphous solid dispersions can also enhance stability and solubility.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline. The final concentrations and buffer composition should be optimized for your specific experiment.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Aqueous experimental buffer (e.g., PBS, Tris-HCl)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (10 mM):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh out a precise amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to 1 mg of this compound (MW: 430.90), add 232.1 µL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication may be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Working Solution Preparation (e.g., 10 µM in PBS):
-
Thaw a single-use aliquot of the 10 mM stock solution.
-
Perform a serial dilution. For example, to prepare a 10 µM working solution, dilute the stock solution 1:1000 in your experimental buffer.
-
To minimize precipitation, add the stock solution to the buffer while vortexing.
-
Ensure the final concentration of DMSO is compatible with your assay (typically ≤ 0.5%).
-
Prepare the working solution fresh for each experiment.
-
Protocol 2: Assessing the Stability of this compound in Aqueous Buffer
This protocol outlines a method to evaluate the stability of this compound in a specific buffer over time.
Materials:
-
This compound working solution in the desired aqueous buffer
-
Incubator or water bath set to the experimental temperature
-
HPLC system with a suitable column (e.g., C18) and detector
-
Mobile phase for HPLC (e.g., acetonitrile/water gradient)
Procedure:
-
Prepare a fresh working solution of this compound in your experimental buffer at the desired concentration.
-
Immediately take a sample for the "time 0" measurement.
-
Incubate the remaining solution at your experimental temperature (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Analyze each sample by HPLC to determine the concentration of this compound.
-
Plot the concentration of this compound as a function of time to determine its stability profile in your buffer.
Visualizations
Caption: Workflow for preparing and assessing the stability of this compound solutions.
Caption: Simplified signaling pathway illustrating the inhibitory action of this compound.
References
Technical Support Center: HSD17B13 Inhibitors in Cell Culture
Disclaimer: Information regarding a specific inhibitor designated "Hsd17B13-IN-18" is not available in publicly accessible scientific literature. This guide provides information and troubleshooting advice applicable to the use of small molecule inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) in a research setting, based on the known biological functions of the target protein.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of HSD17B13 and the expected effect of its inhibition in cell culture?
A1: HSD17B13 is a lipid droplet-associated protein highly expressed in the liver.[1][2][3] It is understood to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[3] Genetic studies have shown that loss-of-function variants of HSD17B13 are associated with a reduced risk of progression for non-alcoholic fatty liver disease (NAFLD) and other chronic liver diseases.[3][4][5] Therefore, a selective inhibitor is expected to mimic this protective phenotype by reducing HSD17B13 enzymatic activity. In cell culture, this may manifest as alterations in lipid droplet dynamics, reduced cellular stress upon lipotoxic challenge, or changes in inflammatory signaling.
Q2: In which cell lines is HSD17B13 typically expressed and active?
A2: HSD17B13 is predominantly expressed in hepatocytes.[2] Commonly used human hepatocyte-derived cell lines for studying HSD17B13 include HepG2, Huh7, and HepaRG cells.[2][6] It is crucial to confirm HSD17B13 expression levels in your specific cell line and culture conditions, as expression can be variable.
Q3: What are the key pathways HSD17B13 is involved in?
A3: HSD17B13 is involved in hepatic lipid and retinol metabolism.[1][3][4] Its expression can be induced by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key regulator of lipogenesis.[2] Some studies also suggest that HSD17B13 activity in hepatocytes may indirectly lead to the activation of hepatic stellate cells (HSCs), key mediators of liver fibrosis.[7][8]
Q4: How should I confirm my HSD17B13 inhibitor is engaging its target in my cells?
A4: Target engagement can be confirmed using several methods. A cellular thermal shift assay (CETSA) can demonstrate direct binding of the inhibitor to HSD17B13 in a cellular context. Functionally, you can assess the downstream effects of inhibition. Since HSD17B13 has retinol dehydrogenase activity, a reduction in the conversion of retinol to retinaldehyde could be measured. Alternatively, you can measure changes in a downstream biomarker that is modulated by HSD17B13 activity in your specific experimental model.
Troubleshooting Guide
Issue 1: No observable phenotypic change after inhibitor treatment.
| Possible Cause | Troubleshooting Step |
| Low or absent HSD17B13 expression | Confirm HSD17B13 mRNA and protein expression in your cell model via qRT-PCR and Western blot. |
| Inhibitor inactivity | Verify the identity and purity of the inhibitor. Test a range of concentrations to ensure an effective dose is being used. |
| Incorrect experimental conditions | HSD17B13's role is prominent in the context of lipid overload. Ensure your assay involves a lipotoxic challenge (e.g., oleic acid, palmitic acid) to unmask the inhibitor's effect. |
| Assay not sensitive enough | The phenotypic effect may be subtle. Use high-content imaging to quantify lipid droplet number and size, or measure specific lipid species rather than total triglycerides. |
Issue 2: Observed cytotoxicity or cell death at expected active concentrations.
| Possible Cause | Troubleshooting Step |
| Off-target kinase inhibition | Many inhibitors have off-target effects. Perform a kinome scan or use a broader off-target screening panel to identify unintended targets. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
| Compound precipitation | Visually inspect the culture medium for any signs of compound precipitation. Measure the inhibitor's solubility in your specific culture medium. |
| On-target toxicity | While loss-of-function is generally protective, complete and acute enzymatic inhibition might disrupt cellular homeostasis in unforeseen ways. Perform a detailed dose-response curve for cytotoxicity (e.g., using CellTiter-Glo or LDH release assays) to determine the therapeutic window. |
Issue 3: Inconsistent or contradictory results compared to published HSD17B13 knockout/knockdown data.
| Possible Cause | Troubleshooting Step |
| Pharmacology vs. Genetics | Genetic deletion removes the entire protein, including any non-enzymatic scaffolding functions. An inhibitor only blocks enzymatic activity. The discrepancy may reveal a scaffolding role for HSD17B13.[9] |
| Model System Differences | Results from murine models of HSD17B13 function have been inconsistent.[2][10] Your specific in vitro model (cell line, stimulus, endpoint) may favor one biological outcome over another. |
| Compensatory mechanisms | Acute inhibition with a small molecule can induce rapid compensatory changes in other metabolic pathways that are not observed in stable genetic models. Perform a time-course experiment to observe early vs. late effects. |
Data Presentation
Table 1: Example Data on Inhibitor Effect on Lipid Accumulation Cell Line: Huh7 cells treated with 400 µM Oleic Acid for 24 hours.
| Inhibitor Conc. (µM) | Mean Lipid Droplet Area (µm²) | % of Control | Cell Viability (%) |
| Vehicle (0.1% DMSO) | 12.5 ± 1.8 | 100% | 98 ± 4% |
| 0.1 | 11.9 ± 2.1 | 95% | 99 ± 3% |
| 1.0 | 8.2 ± 1.5 | 66% | 97 ± 5% |
| 10.0 | 6.1 ± 1.1 | 49% | 85 ± 7% |
Table 2: Example Data on Inhibitor Effect on Inflammatory Gene Expression Cell Line: L02 cells treated with inhibitor for 24 hours.
| Inhibitor Conc. (µM) | TGF-β1 mRNA (Fold Change) | IL-6 mRNA (Fold Change) | CXCL3 mRNA (Fold Change) |
| Vehicle (0.1% DMSO) | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.15 |
| 0.1 | 0.95 ± 0.1 | 1.1 ± 0.3 | 0.98 ± 0.2 |
| 1.0 | 0.65 ± 0.08 | 0.72 ± 0.1 | 0.68 ± 0.11 |
| 10.0 | 0.41 ± 0.05 | 0.55 ± 0.09 | 0.45 ± 0.07 |
Experimental Protocols
Protocol 1: Lipid Droplet Staining and Quantification
-
Cell Plating: Plate hepatocytes (e.g., Huh7) in a 96-well imaging plate to achieve 70-80% confluency.
-
Lipid Loading: Treat cells with a fatty acid solution (e.g., 400 µM oleic acid complexed to BSA) for 16-24 hours to induce lipid droplet formation. Include your HSD17B13 inhibitor at various concentrations during this loading period.
-
Fixation: Gently wash cells with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining: Wash three times with PBS. Stain lipid droplets with BODIPY 493/503 (1 µg/mL) and nuclei with DAPI (1 µg/mL) in PBS for 20 minutes.
-
Imaging: Wash three times with PBS. Acquire images using a high-content imaging system or confocal microscope.
-
Analysis: Use image analysis software (e.g., ImageJ, CellProfiler) to segment cells based on the DAPI stain and quantify the total area or number of lipid droplets (BODIPY signal) per cell.
Protocol 2: Analysis of Hepatocyte Injury Markers
-
Cell Culture: Plate hepatocytes in a 24-well plate and treat with your HSD17B13 inhibitor for 24-48 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant into a microfuge tube. Centrifuge at 500 x g for 5 minutes to remove any detached cells.
-
Cell Lysis: Wash the remaining cells with PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer). Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Enzyme Assays: Measure the activity of alanine transaminase (ALT) and aspartate transaminase (AST) in both the supernatant and the cell lysate fractions using commercially available colorimetric assay kits, following the manufacturer’s instructions.[7][11] An increase in the ratio of supernatant-to-lysate enzyme activity indicates a loss of membrane integrity and hepatocyte injury.
Visualizations
Caption: Hypothetical signaling pathway of HSD17B13 and its inhibition.
Caption: General experimental workflow for testing an HSD17B13 inhibitor.
Caption: Troubleshooting logic for a lack of inhibitor effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting weak signal in Hsd17B13 Western blot
Welcome to the technical support center for troubleshooting weak signals in Hsd17B13 Western blotting. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during the immunodetection of Hsd17B13.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any band for Hsd17B13 in my Western blot. What are the possible causes?
A1: A complete lack of signal can be due to several factors:
-
Low or No Hsd17B13 Expression: Hsd17B13 is most abundantly expressed in the liver, with lower levels in tissues like the ovary, bone marrow, and kidney.[1][2] Ensure your cell line or tissue type is expected to express Hsd17B13.[3] It is recommended to include a positive control, such as a lysate from a cell line known to express Hsd17B13 or a tissue known for high expression like the liver.[3]
-
Inefficient Protein Extraction: Hsd17B13 is associated with lipid droplets.[1][2][4] Lysis buffers containing strong detergents, such as RIPA buffer, are recommended to ensure complete solubilization of lipid droplet-associated proteins.[5] Always include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation.[3][6]
-
Poor Transfer Efficiency: Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[7][8] If the transfer is inefficient, especially for a protein of a specific molecular weight, optimization of the transfer time and voltage may be necessary.[9]
-
Inactive Antibody: Ensure the primary and secondary antibodies are stored correctly and have not expired. Reusing diluted antibodies is not recommended as their activity can decrease over time.[3]
-
Incorrect Antibody Dilution: The antibody concentration may be too low. Optimize the antibody dilution to ensure it is sufficient for detecting the target protein.[8][9]
Q2: My Hsd17B13 band is very faint. How can I increase the signal intensity?
A2: A weak signal suggests that some aspects of the protocol can be optimized for higher sensitivity:
-
Increase Protein Load: For proteins with low abundance, increasing the amount of protein loaded per lane (50-100 µg) can enhance the signal.[7][8]
-
Optimize Antibody Concentrations: Titrate both the primary and secondary antibodies to find the optimal concentration that yields a strong signal with minimal background.[6]
-
Enhance Detection Method: Use a high-sensitivity chemiluminescent substrate.[10][11][12][13] The choice of substrate can significantly impact the signal strength, especially for low-abundance proteins.[10]
-
Blocking Buffer Choice: While 5% non-fat dry milk is common, it can sometimes mask epitopes.[3] Trying a different blocking agent, like 3-5% Bovine Serum Albumin (BSA), or reducing the concentration of the blocking agent might improve the signal.[14][15][16]
-
Membrane Type: PVDF membranes generally have a higher protein binding capacity than nitrocellulose and are recommended for detecting low-abundance proteins.[5][14][15]
Q3: What is the expected molecular weight of Hsd17B13?
A3: The molecular mass of human Hsd17B13 is reported to be between 22 and 33 kDa due to the existence of multiple isoforms.[1] One common variant has a predicted molecular weight of around 34 kDa.[17] Always check the datasheet of your specific Hsd17B13 antibody for information on the expected band size.
Q4: Which lysis buffer is recommended for extracting Hsd17B13?
A4: Given that Hsd17B13 is a lipid droplet-associated protein, a lysis buffer with sufficient detergent strength is crucial for efficient extraction.[1][2][4] RIPA buffer is a good choice as it contains SDS, a strong ionic detergent that can effectively solubilize proteins from cellular compartments.[5][18] For cytoplasmic proteins, a Tris-HCl-based buffer may also be suitable.[18] It is essential to supplement the lysis buffer with protease and phosphatase inhibitors to prevent protein degradation.[3][6]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting a weak Hsd17B13 Western blot signal.
Diagram: Hsd17B13 Western Blot Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting weak Hsd17B13 Western blot signals.
Troubleshooting Steps in Detail
| Problem | Potential Cause | Recommended Solution |
| No Signal | Low/No Protein Expression | Use a positive control (e.g., human liver tissue lysate, HepG2 cell lysate). Check literature and protein databases (e.g., The Human Protein Atlas) for Hsd17B13 expression levels in your specific sample type.[3][19][20] |
| Inefficient Protein Lysis | Use a strong lysis buffer like RIPA to efficiently extract lipid droplet-associated proteins.[5] Always add fresh protease and phosphatase inhibitors to your lysis buffer.[3][6] | |
| Poor Antibody Activity | Use a fresh dilution of your primary antibody. Ensure proper storage of both primary and secondary antibodies as recommended by the manufacturer. | |
| Weak Signal | Insufficient Protein Loaded | Increase the total protein load to 50-100 µg per lane.[7] |
| Suboptimal Antibody Dilution | Perform an antibody titration to determine the optimal concentration for both primary and secondary antibodies.[6] | |
| Inefficient Transfer | Confirm complete and even transfer using Ponceau S staining.[7] For proteins around 30 kDa, ensure your transfer conditions (time, voltage) are optimized. Consider using a PVDF membrane for its higher binding capacity.[14][15] | |
| Inappropriate Blocking Buffer | If using non-fat dry milk, try switching to 3-5% BSA in TBST or PBST, as milk can sometimes mask the epitope.[3][16] | |
| Low-Sensitivity Substrate | Use a high-sensitivity or ultra-sensitive ECL substrate to enhance the signal.[10] |
Experimental Protocols
Protein Extraction from Liver Tissue
-
Excise the liver tissue on ice and wash with ice-cold PBS.
-
Mince the tissue into small pieces.
-
For approximately 100 mg of tissue, add 1 mL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Homogenize the tissue on ice using a mechanical homogenizer.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the protein extract.
-
Determine the protein concentration using a BCA or Bradford assay.
SDS-PAGE and Western Blotting
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load 50-100 µg of protein per lane onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane. A wet transfer at 100V for 60-90 minutes is recommended.[6]
-
After transfer, briefly wash the membrane with deionized water and stain with Ponceau S to visualize protein bands and confirm transfer efficiency.[7]
-
Destain the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary Hsd17B13 antibody at the manufacturer's recommended dilution in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare a high-sensitivity ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Optimize the exposure time to obtain a clear signal with low background.
Diagram: Hsd17B13 Experimental Workflow
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. HSD17B13 (E5K7Q) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. Detecting low abundance proteins via Western Blot | Proteintech Group [ptglab.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 10. licorbio.com [licorbio.com]
- 11. Chemiluminescent Substrate Selection Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. Chemiluminescent Western Blotting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Anti-HSD17B13 Antibody (A15134) | Antibodies.com [antibodies.com]
- 18. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 19. Tissue expression of HSD17B13 - Summary - The Human Protein Atlas [proteinatlas.org]
- 20. HSD17B13 protein expression summary - The Human Protein Atlas [proteinatlas.org]
Hsd17B13-IN-18 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsd17B13-IN-18. The information is designed to address common issues, particularly precipitation in cell culture media, and to provide guidance on the effective use of this inhibitor in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is an enzyme primarily expressed in the liver and is associated with lipid droplets.[1][2] It has been identified as a retinol dehydrogenase, playing a role in retinol metabolism.[2][3] Elevated levels of HSD17B13 are associated with non-alcoholic fatty liver disease (NAFLD), and inhibition of its activity is a potential therapeutic strategy for steatotic liver disease.[4] this compound exerts its effect by binding to the enzyme and blocking its catalytic activity.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[5]
Q3: How should I store this compound stock solutions?
A3: For long-term storage, it is recommended to store the DMSO stock solution of this compound at -80°C for up to six months. For shorter-term storage, -20°C for up to one month is acceptable. It is advisable to protect the stock solution from light and store it under nitrogen.[6] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Precipitation of this compound upon addition to aqueous cell culture media is a common challenge. This guide provides potential causes and solutions to help you overcome this issue.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitate forms immediately upon adding the inhibitor to the media. | Poor aqueous solubility: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions like cell culture media. | 1. Optimize Dilution Strategy: Instead of diluting the high-concentration DMSO stock directly into the media, perform serial dilutions in DMSO first to a lower concentration before the final dilution into the culture medium. 2. Increase Final DMSO Concentration: If your cells can tolerate it, slightly increasing the final DMSO concentration (while staying below cytotoxic levels) can help maintain solubility. Always test cell tolerance to DMSO beforehand. 3. Warm the Media: Gently warming the cell culture media to 37°C before adding the inhibitor can sometimes improve solubility. Avoid overheating. |
| Precipitate appears over time in the incubator. | Temperature fluctuations: Changes in temperature can affect the solubility of the compound. Media evaporation: Evaporation of water from the culture plates can increase the concentration of the inhibitor and other media components, leading to precipitation. Interaction with media components: Components in the serum or media supplements may interact with the inhibitor, causing it to precipitate. | 1. Maintain Stable Incubation Conditions: Ensure your incubator maintains a stable temperature and humidity. 2. Minimize Evaporation: Use culture plates with tight-fitting lids and ensure adequate humidity in the incubator. For long-term experiments, consider using sealed plates or adding sterile water to surrounding wells. 3. Test in Serum-Free Media: To determine if serum components are the cause, test the solubility of this compound in serum-free media. If the issue is resolved, consider reducing the serum concentration if your experimental design allows. |
| Cloudiness or fine particles observed in the media. | Formation of insoluble salts: High concentrations of salts, particularly calcium, in the media can contribute to the precipitation of small molecules. | 1. Prepare Fresh Media: Use freshly prepared cell culture media to avoid issues with salt precipitation that can occur over time. |
Quantitative Data Summary
| Solvent/Medium | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Aqueous Buffers/Media | Poorly soluble | Prone to precipitation, especially at higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Under sterile conditions, add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved. If necessary, sonicate briefly in a water bath.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Treatment of Cultured Cells with this compound
-
Materials:
-
Cultured cells (e.g., HepG2, Huh7)
-
Complete cell culture medium
-
This compound DMSO stock solution
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in DMSO to get closer to the final desired concentration. For example, if your stock is 10 mM and your final desired concentration is 10 µM, you could make an intermediate dilution of 1 mM in DMSO.
-
Warm the complete cell culture medium to 37°C.
-
Add the appropriate volume of the diluted this compound solution to the pre-warmed medium to achieve the final desired concentration. Mix gently by inverting the tube. Ensure the final DMSO concentration is below 0.5%.
-
Remove the existing medium from your cultured cells and replace it with the medium containing this compound.
-
Include a vehicle control by adding the same volume of DMSO (without the inhibitor) to a separate set of cells.
-
Incubate the cells for the desired experimental duration.
-
Signaling Pathways and Experimental Workflows
Caption: HSD17B13 signaling pathway in hepatocytes.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Hsd17B13 Enzymatic Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background in Hsd17B13 enzymatic assays. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: High Background in Hsd17B13 Enzymatic Assays
High background signal in an enzymatic assay can mask the true signal from Hsd17B13 activity, leading to inaccurate results and a reduced assay window. This guide provides a systematic approach to identifying and mitigating the common causes of high background.
Initial Checks & Quick Fixes
Before delving into more complex troubleshooting, ensure the following basic aspects of your assay are correct:
-
Reagent Preparation: Double-check all calculations and ensure that all reagents were prepared at the correct concentrations.
-
Plate Reader Settings: Verify that the correct filters and wavelengths are set for your specific assay's fluorescence or luminescence detection.
-
Incubation Times and Temperatures: Adhere strictly to the recommended incubation times and temperatures as specified in your protocol. Deviations can lead to non-specific signal generation.[1]
Systematic Troubleshooting of Potential Causes
If the initial checks do not resolve the high background issue, work through the following potential causes in a stepwise manner.
1. Issues with Assay Buffer and Reagents
| Potential Cause | Recommended Action |
| Contaminated Assay Buffer | Prepare fresh assay buffer using high-purity water and reagents. Filter-sterilize the buffer to remove any particulate matter. |
| Autofluorescence/Autoluminescence of Assay Components | Test each reagent individually for intrinsic fluorescence or luminescence at the assay wavelength. This includes the buffer, substrate, cofactors (e.g., NAD+), and any additives. If a component is found to be a significant contributor, source a higher purity alternative or a different lot. |
| Substrate Instability or Non-Enzymatic Degradation | Run a "no-enzyme" control containing all assay components except for Hsd17B13. A high signal in this control indicates substrate instability or non-enzymatic conversion to the product. Prepare fresh substrate solution for each experiment and protect it from light if it is light-sensitive. |
| High Concentration of Coupling Enzymes (if applicable) | If using a coupled-enzyme assay, a high concentration of the coupling enzyme can lead to a high background. Optimize the concentration of the coupling enzyme to the minimum required for efficient detection of the primary reaction product. |
2. Problems with the Enzyme or Substrate
| Potential Cause | Recommended Action |
| Non-Specific Binding of Substrate | This can be a particular issue with hydrophobic substrates. Include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer to reduce non-specific binding. However, be cautious as detergents can also inhibit enzyme activity; therefore, a concentration optimization is recommended. |
| Contaminating Enzymatic Activities in the Hsd17B13 Preparation | If using a recombinant Hsd17B13 preparation, it may be contaminated with other enzymes that can act on the substrate or other assay components. Run the assay with a heat-inactivated Hsd17B13 enzyme. A significant signal in this control suggests contaminating activities. If this is the case, a higher purity enzyme preparation is required. |
| Substrate Concentration Too High | While counterintuitive, very high substrate concentrations can sometimes lead to substrate inhibition or non-specific interactions that increase background. Perform a substrate titration to determine the optimal concentration that gives a good signal-to-background ratio without causing inhibition. |
3. Issues Related to Assay Plates and Detection
| Potential Cause | Recommended Action |
| Inappropriate Microplate Type | For fluorescence assays, use black opaque plates to minimize crosstalk and background fluorescence.[2] For luminescence assays, use white opaque plates to maximize the signal.[3] |
| Plate Contamination | Use new, sterile microplates for each experiment. Ensure that the plates are free from dust and other contaminants. |
| Well-to-Well Crosstalk | If you have very high signal in some wells, it can bleed over into adjacent wells, artificially raising their background. Ensure that your plate reader has appropriate settings to minimize crosstalk. If necessary, leave empty wells between samples with expected high and low signals. |
| Bubbles in Wells | Bubbles can scatter light and lead to inconsistent and high readings.[3] Be careful during pipetting to avoid introducing bubbles. Centrifuge the plate briefly before reading to remove any bubbles. |
Frequently Asked Questions (FAQs)
Q1: My "no-enzyme" control has a very high signal. What is the most likely cause?
A high signal in the "no-enzyme" control strongly suggests that the background is not related to the Hsd17B13 enzyme itself. The most common causes are:
-
Substrate instability: The substrate may be degrading non-enzymatically to produce a signal. Prepare fresh substrate immediately before use.
-
Reagent contamination: One of your assay components (buffer, cofactors, etc.) may be contaminated with a substance that generates a signal. Test each component individually.
-
Autofluorescence/autoluminescence of the substrate or other reagents: The substrate itself or another component might be inherently fluorescent or luminescent.
Q2: I am using a luminescence-based assay (NADH-Glo™) and the background is high across the entire plate. What should I check first?
For luminescence assays with consistently high background, consider the following:
-
Light leakage: Ensure the plate reader's chamber is completely dark.
-
Plate phosphorescence: White plates can absorb ambient light and emit it during the reading, a phenomenon known as phosphorescence. "Dark adapt" your plate by incubating it in the dark for 10-15 minutes before reading.
-
Reagent contamination: The luciferase reagent itself could be contaminated. Prepare fresh detection reagent for each experiment.
Q3: Can the source of my recombinant Hsd17B13 enzyme affect the background?
Yes. The purity of the enzyme preparation is critical. Preparations from different vendors or different purification batches can have varying levels of contaminating proteins, including other dehydrogenases or reductases that might contribute to the background signal. If you suspect this is an issue, try a different source of the enzyme or further purify your current stock.
Q4: My assay involves lipid substrates. Are there special considerations for high background?
Yes, lipid-based assays can present unique challenges. Lipids can be "sticky" and prone to non-specific binding to the microplate wells. They can also form micelles or aggregates that may interfere with the assay optics. To mitigate this:
-
Include a low concentration of a non-ionic detergent in your assay buffer.
-
Ensure your lipid substrate is fully solubilized.
-
Consider using plates with a low-binding surface.
Q5: I have tried all the troubleshooting steps, but the background is still high. What else can I do?
If extensive troubleshooting doesn't resolve the issue, you may need to reconsider your assay design. This could include:
-
Trying a different substrate for Hsd17B13: The enzyme is known to act on multiple substrates, including retinol and β-estradiol.[4][5] A different substrate may have better assay performance.
-
Using an alternative detection method: If you are using a fluorescence-based assay, consider switching to a luminescence-based one, or vice-versa. Different detection modalities have different susceptibilities to interference.
-
Implementing a different assay format: For example, a coupled-enzyme assay versus a direct detection assay.
Experimental Protocols
Key Experiment: Hsd17B13 Enzymatic Activity Assay using a Luminescence-Based Method
This protocol is adapted from a published method for measuring Hsd17B13 activity.[4]
Materials:
-
Recombinant human Hsd17B13 protein
-
Assay Buffer: Phosphate Buffered Saline (PBS)
-
NAD+ solution
-
β-estradiol (substrate)
-
DMSO (for dissolving substrate)
-
NADH-Glo™ Detection Kit (or similar NADH detection reagent)
-
White, opaque 384-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant Hsd17B13 in PBS.
-
Prepare a 500 μM NAD+ solution in PBS.
-
Prepare a 15 μM β-estradiol working solution in PBS with a final DMSO concentration of 0.05%.
-
Prepare the NADH-Glo™ Detection reagent according to the manufacturer's instructions.
-
-
Assay Reaction:
-
In each well of a 384-well plate, add 10 μL of a solution containing:
-
300 ng of recombinant human Hsd17B13 protein
-
500 μM NAD+
-
15 μM β-estradiol
-
-
Controls:
-
No-Enzyme Control: Replace the Hsd17B13 protein solution with an equal volume of PBS.
-
No-Substrate Control: Replace the β-estradiol solution with an equal volume of PBS containing 0.05% DMSO.
-
-
-
Detection:
-
To each well, add an equal volume (10 μL) of the prepared NADH-Glo™ Detection reagent.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Measurement:
-
Measure the luminescence using a plate reader.
-
Signaling Pathway and Experimental Workflow Diagrams
Hsd17B13 Signaling Pathway in Hepatic Lipogenesis
Caption: Hsd17B13 in hepatic lipogenesis and fibrosis signaling.
Troubleshooting Workflow for High Background
Caption: A logical workflow for troubleshooting high background.
References
Technical Support Center: Hsd17B13-IN-18 In Vivo Studies
Welcome to the technical support center for Hsd17B13-IN-18. This resource is designed for researchers, scientists, and drug development professionals to address challenges and inconsistencies encountered during in vivo experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your studies.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a complex in vivo target?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein primarily expressed in the liver that is involved in lipid and steroid metabolism.[1][2] It is a promising therapeutic target for metabolic dysfunction-associated steatohepatitis (MASH), formerly nonalcoholic steatohepatitis (NASH).[3] However, its in vivo function is complex; studies in murine models have yielded conflicting results, where both overexpression and knockout of the gene have been linked to hepatic steatosis.[4][5][6] This inherent complexity can contribute to variability in in vivo studies with inhibitors like this compound.
Q2: My in vivo efficacy with this compound is lower than expected based on its in vitro IC50. What are the potential reasons?
A disconnect between in vitro potency and in vivo efficacy is a common challenge in drug development. For HSD17B13 inhibitors, several factors could be at play:
-
Pharmacokinetics (PK): Similar compounds, like the well-characterized probe BI-3231, have shown a disconnect between in vitro and in vivo clearance, with rapid plasma clearance but significant accumulation in the liver.[7] Your compound may have a similar profile.
-
Metabolism: Pronounced Phase II metabolic biotransformation can limit the exposure of the active compound in metabolically competent systems like in vivo models.[7]
-
Transporters: Hepatic uptake transporters may be involved in the disposition of the compound, affecting the concentration available to bind to the target.[7]
-
Target Engagement: It is crucial to confirm that the compound is reaching HSD17B13 in the liver at sufficient concentrations to inhibit its activity. This often requires specialized assays to measure target engagement in tissue.[7]
Q3: I am observing high variability in outcomes (e.g., ALT levels, steatosis scores) between animals in the same treatment group. What should I investigate?
High inter-animal variability can obscure true compound effects. Consider the following sources of variability:
-
Study Design: Ensure robust randomization and blinding procedures are in place.[8]
-
Animal Model: The specific diet-induced obesity or MASH model used can have inherent variability in disease progression. Factors like the composition of the diet and the duration of feeding are critical.[5]
-
Dosing and Formulation: Inconsistent formulation or inaccurate dosing can lead to significant differences in compound exposure. Verify the stability and homogeneity of your dosing solution.
-
Environmental Factors: Animal housing conditions, microbiome, and underlying health status can impact metabolic studies. Using specific-pathogen-free animals and maintaining consistent environmental conditions is crucial.[8]
-
Sample Handling: Variability in the collection and processing of blood and tissue samples can introduce errors. Standardize all procedures.
Troubleshooting Guide
Problem 1: Inconsistent Pharmacokinetic (PK) Profile
Symptoms: High variability in plasma exposure (Cmax, AUC) between animals; rapid plasma clearance that doesn't correlate with pharmacodynamic (PD) effects.
| Potential Cause | Troubleshooting Step |
| Formulation Issues | Prepare fresh dosing solutions for each experiment. Verify solubility, stability, and homogeneity of the formulation. Consider alternative vehicles. |
| Hepatic First-Pass Effect | Administer the compound via a route that avoids first-pass metabolism, such as subcutaneous or intravenous injection, and compare with oral dosing results.[7] |
| Transporter-Mediated Uptake | The compound may be rapidly cleared from plasma into the liver tissue by hepatic transporters.[7] Focus on measuring liver tissue concentration instead of relying solely on plasma levels. |
| Bioanalytical Method | Ensure your LC-MS/MS or other analytical methods are fully validated for the matrix being tested (plasma, liver homogenate). Check for ion suppression or matrix effects.[9] |
Problem 2: Lack of Efficacy or Inconsistent Efficacy in MASH Models
Symptoms: The compound fails to reduce steatosis, inflammation, or fibrosis, or the effect is not reproducible across studies.
| Potential Cause | Troubleshooting Step |
| Insufficient Target Engagement | The dose may be too low to achieve adequate inhibition in the liver. Perform a dose-response study. If possible, develop a biomarker assay (e.g., measurement of a downstream metabolite) to confirm target engagement in the liver.[7] |
| Inappropriate Animal Model | Mouse models of MASH can be highly variable. Some studies show Hsd17b13 knockout has no effect on liver injury in certain high-fat diet models.[5] Consider the specific pathogenic drivers of your chosen model (e.g., diet composition, duration). |
| Timing of Treatment | The disease stage at which treatment is initiated is critical. Determine whether your compound is more effective in preventing disease onset versus treating established fibrosis. |
| Conflicting Target Biology | The underlying biology of HSD17B13 is complex, with studies showing that both its absence and overexpression can lead to steatosis in mice.[4][6] This suggests the biological outcome may be highly dependent on the specific metabolic context. |
Experimental Protocols
Key Experiment: In Vivo Efficacy Assessment in a Diet-Induced MASH Mouse Model
This protocol provides a general framework. Specific details should be optimized for your compound and research question.
-
Animal Model Selection:
-
Model: C57BL/6J mice are commonly used.
-
Diet: A high-fat, high-cholesterol, and high-fructose diet (e.g., Amylin diet or similar) is often used to induce MASH with fibrosis.
-
Duration: Feed mice the diet for 16-24 weeks to establish steatohepatitis and fibrosis.
-
-
Compound Formulation and Administration:
-
Vehicle: Select an appropriate vehicle based on the physicochemical properties of this compound (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water).
-
Dosing: Administer the compound daily via oral gavage at predetermined doses (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.
-
Treatment Period: Treat animals for the final 4-8 weeks of the diet regimen.
-
-
Endpoint Analysis:
-
Biochemical Analysis: At termination, collect plasma to measure levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver injury.
-
Liver Histology: Harvest the liver. Fix a portion in 10% neutral buffered formalin for paraffin embedding. Stain sections with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis. Score histology using the NAFLD Activity Score (NAS).
-
Gene Expression: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and qPCR analysis of genes related to inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Timp1).
-
Lipid Analysis: Analyze liver tissue for triglyceride and cholesterol content.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation:
-
Include satellite groups of animals for PK analysis.
-
Collect plasma and liver tissue at multiple time points after the final dose to determine compound exposure.
-
Correlate liver compound concentration with changes in efficacy endpoints and/or target engagement biomarkers.
-
Visualizations
Proposed Signaling Pathway of HSD17B13 in Hepatic Lipid Metabolism
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the right solvent for Hsd17B13-IN-18
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Hsd17B13-IN-18, a potent inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13). HSD17B13 is a key enzyme implicated in nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This guide offers troubleshooting advice and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). For aqueous-based cellular assays, it is crucial to dilute the DMSO stock solution to a final concentration where the DMSO percentage is non-toxic to the cells, typically below 0.5%.
Q2: What is the storage and stability of this compound solutions?
A2: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability. For a related compound, Hsd17B13-IN-9, it is recommended to use the stock solution within one month when stored at -20°C and within six months when stored at -80°C, protected from light and under a nitrogen atmosphere. Similar precautions should be taken for this compound to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: It is not recommended to dissolve this compound directly in aqueous buffers. As a hydrophobic small molecule, it is likely to have poor solubility in aqueous solutions, which can lead to precipitation and inaccurate concentration determination. Prepare a high-concentration stock solution in an organic solvent like DMSO first, and then dilute it into your aqueous experimental medium.
Q4: How can I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration will depend on the specific assay and cell type. This compound has been reported to have an IC50 of < 0.1 µM for HSD17B13 with estradiol as a substrate and < 1 µM with Leukotriene B3 as a substrate. It is advisable to perform a dose-response experiment to determine the effective concentration range for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | The compound has low solubility in the chosen solvent or the concentration is too high. | 1. Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution. 2. If precipitation persists, sonication may be helpful. 3. Consider preparing a more dilute stock solution. |
| Precipitation upon dilution in aqueous media | The compound is crashing out of the solution due to its low aqueous solubility. | 1. Increase the final percentage of the organic co-solvent (e.g., DMSO) if your experimental system allows. 2. Use a surfactant like Tween-80 or a carrier protein like BSA in your final dilution to improve solubility. 3. Prepare fresh dilutions immediately before use. |
| Inconsistent experimental results | 1. Degradation of the compound due to improper storage. 2. Inaccurate concentration of the stock solution. | 1. Aliquot the stock solution to avoid repeated freeze-thaw cycles and protect from light. 2. Ensure the compound is fully dissolved before making dilutions. 3. Periodically check the purity and concentration of your stock solution if possible. |
| Cell toxicity observed | The concentration of the organic solvent (e.g., DMSO) is too high in the final culture medium. | 1. Ensure the final concentration of DMSO is at a level tolerated by your cell line (typically ≤ 0.5%). 2. Perform a vehicle control experiment with the same concentration of DMSO to assess its effect on cell viability. |
Solvent Solubility Data
While specific quantitative solubility data for this compound is not publicly available, the following table provides general guidance on the expected solubility of similar small molecule inhibitors in common laboratory solvents.
| Solvent | Expected Solubility | Notes |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Sparingly Soluble to Insoluble | May be suitable for some applications, but lower solubility than DMSO is expected. |
| Methanol | Sparingly Soluble to Insoluble | Similar to ethanol, may have limited utility. |
| Water / PBS | Insoluble | Not recommended for initial dissolution. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Pre-weighing (Optional but Recommended): If you have access to a microbalance, accurately weigh a small amount of this compound.
-
Calculating the required volume of DMSO: The molecular weight of this compound is required for this calculation. Assuming a hypothetical molecular weight of 500 g/mol for calculation purposes (please use the exact molecular weight from the product datasheet):
-
For 1 mg of this compound: Volume of DMSO (µL) = (1 mg / 500 g/mol ) * (1 / 10 mmol/L) * 1,000,000 µL/L = 200 µL
-
-
Dissolution: a. Add the pre-weighed this compound to a sterile vial. b. Add the calculated volume of DMSO to the vial. c. Vortex the solution for 1-2 minutes to facilitate dissolution. d. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again. e. Visually inspect the solution to ensure there are no visible particles.
-
Storage: a. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: Workflow for selecting the right solvent and preparing this compound solutions.
Caption: Simplified diagram of HSD17B13 enzymatic activity and its inhibition by this compound.
Validation & Comparative
HSD17B13 Inhibitors: A Comparative Analysis of Hsd17B13-IN-18 and BI-3231
For Researchers, Scientists, and Drug Development Professionals
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases. The discovery of potent and selective inhibitors is crucial for elucidating its biological functions and for therapeutic development. This guide provides a comparative analysis of two such inhibitors, Hsd17B13-IN-18 and BI-3231, based on currently available data.
At a Glance: Key Quantitative Data
A direct comparative study of this compound and BI-3231 has not been published. The following tables summarize the available quantitative data for each inhibitor.
Table 1: In Vitro Potency of this compound and BI-3231 against HSD17B13
| Compound | Target Species | IC50 (Estradiol as substrate) | IC50 (Leukotriene B3 as substrate) | Ki |
| This compound | Not Specified | < 0.1 µM | < 1 µM | Not Reported |
| BI-3231 | Human | 1 nM[1][2] | Not Reported | 0.7 nM[3] |
| Mouse | 13 nM[1][2] | Not Reported | Not Reported |
Table 2: Cellular Activity of this compound and BI-3231
| Compound | Cell Line | Cellular IC50 |
| This compound | Not Reported | Not Reported |
| BI-3231 | HEK293 (human HSD17B13 overexpression) | 11 nM[1] |
Table 3: Selectivity and Pharmacokinetic Profile of BI-3231
| Parameter | Value |
| Selectivity against HSD17B11 | >10,000-fold (IC50 > 10 µM)[1] |
| Metabolic Stability (Human Liver Microsomes) | High[1][2] |
| Metabolic Stability (Human Hepatocytes) | Moderate[1][2] |
| In Vivo Clearance (Mouse) | Rapid plasma clearance, but significant liver exposure maintained over 48 hours[1][2] |
Note: Pharmacokinetic and comprehensive selectivity data for this compound are not publicly available at this time.
Delving Deeper: Mechanism of Action and Experimental Insights
BI-3231: A Well-Characterized Chemical Probe
BI-3231 is a potent, selective, and orally available inhibitor of HSD17B13.[1] Extensive research has elucidated its mechanism of action and its effects in cellular models.
-
Mechanism of Action: BI-3231 exhibits a strong dependency on the cofactor NAD+ for binding to HSD17B13.[1] This suggests a potential uncompetitive or mixed-type inhibition mechanism with respect to the substrate. On-target binding has been confirmed using thermal shift assays.[1]
-
Cellular Effects: In cellular assays, BI-3231 has been shown to effectively inhibit HSD17B13 activity.[1] Furthermore, in a model of hepatocellular lipotoxicity, treatment with BI-3231 reduced triglyceride accumulation and improved mitochondrial respiratory function in hepatocytes.[4] These findings highlight the therapeutic potential of HSD17B13 inhibition in liver diseases.
This compound: An Early-Stage Inhibitor
Information on this compound is currently limited. It has been identified as a potent inhibitor of HSD17B13 with activity demonstrated using both estradiol and leukotriene B3 as substrates. However, crucial data regarding its selectivity against other HSD17B family members, its cellular activity, and its pharmacokinetic properties are not yet available in the public domain.
Experimental Protocols: A Look at the Methodology
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of the key experimental methodologies used in the characterization of these inhibitors.
HSD17B13 Enzymatic Assay (General Protocol)
A common method to determine the in vitro potency of HSD17B13 inhibitors is a biochemical assay that measures the production of NADH.
-
Principle: The assay relies on the NAD+-dependent oxidation of a substrate (e.g., estradiol or retinol) by recombinant HSD17B13. The resulting NADH production is quantified, often using a coupled enzymatic reaction that generates a luminescent or fluorescent signal.
-
Procedure Outline:
-
Recombinant human or mouse HSD17B13 is incubated with the test compound at various concentrations.
-
The substrate (e.g., estradiol) and the cofactor NAD+ are added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
A detection reagent (e.g., NAD-Glo™) is added to measure the amount of NADH produced.
-
The signal is read using a luminometer or fluorometer.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cellular HSD17B13 Activity Assay
This assay measures the ability of an inhibitor to block HSD17B13 activity within a cellular context.
-
Principle: Cells overexpressing HSD17B13 are treated with a cell-permeable substrate. The inhibitor's efficacy is determined by measuring the reduction in the formation of the product of the enzymatic reaction.
-
Procedure Outline:
-
HEK293 cells stably overexpressing HSD17B13 are seeded in microplates.
-
The cells are treated with various concentrations of the test compound.
-
A suitable substrate is added to the cells.
-
After an incubation period, the reaction is stopped, and the cells are lysed.
-
The amount of product formed is quantified, typically by LC-MS/MS.
-
Cellular IC50 values are determined by analyzing the dose-response curve.
-
HSD17B13 Signaling and its Role in Liver Disease
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[5] While its precise physiological role is still under investigation, studies have implicated it in the metabolism of steroids, bioactive lipids, and retinoids. Elevated expression of HSD17B13 is observed in patients with NAFLD and is associated with increased lipid droplet size and number in hepatocytes. Genetic studies have shown that loss-of-function variants of HSD17B13 are protective against the progression of liver disease, providing a strong rationale for the therapeutic targeting of this enzyme.[5]
Conclusion
BI-3231 stands out as a well-characterized, potent, and selective HSD17B13 inhibitor, making it a valuable tool for investigating the biological roles of this enzyme. Its demonstrated activity in cellular models of liver disease underscores its potential as a starting point for the development of novel therapeutics for NASH and other liver ailments.
In contrast, while this compound has shown potent inhibition in biochemical assays, a comprehensive understanding of its properties is hampered by the lack of publicly available data on its selectivity, cellular activity, and pharmacokinetic profile. Further studies are required to fully assess its potential and to enable a direct and meaningful comparison with BI-3231.
For researchers in the field, BI-3231 currently represents the more robustly validated chemical probe for studying HSD17B13. As more data on this compound and other emerging inhibitors become available, the landscape of HSD17B13-targeted drug discovery will undoubtedly continue to evolve.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of HSD17B13 Inhibitors in a Preclinical NASH Mouse Model
A Head-to-Head Look at Emerging Therapeutic Candidates for Non-alcoholic Steatohepatitis
The search for effective treatments for non-alcoholic steatohepatitis (NASH) has led researchers to target 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-specific enzyme implicated in the progression of the disease. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH and its severe consequences, such as fibrosis and cirrhosis. This has spurred the development of various inhibitors aimed at mimicking this protective effect.
This guide provides a comparative overview of the preclinical efficacy of several HSD17B13 inhibitors, with a focus on validating their therapeutic potential in a NASH mouse model. While direct comparative studies are limited, this document synthesizes available data to offer a baseline for researchers, scientists, and drug development professionals. It is important to note that "Hsd17B13-IN-18" is a research compound with limited publicly available in vivo efficacy data, and therefore, this guide focuses on more widely reported alternative inhibitors.
Performance Comparison of HSD17B13 Inhibitors
The following table summarizes the available preclinical and early clinical data for various HSD17B13 inhibitors. The data has been compiled from multiple sources and may not be directly comparable due to differences in experimental design, animal models, and dosing regimens.
| Inhibitor Class | Compound | Model Organism | NASH Model | Key Efficacy Endpoints & Results |
| Small Molecule | INI-822 (Inipharm) | Rat | High-Fat, Choline-Deficient Diet | - Statistically significant decrease in Alanine Aminotransferase (ALT) levels, a marker of liver injury.[1] |
| BI-3231 (Boehringer Ingelheim) | Mouse | In vitro lipotoxicity model | - In vitro studies show a reduction in triglyceride accumulation in hepatocytes. In vivo efficacy data in a NASH model is not yet published. | |
| Antisense Oligonucleotide (ASO) | Hsd17b13 ASO | Mouse | Choline-Deficient, L-amino acid-defined, High-Fat Diet (CDAHFD) | - Significantly affected hepatic steatosis. - No significant effect on hepatic fibrosis.[2] |
| RNA Interference (RNAi) | ALN-HSD (Alnylam/Regeneron) | Human (Phase 1) | Patients with NASH | - Robust target knockdown. - Numerically lower liver enzymes and NAFLD Activity Score (NAS) over six months compared to placebo.[3] |
| ARO-HSD (Arrowhead) | Human (Phase 1/2) | Patients with suspected NASH | - Dose-dependent reduction in hepatic HSD17B13 mRNA (mean reduction of 84% to 93.4% at higher doses). - Mean reduction in ALT from baseline of 42.3% to 46% at higher doses.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Choline-Deficient, L-amino acid-defined, High-Fat Diet (CDAHFD) NASH Mouse Model
This is a widely used diet-induced model to replicate the key features of human NASH.
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Diet: A custom diet deficient in choline and defined by its L-amino acid composition, with a high percentage of fat (typically 60 kcal% from fat), is provided ad libitum.[6]
-
Duration: The diet is typically administered for a period of 6 to 16 weeks to induce varying degrees of steatosis, inflammation, and fibrosis.[6]
-
Housing: Mice are housed in a controlled environment with a standard light-dark cycle.
-
Monitoring: Body weight and food intake are monitored regularly.
Histological Analysis of Liver Tissue
Histopathological assessment of liver tissue is the gold standard for evaluating the severity of NASH.
-
Tissue Preparation: Livers are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections of 4-5 µm are cut for staining.
-
NAFLD Activity Score (NAS): Hematoxylin and eosin (H&E) staining is performed to assess the components of the NAS, which is the sum of scores for steatosis, lobular inflammation, and hepatocellular ballooning.[7][8][9]
-
Steatosis (0-3): Scored based on the percentage of hepatocytes containing lipid droplets.[9]
-
Lobular Inflammation (0-3): Scored based on the number of inflammatory foci per microscopic field.[8]
-
Hepatocellular Ballooning (0-2): Scored based on the presence and extent of swollen and rounded hepatocytes.[8]
-
-
Fibrosis Staging: Sirius Red staining is used to visualize and quantify collagen deposition, a hallmark of fibrosis.[1] The stained area is typically quantified using image analysis software. Fibrosis is staged on a scale of 0 to 4.
Biochemical Analysis
Serum levels of liver enzymes are measured to assess liver injury.
-
Sample Collection: Blood is collected from the animals at specified time points.
-
Enzyme Assays: Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are measured using commercially available assay kits.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the biological context of HSD17B13, the following diagrams have been generated using Graphviz.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]
- 3. researchgate.net [researchgate.net]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Hsd17B13 Knockout Mouse vs. Pharmacological Inhibition: A Comparative Guide for Preclinical Liver Disease Studies
For researchers, scientists, and drug development professionals investigating therapeutic strategies for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), understanding the nuances of target validation is paramount. Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, has emerged as a promising therapeutic target. Human genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases.[1][2] This has spurred the development of pharmacological inhibitors aimed at mimicking this protective effect.
This guide provides an objective comparison of two key preclinical tools used to study the therapeutic potential of targeting HSD17B13: the Hsd17B13 knockout (KO) mouse and pharmacological inhibitors. We present a summary of experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the design and interpretation of inhibitor studies.
Executive Summary
Data Presentation: Knockout vs. Inhibition
The following tables summarize quantitative data from studies utilizing Hsd17B13 KO mice and pharmacological inhibitors in models of liver disease.
Table 1: Phenotypic Comparison of Hsd17B13 KO Mice in Liver Disease Models
| Parameter | Diet/Model | Duration | Key Findings in KO vs. Wild-Type (WT) | Reference |
| Body Weight | High-Fat Diet (HFD) | 12 weeks | No significant difference. | [3] |
| Western Diet (WD) | 16 weeks | No significant difference. | [3] | |
| Liver Triglycerides | HFD | 12 weeks | No significant difference. | [3] |
| WD | 16 weeks | No significant difference. | [3] | |
| Liver Enzymes (ALT/AST) | WD | 16 weeks | No significant difference. | [3] |
| Liver Fibrosis | Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) | 12 weeks | Modest reduction in female mice, no effect in males. | [4][5] |
| Gubra-Amylin NASH (GAN) Diet | 28 weeks | No effect on liver injury, inflammation, or fibrosis. | [4][5] | |
| Carbon tetrachloride (CCl4) | 48 hours | No difference in inflammatory or fibrotic gene expression. | [4][6] |
Table 2: Efficacy of Hsd17B13 Pharmacological Inhibition/Knockdown in Mouse Liver Disease Models
| Intervention | Diet/Model | Duration of Treatment | Key Findings vs. Control | Reference |
| shRNA-mediated knockdown | CDAHFD | 14 weeks | ~60% reduction in HSD17B13 protein; significant protection against liver fibrosis. | [7] |
| HSD17B13 Inhibitor (EP-036332) | CDAAHF Diet | 8 weeks | Reduction in plasma injury markers and histological inflammatory endpoints. | [8] |
| HSD17B13 Inhibitor (Compound 32) | Multiple mouse models | Not specified | Better anti-MASH effects compared to another inhibitor (BI-3231). | [10] |
| Antisense oligonucleotide (ASO) | CDAHFD | Not specified | Significant reduction in hepatic steatosis, but no effect on hepatic fibrosis. | [11] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of Hsd17B13 KO mice and inhibitor studies.
Induction of NASH in Mice
A common method to induce NASH and liver fibrosis in mice is through specialized diets.
-
High-Fat Diet (HFD): Mice are fed a diet with a high percentage of calories from fat (e.g., 60 kcal%) for an extended period (e.g., 12 weeks) to induce obesity and hepatic steatosis.
-
Western Diet (WD): This diet is high in fat and sucrose and is often used to more closely mimic a human diet that promotes NASH. Mice are typically fed a WD for 16 weeks or longer to induce steatosis, inflammation, and fibrosis.[3]
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD): This is a more aggressive model that rapidly induces steatohepatitis and fibrosis. Mice are often fed this diet for several weeks (e.g., 12-14 weeks).[4][5][7]
Administration of Pharmacological Inhibitors
The administration of small molecule inhibitors or other therapeutic agents requires careful consideration of the vehicle, dose, and route of administration.
-
Vehicle: Inhibitors are often dissolved in a vehicle such as a solution of polyethylene glycol (PEG), Tween 80, and water.
-
Dose and Administration: The specific dose and frequency of administration will depend on the pharmacokinetic and pharmacodynamic properties of the compound. For example, a prodrug form of an inhibitor might be administered daily by oral gavage.[8]
Assessment of Liver Injury and Fibrosis
A combination of biochemical, histological, and molecular analyses is used to assess the extent of liver injury.
-
Serum Analysis: Blood is collected to measure levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are markers of hepatocellular injury.
-
Histology: Liver tissue is fixed, sectioned, and stained to visualize pathology.
-
Hematoxylin and eosin (H&E) staining: Used to assess overall liver morphology, steatosis, inflammation, and hepatocyte ballooning.
-
Sirius Red staining: Used to specifically stain collagen fibers and quantify the extent of liver fibrosis.
-
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA expression of genes involved in inflammation (e.g., Il6, Tnfα), and fibrosis (e.g., Acta2, Timp1).[4][6]
-
Lipidomics: Mass spectrometry-based lipidomics can be used to analyze changes in the lipid composition of the liver.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key concepts related to Hsd17B13 research.
Caption: Putative signaling pathways involving HSD17B13 in the progression of liver disease.
Caption: Experimental workflow for comparing Hsd17B13 KO mice with pharmacological inhibitors.
Caption: Logical relationship between human genetics, preclinical models, and observed phenotypes.
Conclusion
The Hsd17B13 knockout mouse serves as a fundamental tool for understanding the lifelong absence of the HSD17B13 protein. However, the observed phenotype in these models does not always align with the protective effects seen in humans with loss-of-function variants, nor with the effects of pharmacological inhibition in adult mice. This suggests potential developmental compensation or species-specific differences in the role of HSD17B13.
For the purpose of evaluating the therapeutic potential of HSD17B13 inhibitors, studies in wild-type mice with diet-induced liver disease are indispensable. The Hsd17B13 knockout mouse, while not a perfect mimic of the human protective genotype, remains a valuable, albeit complex, control. It can provide insights into the on-target effects of an inhibitor and help to dissect the underlying biology of HSD17B13. Researchers should be mindful of the discrepancies between the knockout and inhibitor models and design their studies to include the appropriate controls to robustly validate their findings. The use of both models, in conjunction with a thorough understanding of their respective limitations, will be crucial for the successful clinical translation of HSD17B13-targeting therapies.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enanta.com [enanta.com]
- 9. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
Hsd17B13: A Comparative Guide to shRNA Knockdown and Small Molecule Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of targeting hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is critical for advancing therapeutic strategies for liver diseases such as nonalcoholic steatohepatitis (NASH). This guide provides an objective comparison of two primary methodologies for reducing Hsd17B13 function: short hairpin RNA (shRNA) knockdown and small molecule inhibition. We present a synthesis of experimental data, detailed protocols, and visual workflows to aid in the selection and application of these powerful research tools.
At a Glance: shRNA Knockdown vs. Small Molecule Inhibition
The choice between shRNA-mediated knockdown and small molecule inhibition for targeting Hsd17B13 depends on the specific experimental goals, model system, and desired duration of effect. While both approaches have demonstrated efficacy in reducing Hsd17B13 activity and mitigating disease phenotypes in preclinical models, they operate through distinct mechanisms and present different technical considerations.
| Parameter | shRNA Knockdown | Small Molecule Inhibition |
| Mechanism of Action | Post-transcriptional gene silencing via RNA interference, leading to mRNA degradation and reduced protein expression. | Direct binding to the Hsd17B13 protein, typically at the active site or an allosteric site, to block its enzymatic activity. |
| Specificity | Can be highly specific to the target mRNA sequence. Off-target effects are possible and require careful design and validation. | Specificity depends on the chemical structure of the inhibitor. Off-target inhibition of other proteins, especially related HSD17B family members, is a key consideration. |
| Duration of Effect | Can achieve long-term, stable knockdown, particularly with viral delivery methods like AAV. | Typically transient, with the duration of action dependent on the pharmacokinetic properties of the compound (e.g., half-life, metabolism). |
| Delivery | Often requires viral vectors (e.g., AAV) for in vivo delivery, which can present challenges related to immunogenicity and biodistribution. Non-viral methods are also available. | Can be administered systemically (e.g., oral, intravenous) and can be designed for good bioavailability and tissue penetration. |
| Key In Vitro Metric | Knockdown efficiency (% reduction in mRNA or protein). | IC50/Ki (concentration for 50% inhibition/inhibition constant). |
| Key In Vivo Metric | Reduction in target protein levels in the liver. | Pharmacokinetic profile (Cmax, AUC) and pharmacodynamic markers of target engagement. |
| Examples | AAV-delivered shRNA targeting Hsd17B13.[1][2] | BI-3231, INI-822.[3][4][5] |
Delving Deeper: Experimental Methodologies
Reproducibility and accurate interpretation of experimental results hinge on well-defined protocols. Below are detailed methodologies for key experiments involving Hsd17B13 shRNA knockdown and small molecule inhibition.
Hsd17B13 shRNA Knockdown in Mice via AAV Delivery
This protocol outlines the key steps for achieving liver-specific knockdown of Hsd17B13 in a mouse model of diet-induced liver disease.
1. shRNA Design and AAV Vector Production:
-
Design shRNA sequences targeting a conserved region of the mouse Hsd17b13 mRNA. Include a scrambled shRNA sequence as a negative control.
-
Clone the shRNA sequences into an adeno-associated virus (AAV) expression vector, typically under the control of a liver-specific promoter (e.g., thyroxine-binding globulin, TBG). AAV8 and AAV9 serotypes are commonly used for efficient hepatocyte transduction.
-
Produce high-titer AAV particles through transfection of producer cell lines (e.g., HEK293T) with the AAV vector plasmid and helper plasmids.
-
Purify and titrate the AAV vectors to determine the genomic copies per milliliter (gc/mL).
2. Animal Model and AAV Administration:
-
Induce liver steatosis in mice (e.g., C57BL/6J) by feeding a high-fat diet (HFD) for a specified period (e.g., 12-16 weeks).
-
Administer the AAV-shHsd17b13 or AAV-shScramble control vectors to the mice. A single intravenous injection (e.g., via the tail vein) is a common route of administration. The dose will depend on the vector titer and desired level of knockdown.
3. Evaluation of Knockdown and Phenotypic Analysis:
-
Harvest liver tissue at a predetermined time point post-injection (e.g., 4-8 weeks) to allow for maximal shRNA expression and target knockdown.
-
Validate Knockdown:
-
Quantitative RT-PCR (qRT-PCR): Isolate total RNA from liver tissue and perform qRT-PCR to quantify Hsd17b13 mRNA levels relative to a housekeeping gene.
-
Western Blot: Prepare protein lysates from liver tissue and perform Western blotting using an antibody specific to Hsd17B13 to assess protein levels.
-
-
Phenotypic Assessment:
-
Histology: Perform H&E and Oil Red O staining on liver sections to evaluate steatosis, inflammation, and ballooning.
-
Serum Analysis: Measure serum levels of liver injury markers (e.g., ALT, AST) and metabolic parameters.
-
Gene Expression Analysis: Analyze the expression of genes involved in lipid metabolism and inflammation in the liver.
-
In Vitro Hsd17B13 Enzyme Inhibition Assay
This protocol describes a typical biochemical assay to determine the potency of a small molecule inhibitor against purified Hsd17B13 enzyme.
1. Reagents and Materials:
-
Purified recombinant human Hsd17B13 protein.
-
Substrate: Estradiol or another known Hsd17B13 substrate.
-
Cofactor: NAD+.
-
Assay Buffer: e.g., 100 mM Tris-HCl pH 7.5, 0.5 mM EDTA, 1 mM DTT.
-
Test compounds (small molecule inhibitors) dissolved in DMSO.
-
Detection system to measure the product (e.g., estrone) or the consumption of the cofactor (NADH). This can be a fluorescence-based or mass spectrometry-based readout.
2. Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and purified Hsd17B13 enzyme in a microplate.
-
Add the test compounds at various concentrations (typically a serial dilution) to the wells. Include a DMSO-only control (no inhibitor) and a control with no enzyme (background).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate (estradiol).
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stop solution or by placing on ice).
-
Measure the amount of product formed or cofactor consumed using the chosen detection method.
3. Data Analysis:
-
Subtract the background signal (no enzyme) from all readings.
-
Normalize the data to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Visualizing the Mechanisms and Workflows
To further clarify the distinct approaches of shRNA knockdown and small molecule inhibition, the following diagrams illustrate their mechanisms of action and the typical experimental workflows.
Caption: Mechanism of shRNA-mediated knockdown of Hsd17B13.
Caption: Mechanism of Hsd17B13 small molecule inhibition.
Caption: Comparison of experimental workflows.
Conclusion
Both shRNA knockdown and small molecule inhibition are invaluable for investigating the function of Hsd17B13 and its role in liver disease. shRNA offers a powerful approach for achieving sustained, specific gene silencing in vivo, making it well-suited for long-term efficacy studies. Small molecule inhibitors, on the other hand, provide a more drug-like modality with the potential for oral administration and tunable dosing, which is advantageous for preclinical and clinical development. The selection of either approach will be guided by the specific research question, with the data and protocols provided herein serving as a foundational resource for the design and execution of rigorous and informative experiments.
References
- 1. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inipharm.com [inipharm.com]
- 5. firstwordpharma.com [firstwordpharma.com]
BI-0955: A Validated Negative Control for Hsd17B13 Inhibition Studies
For researchers in hepatology, metabolic diseases, and drug discovery, the use of well-characterized tool compounds is paramount for elucidating the biological functions of novel targets such as 17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13). This guide provides a comprehensive comparison of BI-0955, an inactive control compound, with its potent and selective inhibitor counterpart, BI-3231, to support robust experimental design in Hsd17B13 inhibition studies.
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] Genetic studies have linked loss-of-function variants of Hsd17B13 to a reduced risk of chronic liver diseases, including nonalcoholic steatohepatitis (NASH), making it a promising therapeutic target.[1] To facilitate the investigation of Hsd17B13's role in health and disease, Boehringer Ingelheim has developed BI-3231, a potent and selective chemical probe, and its corresponding negative control, BI-0955.[1]
Performance Comparison: BI-0955 vs. BI-3231
BI-0955 is structurally highly similar to BI-3231 but has been chemically modified to abrogate its inhibitory activity against Hsd17B13. This makes it an ideal negative control to distinguish on-target effects of BI-3231 from potential off-target or compound-specific effects.
| Compound | Target | Potency (IC50) - Human Hsd17B13 | Potency (IC50) - Mouse Hsd17B13 | Cellular Activity (Human Hsd17B13) |
| BI-3231 | Hsd17B13 | ~1 nM[1] | ~13 nM[1] | ~11 nM[1] |
| BI-0955 | Negative Control | No significant inhibition observed[1] | Not reported, expected to be inactive | No significant inhibition observed[1] |
Experimental Data Summary: Biochemical and cellular assays demonstrate the stark contrast in activity between BI-3231 and BI-0955. In a biochemical assay using recombinant human Hsd17B13, BI-3231 exhibits potent inhibition with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Conversely, BI-0955 shows no significant inhibitory activity at concentrations where BI-3231 completely inhibits the enzyme, as evidenced by dose-response curves.[1] This lack of activity for BI-0955 is mirrored in cell-based assays measuring Hsd17B13 activity in human cells.[1]
The Importance of a Negative Control in Hsd17B13 Research
The use of a validated negative control like BI-0955 is critical for rigorous scientific inquiry. It allows researchers to:
-
Confirm On-Target Effects: By comparing the effects of BI-3231 to those of BI-0955, researchers can be more confident that the observed biological outcomes are a direct result of Hsd17B13 inhibition.
-
Identify Off-Target Liabilities: If both BI-3231 and BI-0955 produce a similar biological effect, it is likely due to an off-target interaction or a general property of the chemical scaffold.
-
Control for Vehicle and Compound-Specific Effects: BI-0955 helps to control for any non-specific effects that may arise from the introduction of a small molecule into a biological system.
Experimental Methodologies
To ensure the reproducibility and accuracy of Hsd17B13 inhibition studies, detailed experimental protocols are essential. Below are summaries of key assays used to characterize BI-3231 and BI-0955.
Hsd17B13 Enzymatic Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Hsd17B13.
Principle: The assay measures the production of NADH, a product of the Hsd17B13-catalyzed oxidation of a substrate (e.g., estradiol or retinol). The amount of NADH produced is detected using a bioluminescent reporter system (e.g., NAD-Glo™ Assay).
Protocol Outline:
-
Reagents:
-
Purified recombinant human or mouse Hsd17B13 protein.
-
Substrate: Estradiol or all-trans-retinol.
-
Cofactor: NAD+.
-
Assay Buffer (e.g., Tris-based buffer at physiological pH).
-
Test compounds (BI-3231, BI-0955) serially diluted in DMSO.
-
NADH detection reagent (e.g., Promega NAD-Glo™ Assay kit).
-
-
Procedure:
-
Add test compounds to a 384-well plate.
-
Add a solution containing Hsd17B13 enzyme and NAD+ to initiate the reaction.
-
Add the substrate to start the enzymatic reaction.
-
Incubate at room temperature.
-
Add the NADH detection reagent, which contains a reductase, a proluciferin substrate, and a luciferase. The reductase converts the proluciferin to luciferin in the presence of NADH. The luciferase then catalyzes the production of light from luciferin.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hsd17B13 Cellular Assay
This assay measures the inhibition of Hsd17B13 activity within a cellular context.
Principle: Similar to the biochemical assay, this assay typically relies on the measurement of Hsd17B13 activity in cells that either endogenously express or are engineered to overexpress the enzyme.
Protocol Outline:
-
Cell Culture:
-
Use a suitable human cell line, such as HEK293 or HepG2, that has been engineered to stably or transiently overexpress Hsd17B13.
-
-
Procedure:
-
Seed the cells in a multi-well plate.
-
Treat the cells with serially diluted test compounds (BI-3231, BI-0955).
-
Add a cell-permeable substrate for Hsd17B13.
-
Incubate for a defined period.
-
Lyse the cells and measure the product of the enzymatic reaction, or a downstream signaling event. Alternatively, measure the remaining substrate.
-
-
Data Analysis:
-
Determine the cellular IC50 values by plotting the inhibition of Hsd17B13 activity against the compound concentration.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the role of Hsd17B13, the following diagrams have been generated using Graphviz.
Caption: Workflow for the Hsd17B13 enzymatic inhibition assay.
Caption: Simplified Hsd17B13 activity and points of intervention.
Conclusion
For researchers investigating the role of Hsd17B13 in liver disease and other metabolic disorders, BI-0955 serves as an indispensable tool. Its validated lack of inhibitory activity, in stark contrast to the potent inhibitor BI-3231, allows for the clear delineation of on-target effects. The use of this well-characterized active/inactive pair, in conjunction with robust and reproducible experimental protocols, will undoubtedly accelerate our understanding of Hsd17B13 biology and its potential as a therapeutic target.
References
Reproducibility of Hsd17B13-IN-18 effects across different labs
A Note on Hsd17B13-IN-18: Initial searches for a compound specifically named "this compound" did not yield any specific information in the public domain. Therefore, this guide will focus on the broader topic of the reproducibility of inhibiting the enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for liver diseases. We will leverage data from human genetic studies and preclinical research on available inhibitors, with a particular focus on the well-characterized chemical probe, BI-3231, which is openly available to the scientific community to facilitate reproducible research.
Introduction to HSD17B13 and its Inhibition
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] Genome-wide association studies (GWAS) have consistently and reproducibly demonstrated a strong link between loss-of-function genetic variants in the HSD17B13 gene and a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and cirrhosis across diverse ethnic populations.[2][3] These robust human genetic findings have spurred significant interest in HSD17B13 as a therapeutic target, with the hypothesis that inhibiting its enzymatic activity could replicate the protective effects observed in individuals with the genetic variants.
This guide provides a comparative overview of the reported effects of HSD17B13 inhibition, drawing from both human genetic data and preclinical studies using various inhibitory modalities. We will also present detailed experimental protocols and introduce well-characterized tool compounds to aid researchers in designing studies that generate reproducible and comparable data.
Reproducibility of HSD17B13 Genetic Associations
The protective association of HSD17B13 loss-of-function variants with chronic liver diseases is one of the most reproducible findings in liver disease genetics. The most studied variant, rs72613567, has been linked to lower levels of liver enzymes and a reduced risk of NASH and fibrosis in multiple large-scale studies.
Table 1: Reproducibility of HSD17B13 Genetic Associations with Liver Disease
| Genetic Variant | Population | Key Finding | Reference |
| rs72613567 | European and Hispanic descendants | Associated with a lower risk of cirrhosis and hepatocellular carcinoma. | [4] |
| rs72613567 | Multi-ethnic Asian cohort | Inversely associated with NAFLD and NASH, and a lower incidence of adverse liver outcomes. | [4] |
| rs72613567 | Danish general population | Each minor allele decreased the risk of cirrhosis and cirrhosis-associated mortality.[2] | [2] |
| rs6834314 | Japanese patients with biopsy-proven NAFLD | Attenuated the effect of PNPLA3 I148M on advanced hepatic fibrosis.[2] | [2] |
This high level of reproducibility in human genetic studies provides a strong foundation for the therapeutic hypothesis of HSD17B13 inhibition.
Preclinical Evidence for HSD17B13 Inhibition
Preclinical studies investigating the effects of HSD17B13 inhibition have utilized various approaches, including knockout mouse models, antisense oligonucleotides (ASOs), and small molecule inhibitors. While generally supportive of a role for HSD17B13 in liver pathology, some inconsistencies have been noted, highlighting the importance of standardized experimental protocols and well-characterized tools.
Inconsistent Findings in Knockout Models
Studies using HSD17B13 knockout mice have produced some conflicting results, which may be attributable to differences in genetic background, diet, and duration of the study.[5] This underscores the need for carefully controlled experiments and the use of multiple preclinical models to validate findings.
Emerging Role of Small Molecule Inhibitors
The development of potent and selective small molecule inhibitors is crucial for dissecting the function of HSD17B13 and for therapeutic development. BI-3231 is a publicly available, well-characterized chemical probe for HSD17B13.[1][6][7][8][9]
Table 2: In Vitro Characterization of HSD17B13 Inhibitor BI-3231
| Parameter | Human HSD17B13 | Mouse HSD17B13 | Selectivity vs. HSD17B11 | Reference |
| IC50 | 1 nM | 13 nM | >1000-fold | [10] |
| Binding Confirmation | Thermal Shift Assay (NAD+ dependent) | - | - | [1][4] |
| Mode of Inhibition | Uncompetitive with respect to NAD+ | - | - | [1] |
Table 3: Preclinical Effects of HSD17B13 Inhibition
| Model System | Inhibition Method | Observed Effects | Reference |
| Human and mouse hepatocytes | BI-3231 | Reduced triglyceride accumulation, improved cell proliferation and differentiation, increased mitochondrial respiratory function in a model of lipotoxicity.[11] | [11] |
| Mouse model of NASH | Compound 32 (another HSD17B13 inhibitor) | Showed better anti-MASH effects compared to BI-3231, regulated hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[12] | [12] |
| Fibrotic mouse model | Hsd17b13 ASO | Effectively inhibited Hsd17b13 gene expression, modulated hepatic steatosis but did not decrease hepatic fibrosis.[5] | [5] |
Experimental Protocols
To ensure the reproducibility of experimental findings, it is critical to follow detailed and standardized protocols. Below are generalized methodologies for key experiments cited in the literature.
HSD17B13 Enzymatic Assay
This assay is used to determine the potency of inhibitors against purified HSD17B13 enzyme.
-
Reagents: Purified recombinant human or mouse HSD17B13, substrate (e.g., estradiol or leukotriene B4), cofactor (NAD+), test compound (e.g., BI-3231), and assay buffer.[6]
-
Procedure:
-
Dilute the test compound to the desired concentrations.
-
In a microtiter plate, add the purified enzyme.
-
Add the test compound and incubate.
-
Initiate the enzymatic reaction by adding the substrate and NAD+.
-
Incubate for a defined period at a controlled temperature.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., LC-MS).
-
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of an inhibitor to its target protein in a cellular context.
-
Cell Culture: Culture cells expressing HSD17B13 (e.g., HepG2 cells).
-
Treatment: Treat the cells with the test compound or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble HSD17B13 at each temperature by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[1][4]
In Vivo Studies in Mouse Models of NASH
These studies are essential to evaluate the therapeutic potential of HSD17B13 inhibitors.
-
Animal Model: Use a relevant mouse model of NASH, such as mice fed a high-fat diet or a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD).
-
Dosing: Administer the test compound or vehicle control to the animals for a specified duration.
-
Monitoring: Monitor body weight, food intake, and relevant biomarkers in the blood (e.g., ALT, AST).
-
Endpoint Analysis: At the end of the study, collect liver tissue for histological analysis (H&E, Sirius Red staining), gene expression analysis (qRT-PCR), and measurement of liver triglycerides and other lipids.
-
Data Analysis: Compare the outcomes between the treated and control groups to assess the efficacy of the inhibitor.
Mandatory Visualizations
HSD17B13 Signaling Pathway and Inhibition
Caption: Proposed mechanism of HSD17B13 action and its inhibition.
General Experimental Workflow for HSD17B13 Inhibitor Evaluation
References
- 1. opnme.com [opnme.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Head-to-Head Comparison of HSD17B13 Tool Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Hsd17B13-IN-18 and other key tool compounds for inhibiting the enzymatic activity of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases.
This guide summarizes the available quantitative data on the potency, selectivity, and pharmacokinetic properties of this compound, BI-3231, and EP-036332. Detailed experimental protocols for key assays are provided to enable reproducibility and aid in the design of future experiments. Visualizations of the HSD17B13 signaling pathway and a general experimental workflow are also included to provide a comprehensive overview.
At a Glance: Comparative Performance of HSD17B13 Inhibitors
The following table summarizes the key performance metrics of the compared tool compounds based on publicly available data. Direct comparison is facilitated by presenting inhibitory concentrations (IC50 and Ki) and selectivity against the closest homolog, HSD17B11.
| Compound | Target | IC50 | Ki | Selectivity vs. HSD17B11 (IC50-fold) | Cellular Activity (Human) |
| This compound | Human HSD17B13 | < 0.1 µM (Estradiol)[1] | Not Available | Not Available | Not Available |
| < 1 µM (Leukotriene B4)[1] | |||||
| BI-3231 | Human HSD17B13 | 1 nM[2] | 0.8 nM[3] | >10,000-fold[3] | IC50 = 26 nM[3] |
| Mouse HSD17B13 | 13 nM[2] | 3.1 nM[3] | >1,000-fold[3] | Not Available | |
| EP-036332 | Human HSD17B13 | 14 nM (Leukotriene B4) | Not Available | >7,000-fold | IC50 = 1.1 nM (Estradiol) |
| Mouse HSD17B13 | 2.5 nM (Leukotriene B4) | Not Available | Not Available | IC50 = 0.5 nM (Estradiol) |
In-Depth Compound Profiles
This compound
This compound is a potent inhibitor of HSD17B13, with reported IC50 values in the sub-micromolar range against both estradiol and leukotriene B4 as substrates[1]. However, detailed public information regarding its selectivity against other HSD17B family members and its cellular activity is limited. Further characterization of this compound is necessary to fully understand its utility as a specific tool for studying HSD17B13.
BI-3231: A Well-Characterized Chemical Probe
BI-3231 is a highly potent and selective HSD17B13 inhibitor that has been extensively characterized and is available as a chemical probe for open science[3][4]. It demonstrates single-digit nanomolar potency against human HSD17B13 and exhibits excellent selectivity (>10,000-fold) over the closely related HSD17B11[3]. This high degree of selectivity is crucial for attributing pharmacological effects specifically to the inhibition of HSD17B13. BI-3231 also shows good translation from biochemical to cellular assays, with a cellular IC50 of 26 nM in a human HSD17B13-overexpressing cell line[3].
Pharmacokinetic studies in mice revealed that BI-3231 has rapid plasma clearance and low oral bioavailability[3][5]. However, it shows extensive distribution to the liver, the primary site of HSD17B13 expression[3][5].
EP-036332: A Potent Inhibitor with In Vivo Potential
EP-036332 is another potent and selective inhibitor of HSD17B13. It displays nanomolar IC50 values against both human and mouse HSD17B13 in biochemical assays[6]. Notably, it demonstrates high selectivity (>7,000-fold) over HSD17B1, another member of the HSD17B family. In cellular assays, EP-036332 shows potent inhibition of HSD17B13 activity with sub-nanomolar IC50 values. A prodrug of EP-036332 has been evaluated in mouse models of liver injury, demonstrating hepatoprotective effects[6].
HSD17B13 Signaling and Experimental Workflow
To provide a better understanding of the biological context and the experimental approaches used to characterize these inhibitors, the following diagrams illustrate the HSD17B13 signaling pathway and a typical experimental workflow.
Experimental Protocols
The following protocols are based on the methods described for the characterization of BI-3231 and are provided as a reference for researchers.
HSD17B13 Enzymatic Inhibition Assay (RapidFire MS)
This assay determines the in vitro potency of compounds by measuring the inhibition of HSD17B13-catalyzed conversion of a substrate.
Materials:
-
Recombinant human or mouse HSD17B13 enzyme
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.5 mM EDTA, 0.1% (v/v) TCEP
-
Substrate: Estradiol or Leukotriene B4 (e.g., 1 µM final concentration)
-
Cofactor: NAD+ (e.g., 1 mM final concentration)
-
Test compounds serially diluted in DMSO
-
384-well polypropylene plates
Procedure:
-
Add 2 µL of serially diluted test compound in DMSO to the wells of a 384-well plate.
-
Prepare an enzyme-cofactor mix by diluting the HSD17B13 enzyme and NAD+ in assay buffer. Add 10 µL of this mix to each well.
-
Incubate the plate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution (pre-warmed to 37°C) to each well.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a quench solution (e.g., acetonitrile containing an internal standard).
-
Analyze the formation of the product by RapidFire mass spectrometry.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistical equation.
Cellular HSD17B13 Inhibition Assay
This assay measures the ability of a compound to inhibit HSD17B13 activity within a cellular context.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Substrate: Estradiol
-
Test compounds serially diluted in DMSO
-
384-well cell culture plates
-
Reagents for cell viability assay (e.g., CellTiter-Glo)
Procedure:
-
Seed the HSD17B13-overexpressing HEK293 cells into 384-well plates and allow them to adhere overnight.
-
The next day, remove the culture medium and add fresh medium containing the serially diluted test compounds.
-
Pre-incubate the cells with the compounds for a defined period (e.g., 1 hour) at 37°C.
-
Add the substrate (estradiol) to the wells to a final concentration that is appropriate for the assay.
-
Incubate for a further period (e.g., 4 hours) at 37°C.
-
Collect the cell supernatant and analyze the formation of the product (estrone) by LC-MS/MS.
-
In parallel, assess the cell viability of the remaining cells using a standard cell viability assay to exclude cytotoxic effects.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion
This guide provides a comparative overview of this compound and other tool compounds for HSD17B13 research. BI-3231 stands out as a well-characterized chemical probe with high potency and excellent selectivity, making it a valuable tool for elucidating the biological functions of HSD17B13[3][4]. EP-036332 also presents a promising profile with demonstrated in vivo potential[6]. While this compound shows potent inhibition, the lack of publicly available selectivity and cellular data warrants further investigation to fully establish its utility as a specific HSD17B13 inhibitor. Researchers are encouraged to consider the available data and the specific requirements of their experimental setup when selecting an appropriate tool compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opnme.com [opnme.com]
- 6. enanta.com [enanta.com]
On-Target Activity of Hsd17B13-IN-18: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hsd17B13-IN-18 and other notable inhibitors of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases. This document summarizes key quantitative data, details experimental protocols for confirming on-target activity, and visualizes relevant biological pathways and workflows.
Comparative Analysis of Hsd17B13 Inhibitors
The landscape of Hsd17B13 inhibitors is rapidly evolving, with several small molecules demonstrating potent and selective activity. This section compares this compound with two other significant inhibitors: BI-3231 and INI-822.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the available in vitro potency data for this compound, BI-3231, and INI-822. It is important to note that a direct head-to-head comparison in the same experimental setting has not been published. The data presented here are compiled from different sources and should be interpreted with caution.
| Inhibitor | Target | IC50 / Ki | Substrate(s) | Source |
| This compound | Hsd17B13 | IC50 < 0.1 µM | Estradiol | --INVALID-LINK-- |
| IC50 < 1 µM | Leukotriene B3 | --INVALID-LINK-- | ||
| BI-3231 | Human Hsd17B13 | IC50 = 1 nM, Ki = 0.7 nM | Estradiol | --INVALID-LINK--, --INVALID-LINK-- |
| Mouse Hsd17B13 | IC50 = 13 nM | Estradiol | --INVALID-LINK-- | |
| INI-822 | Hsd17B13 | Low nM potency (qualitative) | Not specified | --INVALID-LINK-- |
Inhibitor Profiles:
-
This compound: A potent inhibitor of Hsd17B13 with IC50 values in the sub-micromolar range against different substrates.[1]
-
BI-3231: A highly potent and selective chemical probe for Hsd17B13, with low nanomolar IC50 and Ki values.[2] It has been extensively characterized in vitro and in vivo.[3]
-
INI-822: A clinical-stage small molecule inhibitor of Hsd17B13. While a specific IC50 value is not publicly available, it is described as having low nanomolar potency and is currently in Phase 1 clinical trials for NASH.[4] Preclinical data shows it reduces markers of liver damage.[5][6]
Experimental Protocols for Confirming On-Target Activity
This section provides detailed protocols for key experiments to validate the on-target activity of Hsd17B13 inhibitors in a cellular context.
Hsd17B13 Enzymatic Activity Assay (Retinol Dehydrogenase Activity)
This assay measures the ability of an inhibitor to block the conversion of retinol to retinaldehyde by Hsd17B13.
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 24-well plate at a density of 2 x 10^5 cells/well.
-
Transfect the cells with a plasmid expressing human Hsd17B13 using a suitable transfection reagent. Include control wells with an empty vector.
-
Incubate for 24 hours to allow for protein expression.
-
-
Inhibitor and Substrate Treatment:
-
Pre-incubate the transfected cells with varying concentrations of the Hsd17B13 inhibitor (e.g., this compound) or vehicle (DMSO) for 1 hour.
-
Add all-trans-retinol (substrate) to a final concentration of 5 µM.
-
Incubate for 8 hours at 37°C.
-
-
Retinoid Extraction and Quantification:
-
Harvest the cells and media.
-
Extract retinoids using a two-phase extraction with ethanol and hexane.
-
Analyze the hexane phase by high-performance liquid chromatography (HPLC) to quantify the levels of retinaldehyde and retinoic acid.
-
-
Data Analysis:
-
Calculate the percentage of retinol conversion to retinaldehyde.
-
Plot the inhibitor concentration against the percentage of inhibition to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment:
-
Culture liver-derived cells (e.g., HepG2) to 80-90% confluency.
-
Treat the cells with the Hsd17B13 inhibitor or vehicle (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing non-aggregated protein) from the insoluble fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blot using a primary antibody specific for Hsd17B13.
-
Quantify the band intensities to determine the amount of soluble Hsd17B13 at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble Hsd17B13 against the temperature for both the inhibitor-treated and vehicle-treated samples.
-
The shift in the melting curve indicates target engagement.
-
Western Blotting for Hsd17B13 and Downstream Effectors
Western blotting can be used to assess the total protein levels of Hsd17B13 and to investigate the impact of its inhibition on downstream signaling pathways.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the Hsd17B13 inhibitor for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against Hsd17B13 or a downstream target (e.g., phosphorylated STAT3) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the Hsd17B13 signaling pathway and the workflow for confirming on-target activity.
Caption: Hsd17B13 Signaling Pathway in Hepatocytes.
Caption: Experimental Workflow for On-Target Activity Confirmation.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 4. inipharm.com [inipharm.com]
- 5. Discovery of First-in-Class FXR and HSD17B13 Dual Modulator for the Treatment of Metabolic Dysfunction-Associated Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vivo Target Engagement of Hsd17B13-IN-18: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo target engagement of Hsd17B13-IN-18, a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13). The document is intended to assist researchers in evaluating the preclinical efficacy and mechanism of action of this compound against other therapeutic alternatives for liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Introduction to Hsd17B13 as a Therapeutic Target
17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including alcoholic and non-alcoholic fatty liver disease, and progressing to more severe conditions like fibrosis and cirrhosis.[3][4] This protective effect has positioned Hsd17B13 as a promising therapeutic target for the treatment of liver ailments. The enzyme is believed to play a role in lipid and steroid metabolism within hepatocytes.[1] Inhibition of Hsd17B13 is therefore being explored as a therapeutic strategy to mitigate liver damage.
Comparative Analysis of Hsd17B13 Inhibitors
This compound is a potent small molecule inhibitor of Hsd17B13.[5] Its performance in preclinical models can be compared with other investigational agents targeting Hsd17B13, including other small molecules and RNA interference (RNAi) therapeutics.
| Therapeutic Agent | Type | Mechanism of Action | Potency (IC50) | Development Stage (as of late 2023) | Key In Vivo Findings |
| This compound | Small Molecule Inhibitor | Reversible inhibition of Hsd17B13 enzymatic activity. | < 0.1 µM (estradiol as substrate), < 1 µM (Leukotriene B3 as substrate)[5] | Preclinical | Data on specific in vivo target engagement and efficacy is emerging. |
| BI-3231 | Small Molecule Inhibitor | Potent and selective inhibitor of human and mouse Hsd17B13. | 1 nM | Preclinical[6] | Demonstrates hepatic tissue accumulation.[7] Pharmacokinetic challenges noted, such as high clearance.[6] |
| INI-822 | Small Molecule Inhibitor | Oral small molecule inhibitor of Hsd17B13. | Not publicly disclosed | Phase I Clinical Trial[6] | First-in-class oral inhibitor to enter clinical development for fibrotic liver diseases.[6] |
| ALN-HSD | RNAi Therapeutic (siRNA) | Silences the HSD17B13 gene, reducing protein expression. | Not applicable | Phase I Clinical Trial[6] | Showed reduction in liver HSD17B13 mRNA levels and improvements in liver enzyme markers.[6] |
| ARO-HSD | RNAi Therapeutic | Targets and degrades HSD17B13 mRNA. | Not applicable | Phase I Clinical Trial[8] | Demonstrated significant downregulation of liver HSD17B13 mRNA and protein, with corresponding reductions in serum ALT and AST.[8] |
Experimental Protocols for In Vivo Target Engagement
Validating the in vivo target engagement of Hsd17B13 inhibitors is crucial for their preclinical development. Below are generalized methodologies based on common practices in the field.
Animal Models
-
Diet-Induced NAFLD/NASH Models: C57BL/6J mice fed a high-fat diet (HFD), a Western diet, or a diet deficient in methionine and choline are commonly used to induce steatosis, inflammation, and fibrosis, mimicking human NAFLD/NASH progression.
-
Genetic Models: Mice with genetic predispositions to liver disease can also be employed.
Dosing and Administration
-
Route of Administration: this compound and other small molecules are typically administered orally (p.o.) or via intraperitoneal (i.p.) injection.
-
Dosing Regimen: The dose and frequency are determined by pharmacokinetic studies to ensure adequate exposure in the liver.
Target Engagement Biomarkers
-
Direct Measurement of Hsd17B13 Activity: Liver tissue homogenates are used to measure the enzymatic activity of Hsd17B13 ex vivo using specific substrates like estradiol or leukotriene B4.[7] A reduction in activity in the treated group compared to the vehicle control indicates target engagement.
-
Quantification of Hsd17B13 Protein Levels: Western blotting or ELISA can be used to measure the total amount of Hsd17B13 protein in liver lysates. This is particularly relevant for RNAi therapeutics.[8]
-
Pharmacodynamic (PD) Markers: Changes in the levels of downstream metabolites or signaling molecules affected by Hsd17B13 inhibition can serve as PD markers. For instance, alterations in hepatic retinol or retinyl ester levels may be assessed.[3]
Efficacy Endpoints
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning. Sirius Red or Trichrome staining is used to quantify fibrosis. The NAFLD Activity Score (NAS) is often used for semi-quantitative evaluation.
-
Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver injury.[9]
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is performed on liver tissue to measure the mRNA levels of genes involved in fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf-α, Il-6), and lipid metabolism.[10]
Visualizing Pathways and Workflows
Hsd17B13 Signaling Pathway
References
- 1. gettested.co.in [gettested.co.in]
- 2. mdpi.com [mdpi.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biobanking.com [biobanking.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Evaluating the Specificity of Hsd17B13 Inhibitor BI-3231: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides a detailed evaluation of the selectivity of BI-3231, a potent and well-characterized inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13), a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other liver diseases.
This objective comparison utilizes publicly available data from a standardized safety screening panel to assess the off-target profile of BI-3231. Detailed experimental protocols for such screens are also provided to ensure a comprehensive understanding of the data's context.
BI-3231: Potency and Selectivity Overview
BI-3231 is a potent inhibitor of human Hsd17B13 with a reported IC50 of 1 nM and a Ki of 0.7 nM.[1] A critical aspect of its utility as a chemical probe is its selectivity against other proteins, particularly closely related enzymes. BI-3231 has demonstrated excellent selectivity against its closest homolog, Hsd17B11. To further investigate its broader off-target profile, the inhibitor was screened against the Eurofins SafetyScreen44™ panel, a collection of 44 molecular targets known to be associated with adverse drug reactions.[1][2]
Comparative Selectivity Data
The following table summarizes the activity of BI-3231 against the targets in the SafetyScreen44™ panel. The data is presented as the percentage of control (%CTRL) at a screening concentration of 10 µM. A lower %CTRL value indicates greater inhibition. For comparison, data for BI-0955, a structurally related but inactive analog of BI-3231, is also included where available.
| Target Family | Target | BI-3231 (% Inhibition @ 10µM) | BI-0955 (% Inhibition @ 10µM) |
| Kinase | Lck | -2 | -1 |
| Enzyme | COX-1 | 18 | 10 |
| COX-2 | 52 | 57 | |
| MAO-A | 1 | 3 | |
| PDE3A | -1 | -16 | |
| PDE4D2 | 3 | -1 | |
| Acetylcholinesterase | 10 | 11 | |
| GPCR | Adenosine A2A | 11 | 2 |
| Adrenergic α1A | -1 | 1 | |
| Adrenergic α2A | 12 | 16 | |
| Adrenergic β1 | 1 | 1 | |
| Adrenergic β2 | 1 | 1 | |
| Cannabinoid CB1 | 12 | 15 | |
| Cannabinoid CB2 | 1 | 1 | |
| Cholecystokinin CCK1 | 1 | 1 | |
| Dopamine D1 | 1 | 1 | |
| Dopamine D2S | 1 | 1 | |
| Endothelin ET-A | 1 | 1 | |
| Histamine H1 | 1 | 1 | |
| Histamine H2 | 1 | 1 | |
| Muscarinic M1 | 1 | 1 | |
| Muscarinic M2 | 1 | 1 | |
| Muscarinic M3 | 1 | 1 | |
| Opioid δ2 (DOP) | 1 | 1 | |
| Opioid κ (KOP) | 1 | 1 | |
| Opioid μ (MOP) | 1 | 1 | |
| Serotonin 5-HT1A | 1 | 1 | |
| Serotonin 5-HT1B | 7 | 3 | |
| Serotonin 5-HT2A | 1 | 1 | |
| Serotonin 5-HT2B | 1 | 1 | |
| Vasopressin V1a | 1 | 1 | |
| Ion Channel | Ca2+ Channel (L-type) | 1 | 1 |
| hERG | 1 | 1 | |
| KCNQ2/3 (Kv channel) | 1 | 1 | |
| Na+ Channel (Site 2) | 1 | 1 | |
| GABA-A (Benzodiazepine site) | 1 | 1 | |
| NMDA Receptor | 1 | 1 | |
| Nicotinic α4β2 | 1 | 1 | |
| Serotonin 5-HT3 | 1 | 1 | |
| Transporter | Dopamine Transporter (DAT) | 1 | 1 |
| Norepinephrine Transporter (NET) | 1 | 1 | |
| Serotonin Transporter (SERT) | 1 | 1 | |
| Nuclear Receptor | Androgen Receptor | 1 | 1 |
| Glucocorticoid Receptor | 1 | 1 |
Data sourced from opnMe.com selectivity data for BI-3231.
As the data indicates, BI-3231 shows minimal interaction with the vast majority of targets in the SafetyScreen44™ panel at a concentration of 10 µM. The most significant off-target activity observed was against COX-2, with 52% inhibition. It is important to note that this level of inhibition is still significantly lower than its potent, nanomolar inhibition of Hsd17B13. The single kinase in this panel, Lck, was unaffected.
Experimental Protocols & Workflows
To ensure the reproducibility and accurate interpretation of selectivity data, understanding the underlying experimental methodology is crucial.
Kinase Panel Screening Workflow
The following diagram illustrates a typical workflow for a kinase panel screen, a common method for assessing the specificity of an inhibitor against a broad range of kinases.
Caption: A generalized workflow for conducting a kinase panel screen to determine inhibitor specificity.
Experimental Protocol: Broad Panel Liability Screen (e.g., SafetyScreen44™)
Objective: To identify potential off-target liabilities of a test compound by screening it against a panel of receptors, ion channels, transporters, and enzymes known to be associated with adverse drug events.
Materials:
-
Test compound (e.g., BI-3231) dissolved in a suitable solvent (e.g., DMSO).
-
A panel of membrane preparations or purified enzymes for each target.
-
Radioligands or substrates specific to each target assay.
-
Assay buffers and reagents.
-
Scintillation vials and fluid or other appropriate detection reagents.
-
Filtration apparatus or microplates.
-
Scintillation counter or plate reader.
Procedure:
-
Compound Preparation: A stock solution of the test compound is prepared and serially diluted to the desired screening concentration (typically 10 µM for a primary screen).
-
Assay Setup: For each target, the assay is performed in a suitable format (e.g., 96-well or 384-well plates).
-
Binding Assays (for receptors and ion channels):
-
Membrane preparations expressing the target of interest are incubated with a specific radioligand and the test compound.
-
The reaction is allowed to reach equilibrium.
-
The mixture is then filtered to separate the bound from the unbound radioligand.
-
The amount of radioactivity on the filter is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
-
Enzyme Assays:
-
The purified enzyme is incubated with its specific substrate and the test compound.
-
The reaction is allowed to proceed for a defined period.
-
The reaction is stopped, and the amount of product formed is quantified using an appropriate detection method (e.g., colorimetric, fluorescent, or radiometric).
-
-
Data Analysis:
-
The percentage of inhibition of binding or enzyme activity is calculated relative to a vehicle control (e.g., DMSO).
-
The formula used is typically: % Inhibition = 100 * (1 - (Sample Value - Non-specific Binding) / (Total Binding - Non-specific Binding)) for binding assays, or a similar formula for enzyme assays.
-
Hsd17B13 Signaling and Therapeutic Rationale
Hsd17B13 is a lipid droplet-associated protein primarily expressed in the liver. While its precise physiological role is still under investigation, genetic studies have strongly linked loss-of-function variants of Hsd17B13 to a reduced risk of progressing from simple steatosis to more severe forms of liver disease, including non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. This makes the inhibition of Hsd17B13 a compelling therapeutic strategy for these conditions. The simplified diagram below illustrates the cellular context of Hsd17B13.
Caption: The inhibitory action of BI-3231 on Hsd17B13, a protein associated with lipid droplets and the progression of liver disease.
Conclusion
The available data from the SafetyScreen44™ panel strongly supports the high specificity of BI-3231 for its intended target, Hsd17B13. With minimal off-target activity at a concentration significantly higher than its IC50 for Hsd17B13, BI-3231 stands as a valuable and reliable chemical probe for elucidating the biological functions of Hsd17B13 and for preclinical studies exploring its therapeutic potential in liver diseases. The minor off-target inhibition of COX-2 should be considered when designing and interpreting experiments, particularly at high concentrations of the inhibitor.
References
Safety Operating Guide
Proper Disposal of Hsd17B13-IN-18: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Hsd17B13-IN-18 are paramount for laboratory safety and environmental protection. This document provides essential guidance on the operational and disposal plans for this compound, a potent inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), an enzyme implicated in nonalcoholic fatty liver disease (NAFLD).
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general principles for the disposal of non-hazardous research chemicals should be strictly followed. It is imperative to obtain the compound-specific SDS from the supplier before handling and use. The following procedures are based on general laboratory safety protocols for similar small molecule inhibitors.
Immediate Safety and Disposal Plan
The disposal of this compound and its related waste should be conducted in accordance with all applicable federal, state, and local regulations. The primary route of disposal for this and other non-hazardous solid chemical waste is through a licensed chemical waste disposal service.
Key Disposal Steps:
-
Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE), and labware, must be segregated from general laboratory waste.
-
Containerization: Solid waste should be collected in a clearly labeled, sealed, and durable container. Liquid waste, such as solutions of the compound in solvents like DMSO, should be collected in a separate, compatible, and leak-proof container. When reusing empty bottles, the original label should be completely defaced.[1]
-
Labeling: The waste container must be labeled with "Hazardous Waste" (or as required by institutional policy), the full chemical name "this compound," and the approximate quantity.
-
Storage: Store the waste container in a designated, secure area, away from incompatible materials, until it is collected by the institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
-
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[2] After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
Quantitative Data Summary:
| Parameter | Value/Information | Source/Note |
| Chemical Name | This compound | - |
| Appearance | Solid (assumed) | Based on typical small molecule inhibitors |
| Solubility | Soluble in DMSO | Common solvent for in vitro assays |
| Disposal Method | Incineration or other approved methods by a licensed waste disposal facility | General practice for chemical waste |
| Container Type | Solid: Sealable, labeled plastic or glass. Liquid: Compatible, leak-proof bottle. | Standard laboratory procedure |
Experimental Protocol: In Vitro HSD17B13 Inhibition Assay
The following is a generalized workflow for evaluating the inhibitory activity of this compound in a biochemical assay.
HSD17B13 in the Pathogenesis of Non-Alcoholic Fatty Liver Disease (NAFLD)
HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[3][4] Its upregulation is observed in patients with NAFLD.[3] The enzyme is involved in hepatic lipid metabolism, and its inhibition is a therapeutic strategy being explored for NAFLD and nonalcoholic steatohepatitis (NASH).
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. sites.rowan.edu [sites.rowan.edu]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Hsd17B13-IN-18
Essential Safety and Handling Guide for Hsd17B13-IN-18
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent inhibitor of hydroxysteroid 17β-dehydrogenase 13. The following procedures are based on best practices for handling potentially hazardous research compounds and are intended for use by trained laboratory personnel.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure risk when handling this compound. The required level of protection may vary based on the specific procedure and the quantity of the compound being handled.
Table 1: Recommended Personal Protective Equipment for this compound
| PPE Category | Minimum Requirement | Recommended for High-Risk Procedures (e.g., handling powders, preparing concentrated solutions) |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a full-face shield |
| Hand Protection | Nitrile gloves (double gloving recommended) | Chemically resistant gloves (e.g., thicker nitrile or neoprene), double gloving mandatory |
| Body Protection | Laboratory coat | Disposable gown with tight-fitting cuffs, made of a low-permeability fabric |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area or chemical fume hood. | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form outside of a certified chemical fume hood or glove box. |
Experimental Protocols
Safe Handling Protocol for this compound
This protocol outlines the step-by-step procedure for safely handling this compound from receipt to preparation of stock solutions.
-
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Move it to a designated containment area (e.g., a chemical fume hood) and contact your institution's Environmental Health and Safety (EHS) office.
-
If the package is intact, transfer it to the designated laboratory area for unpacking.
-
Wear appropriate PPE (see Table 1) before opening the package.
-
Carefully open the outer packaging and inspect the primary container for any breaches.
-
-
Storage:
-
Store this compound in its original, tightly sealed container.
-
Follow the storage temperature recommendations provided by the manufacturer (typically -20°C or -80°C for long-term storage).
-
Store in a designated, clearly labeled area for potent compounds, away from incompatible materials.
-
-
Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of concentrated solutions must be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Before weighing, ensure all necessary equipment (analytical balance, spatulas, weigh paper) and waste containers are inside the fume hood.
-
Wear double gloves, a lab coat, and eye protection.
-
Carefully weigh the desired amount of this compound powder. Avoid creating dust.
-
Add the solvent to the solid in a closed container to prepare the stock solution.
-
Cap the container tightly and vortex or sonicate until the compound is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Disposal Plan for this compound and Contaminated Materials
Proper disposal is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weigh paper, pipette tips, gloves, disposable gowns) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound (e.g., unused stock solutions, cell culture media) should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.
-
-
Waste Container Management:
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated secondary containment area within the laboratory.
-
-
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's EHS office. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Visual Guides
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
PPE Selection Decision Tree
Caption: Decision tree for selecting appropriate PPE.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
